10-Hydroxypentadecanoyl-CoA
Description
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Properties
Molecular Formula |
C36H64N7O18P3S |
|---|---|
Molecular Weight |
1007.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-hydroxypentadecanethioate |
InChI |
InChI=1S/C36H64N7O18P3S/c1-4-5-10-13-24(44)14-11-8-6-7-9-12-15-27(46)65-19-18-38-26(45)16-17-39-34(49)31(48)36(2,3)21-58-64(55,56)61-63(53,54)57-20-25-30(60-62(50,51)52)29(47)35(59-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,44,47-48H,4-21H2,1-3H3,(H,38,45)(H,39,49)(H,53,54)(H,55,56)(H2,37,40,41)(H2,50,51,52) |
InChI Key |
PDXUOERMXCFZQP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
10-Hydroxypentadecanoyl-CoA in plant cutin biosynthesis
An In-depth Technical Guide on the Role of Mid-Chain Hydroxylated Acyl-CoAs in Plant Cutin Biosynthesis, with a focus on 10-Hydroxypentadecanoyl-CoA
Introduction
The plant cuticle is a critical extracellular lipid layer that covers the aerial surfaces of terrestrial plants, providing a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack.[1][2][3] This protective layer is primarily composed of a cutin polyester (B1180765) matrix, which is embedded with and covered by cuticular waxes.[2][3] The cutin polymer is mainly constituted of oxygenated fatty acids, typically with C16 and C18 chain lengths, along with glycerol (B35011).[2][3][4][5]
Among the diverse cutin monomers, mid-chain hydroxylated fatty acids play a significant role in the three-dimensional structure and properties of the polymer. While 10,16-dihydroxyhexadecanoic acid is one of the most abundant and well-studied cutin monomers, particularly in tomato, the enzymatic machinery in plants is capable of producing a variety of hydroxylated fatty acids.[2][5][6] This guide focuses on the biosynthesis of these monomers, with a specific exploration of the potential synthesis and role of this compound, a C15-family monomer. We will delve into the enzymatic pathways, present quantitative data, detail experimental protocols for analysis, and provide visual diagrams of the key processes.
Biosynthesis of Mid-Chain Hydroxylated Acyl-CoAs
The formation of cutin monomers is a multi-step process that begins with de novo fatty acid synthesis in the plastids of epidermal cells. The subsequent modifications primarily occur in the endoplasmic reticulum (ER). The general pathway involves ω-hydroxylation, potential mid-chain hydroxylation, activation to a Coenzyme A (CoA) ester, and subsequent transfer to a glycerol backbone.
-
ω-Hydroxylation : The first step in the modification of fatty acids for cutin synthesis is often the hydroxylation of the terminal (ω) carbon. This reaction is catalyzed by cytochrome P450-dependent fatty acid ω-hydroxylases, primarily from the CYP86A subfamily.[2][7][8][9] For instance, ATT1 (CYP86A2) in Arabidopsis is known to be involved in the synthesis of ω-hydroxy fatty acids for cutin.[3][10]
-
Mid-Chain Hydroxylation : Following ω-hydroxylation, a hydroxyl group can be introduced at a mid-chain position. This is a key step in producing monomers like 10,16-dihydroxyhexadecanoic acid. This reaction is catalyzed by enzymes from the CYP77A subfamily of cytochrome P450s.[2][11][12][13] For example, Arabidopsis CYP77A6 is involved in the synthesis of flower cutin monomers.[12][13] While C16 and C18 fatty acids are the most commonly reported substrates, it is plausible that these enzymes can also act on other fatty acid chain lengths, such as the C15 precursor to form 10-hydroxypentadecanoic acid.
-
Acyl-CoA Formation : The hydroxylated fatty acids are then activated to their corresponding acyl-CoA esters. This activation is carried out by long-chain acyl-CoA synthetases (LACS). In Arabidopsis, LACS1 and LACS2 have been implicated in this process for C16 cutin monomers.[2]
-
Acylation of Glycerol-3-Phosphate : The final intracellular step is the transfer of the hydroxylated acyl-CoA to a glycerol backbone, a reaction catalyzed by glycerol-3-phosphate acyltransferases (GPATs).[1][10][14][15] Specifically, GPAT4 and GPAT8 have been shown to be essential for cutin biosynthesis in Arabidopsis, catalyzing the formation of 2-monoacylglycerol, which is then exported for polymerization.[1][10][14]
The resulting monoacylglycerols are then exported to the apoplast, where they are polymerized into the cutin matrix by enzymes such as cutin synthases (CUS).[16]
Quantitative Data
| Enzyme Class | Enzyme Example | Substrate | Apparent Km | Reference |
| ω-Hydroxyacid Dehydrogenase | From Vicia faba epidermis | 16-Hydroxyhexadecanoic acid | 1.25 x 10⁻⁵ M | [17] |
| ω-Hydroxyacid Dehydrogenase | From Vicia faba epidermis | NADP | 3.6 x 10⁻⁴ M | [17] |
Note: This table represents available data for enzymes involved in cutin monomer metabolism, though not directly for this compound synthesis.
Experimental Protocols
Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the qualitative and quantitative analysis of cutin monomers from plant tissues, adapted from established procedures.[4][6][18][19][20]
1. Sample Preparation and Delipidation: a. Collect fresh plant material (e.g., leaves, stems, or fruit peels). b. Immediately immerse the tissue in hot isopropanol (B130326) (75°C) for 15 minutes to inactivate endogenous lipases. c. Extract soluble lipids (waxes) by incubating the tissue in chloroform (B151607):methanol (2:1, v/v) with gentle agitation. Repeat this step several times with fresh solvent until the solvent remains colorless. d. Air-dry the delipidated tissue.
2. Depolymerization of Cutin: a. Transfer a known weight of the dry, wax-free material to a glass vial with a Teflon-lined cap. b. Add 2 mL of 1 M sodium methoxide (B1231860) (NaOMe) in methanol. c. Add an internal standard (e.g., methyl heptadecanoate) for quantification. d. Heat the reaction at 60°C for 2 hours to cleave the ester bonds of the cutin polymer. e. Cool the reaction, then neutralize by adding 1 M H₂SO₄ in methanol. f. Extract the fatty acid methyl esters (FAMEs) by adding saturated NaCl solution and partitioning with dichloromethane (B109758) (CH₂Cl₂). Repeat the extraction three times.
3. Derivatization: a. Combine the organic phases and evaporate the solvent under a stream of nitrogen. b. To derivatize the free hydroxyl and carboxyl groups, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. c. Heat the vial at 70°C for 45 minutes to produce trimethylsilyl (B98337) (TMS) ethers/esters.
4. GC-MS Analysis: a. Evaporate the derivatization reagents under nitrogen and redissolve the sample in chloroform or hexane. b. Inject an aliquot of the derivatized sample into a GC-MS system. c. Example GC Conditions:
- Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 280-300°C.
- Oven Program: Initial temperature of 100-125°C, hold for 2 min, then ramp at 5-10°C/min to 300-320°C, and hold for 10-15 min.[6]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. MS Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-650.
- Source Temperature: 230-250°C.
5. Data Analysis: a. Identify the cutin monomers based on their mass spectra and retention times by comparing them to known standards and mass spectral libraries. b. Quantify the individual monomers by integrating the peak areas relative to the internal standard.
Conclusion
The biosynthesis of mid-chain hydroxylated fatty acids is a cornerstone of the formation of a functional plant cuticle. While research has predominantly focused on C16 and C18 monomers, the enzymatic players, including the CYP86A and CYP77A families of cytochrome P450s, LACS, and GPATs, constitute a versatile pathway capable of producing a range of cutin precursors. The synthesis of this compound, though not extensively documented, is biochemically plausible within this established framework. Further investigation using advanced metabolomic and genetic approaches will be crucial to fully elucidate the diversity of cutin monomers and the precise substrate specificities of the enzymes involved. The methodologies outlined in this guide provide a robust foundation for researchers to explore these complex biological questions.
References
- 1. Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuticular Lipid Composition, Surface Structure, and Gene Expression in Arabidopsis Stem Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uest.ntua.gr [uest.ntua.gr]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid ω-hydroxylases from Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GC–MS analysis of cutin monomers [bio-protocol.org]
- 19. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]
- 20. Analysis of Flower Cuticular Waxes and Cutin Monomers [en.bio-protocol.org]
The Enigmatic Role of 10-Hydroxypentadecanoyl-CoA: A Predicted Intermediate in Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxypentadecanoyl-CoA is a putative intermediate in the metabolic breakdown of specific fatty acids. While direct experimental evidence for its biological function is not extensively documented in publicly available literature, its structure strongly suggests a role as a transient species within the β-oxidation pathway, particularly in the metabolism of odd-chain or hydroxylated fatty acids. This technical guide synthesizes the predicted metabolic fate of this compound based on established principles of fatty acid oxidation, providing a framework for its potential biological significance and offering detailed hypothetical experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers exploring novel aspects of lipid metabolism and its implications in health and disease.
Introduction to Acyl-CoA Metabolism
Coenzyme A (CoA) and its thioester derivatives, such as acyl-CoAs, are central to a vast array of metabolic processes.[1] These molecules are critical for the catabolism of fatty acids for energy production, the biosynthesis of lipids, and the regulation of numerous cellular signaling pathways.[1][2] The activation of fatty acids to their acyl-CoA counterparts is a prerequisite for their entry into mitochondrial β-oxidation, a cyclical process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2.[3] These products, in turn, fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP.
Predicted Biological Function of this compound
Based on its chemical structure, this compound is a 15-carbon fatty acyl-CoA with a hydroxyl group at the C-10 position. Its metabolism is most likely to proceed via the β-oxidation pathway. The presence of the hydroxyl group suggests it may be an intermediate in the oxidation of a hydroxylated 15-carbon fatty acid or an intermediate in the α- or ω-oxidation of longer-chain fatty acids that is subsequently funneled into β-oxidation.
Predicted Role in β-Oxidation
The β-oxidation of a saturated fatty acyl-CoA involves a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. This compound, already possessing a hydroxyl group, would likely enter the β-oxidation spiral at a step analogous to the hydration of an enoyl-CoA intermediate.
The predicted metabolic pathway for this compound is outlined below:
-
Oxidation: The hydroxyl group at C-10 would be oxidized to a keto group by a hydroxyacyl-CoA dehydrogenase, yielding 10-oxopentadecanoyl-CoA. This reaction would be coupled with the reduction of NAD+ to NADH.
-
Thiolysis: A thiolase would then catalyze the cleavage of the Cα-Cβ bond (C2-C3 bond relative to the keto group at C10, which is the β-position in this context), releasing a molecule of acetyl-CoA and a shortened 8-hydroxytridecanoyl-CoA.
-
Further Oxidation: The resulting 8-hydroxytridecanoyl-CoA would continue through subsequent rounds of β-oxidation until the entire chain is broken down into acetyl-CoA and, in the case of this odd-chain fatty acid, a final molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.
The following diagram illustrates the predicted entry of this compound into the β-oxidation pathway.
References
The Core of 10-Hydroxypentadecanoyl-CoA Metabolism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the metabolic pathway of 10-hydroxypentadecanoyl-CoA, a hydroxylated medium-chain acyl-CoA. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of fatty acid metabolism and its potential therapeutic implications. Due to the limited direct research on this specific molecule, this guide synthesizes information from related pathways to present a putative metabolic map and relevant experimental approaches.
Introduction to this compound Metabolism
This compound is a derivative of pentadecanoic acid, a 15-carbon saturated fatty acid. The introduction of a hydroxyl group at the 10th carbon position suggests its involvement in specific metabolic routes, likely originating from hydroxylation of the parent fatty acid and proceeding through modified beta-oxidation or other fatty acid degradation pathways. Understanding this pathway is crucial for elucidating the roles of hydroxylated fatty acids in cellular signaling, energy metabolism, and disease pathogenesis.
Putative Metabolic Pathway of this compound
Based on established principles of fatty acid metabolism, a putative pathway for this compound is proposed. This pathway involves two main stages: synthesis through hydroxylation of pentadecanoyl-CoA and degradation via a modified beta-oxidation spiral.
Synthesis of this compound
The initial and rate-limiting step in the formation of this compound is likely the hydroxylation of pentadecanoyl-CoA. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family, which are known to hydroxylate fatty acids at the omega (ω) and near-omega positions.
-
Enzyme Family: Cytochrome P450, CYP4 family (e.g., CYP4A, CYP4F).[1][2][3]
-
Substrate: Pentadecanoyl-CoA
-
Cofactors: NADPH, O2
-
Reaction: Pentadecanoyl-CoA + O2 + NADPH + H+ → this compound + NADP+ + H2O
The following Graphviz diagram illustrates the proposed synthesis of this compound.
References
The Enigmatic Nature of 10-Hydroxypentadecanoyl-CoA: An In-depth Technical Review of a Seemingly Undiscovered Molecule
A comprehensive investigation into the scientific literature and biochemical databases reveals a notable absence of information regarding the discovery, identification, and characterization of 10-Hydroxypentadecanoyl-CoA. Despite extensive searches for this specific long-chain hydroxy fatty acyl-CoA, no primary research articles, reviews, or database entries detailing its existence, synthesis, or biological function were found. This suggests that this compound may be a novel, yet-to-be-discovered molecule or one that has not been the subject of published scientific inquiry.
While the requested in-depth technical guide on this compound cannot be constructed due to the lack of available data, this report will provide a framework for the potential discovery and characterization of such a molecule, drawing parallels from the study of similar, known hydroxy fatty acyl-CoAs. This guide is intended for researchers, scientists, and drug development professionals who may encounter this or similar novel lipid metabolites in their work.
Hypothetical Discovery and Identification Workflow
The discovery of a novel metabolite like this compound would likely follow a multi-step process involving advanced analytical techniques.
Experimental Workflow: Discovery and Verification
Caption: Hypothetical workflow for the discovery and characterization of this compound.
Potential Signaling Pathways and Biological Roles
Based on the known functions of other hydroxy fatty acyl-CoAs, this compound, if discovered, could potentially be involved in several key cellular processes:
-
Fatty Acid β-oxidation: It could be an intermediate in the breakdown of long-chain fatty acids.
-
Cell Signaling: Hydroxy fatty acids and their CoA esters can act as signaling molecules, modulating the activity of various receptors and enzymes.
-
Membrane Biology: It might be a precursor for the synthesis of complex lipids that influence membrane fluidity and function.
Hypothetical Signaling Cascade
Caption: A potential signaling pathway involving this compound.
Quantitative Data and Experimental Protocols: A Call for Future Research
As no quantitative data for this compound exists, the following tables are presented as templates for how such data could be structured upon its discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | To be determined | Mass Spectrometry |
| Chemical Formula | To be determined | Elemental Analysis |
| Melting Point | To be determined | Differential Scanning Calorimetry |
| Solubility | To be determined | Nephelometry |
Table 2: Tissue Distribution of this compound
| Tissue | Concentration (pmol/g) | Method |
| Liver | To be determined | LC-MS/MS |
| Brain | To be determined | LC-MS/MS |
| Adipose Tissue | To be determined | LC-MS/MS |
| Heart | To be determined | LC-MS/MS |
Detailed Methodologies
Should this molecule be identified, the following experimental protocols would be crucial for its characterization.
Protocol 1: Extraction and Quantification of this compound from Biological Tissues
-
Tissue Homogenization: Homogenize flash-frozen tissue samples in a solution of isopropanol (B130326) and water.
-
Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water.
-
Solid-Phase Extraction: Isolate the acyl-CoA fraction using a solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Quantify the analyte using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with a synthesized internal standard.
Protocol 2: In Vitro Assay for Receptor Binding
-
Cell Culture: Culture cells expressing a candidate receptor (e.g., a G-protein coupled receptor).
-
Ligand Binding Assay: Incubate the cells with varying concentrations of radiolabeled this compound.
-
Scintillation Counting: Measure the amount of bound ligand using a scintillation counter to determine binding affinity (Kd).
Conclusion
The absence of any scientific record for this compound underscores the vast and still largely unexplored landscape of the metabolome. While this guide could not provide concrete data on this specific molecule, it offers a comprehensive roadmap for its potential discovery, identification, and characterization. The methodologies and frameworks presented here, drawn from the study of analogous lipids, will be invaluable for researchers who may be the first to uncover the existence and biological significance of this compound. Future untargeted metabolomics studies are encouraged to be vigilant for a feature corresponding to the mass-to-charge ratio of this intriguing, and as of now, theoretical molecule.
A Technical Guide to the Cellular Localization of 10-Hydroxypentadecanoyl-CoA
Abstract
10-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA molecule. While direct experimental evidence detailing its specific subcellular localization is not available in current literature, its structure as a 15-carbon odd-chain fatty acid derivative provides a strong basis for inferring its location and function within the cell. This guide synthesizes information from established metabolic pathways to postulate the cellular compartments involved in the synthesis, modification, and catabolism of this compound. The primary candidate locations are the mitochondria and peroxisomes , with the endoplasmic reticulum playing a potential role in its formation. This document provides a detailed overview of the metabolic context, relevant enzymatic pathways, and standard experimental protocols for determining the subcellular localization of acyl-CoA molecules.
Introduction to this compound
This compound is an activated form of 10-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid hydroxylated at the C-10 position. As an acyl-CoA, it is a key metabolic intermediate. Acyl-CoAs are central to energy metabolism and lipid biosynthesis, and their processing is strictly compartmentalized within the cell.[1] The metabolism of fatty acids occurs in multiple cellular organelles, primarily the mitochondria and peroxisomes, with synthesis and modification often involving the endoplasmic reticulum.[2][3]
Pentadecanoyl-CoA is classified as an odd-chain fatty acid. The catabolism of odd-chain fatty acids proceeds via the β-oxidation pathway, similar to even-chain fatty acids, until the final cycle, which yields acetyl-CoA and a three-carbon propionyl-CoA.[4][5] The presence of a hydroxyl group at the C-10 position is not characteristic of a standard β-oxidation intermediate (which would be a 3-hydroxyacyl-CoA) and suggests a modification by other enzymatic systems, such as a cytochrome P450 monooxygenase.
Inferred Cellular Localization Based on Metabolic Pathways
The cellular location of a metabolite is intrinsically linked to the enzymes that synthesize and degrade it. Based on the known principles of fatty acid metabolism, the lifecycle of this compound can be logically mapped to several organelles.
Endoplasmic Reticulum (ER): Potential Site of Synthesis
The hydroxylation of fatty acids at positions other than the alpha or beta carbons is often carried out by cytochrome P450 (CYP) enzymes, which are abundant in the endoplasmic reticulum.[2] The ω-oxidation pathway, for instance, hydroxylates the terminal carbon of fatty acids in the ER. It is plausible that a specific CYP enzyme could hydroxylate the C-10 position of pentadecanoyl-CoA in the ER, making this organelle a primary candidate for the synthesis of this compound.
Mitochondria: Primary Site of Catabolism
Mitochondria are the principal sites of β-oxidation for short, medium, and long-chain fatty acids to produce energy.[3][6] Once formed, this compound would likely be transported into the mitochondrial matrix for catabolism. Long-chain acyl-CoAs cross the mitochondrial inner membrane via the carnitine shuttle system.[5] Inside the matrix, the molecule would undergo β-oxidation. The hydroxyl group at C-10 may require processing by auxiliary enzymes before the standard β-oxidation spiral can proceed.
Peroxisomes: Alternative Site of Catabolism
Peroxisomes also conduct β-oxidation, particularly for very long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[5][7] While a 15-carbon chain is not typically classified as a VLCFA, peroxisomes have a broad substrate specificity for various fatty acid analogues.[7] Therefore, peroxisomal β-oxidation represents an alternative or complementary pathway for the breakdown of this compound. The initial steps of β-oxidation in peroxisomes differ from the mitochondrial pathway, notably the first dehydrogenation step is catalyzed by an acyl-CoA oxidase that produces H₂O₂.[8]
Below is a diagram illustrating the hypothesized metabolic journey and localization of this compound.
Quantitative Data
As there are no direct studies on this compound, quantitative data on its subcellular concentration is unavailable. The table below presents typical concentration ranges for related, more abundant acyl-CoA species in mammalian liver cells, which can serve as a reference for expected magnitudes.
| Metabolite | Cellular Compartment | Typical Concentration (µM) | Data Source Context |
| Acetyl-CoA | Mitochondria | 200 - 2000 | Varies with metabolic state (fed vs. fasted) |
| Acetyl-CoA | Cytosol / Nucleus | 3 - 30 | Lower than mitochondrial pool |
| Palmitoyl-CoA | Whole Cell | 15 - 80 | Represents a major long-chain acyl-CoA species |
| Propionyl-CoA | Mitochondria | 5 - 50 | Key intermediate in odd-chain fatty acid oxidation |
Data are compiled estimates from various metabolic studies and should be considered as reference ranges.
Experimental Protocols for Determining Subcellular Localization
Determining the cellular location of a metabolite like this compound requires a combination of cell fractionation and sensitive analytical techniques.
Protocol 1: Subcellular Fractionation followed by LC-MS/MS
This is the gold-standard method for quantifying metabolites in different organelles.
Objective: To separate major cellular organelles and quantify the abundance of this compound in each fraction.
Methodology:
-
Cell/Tissue Homogenization:
-
Harvest cultured cells or fresh tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) containing protease and phosphatase inhibitors.
-
Homogenize the sample using a Dounce homogenizer or a similar mechanical disruption method on ice. The number of strokes should be optimized to maximize cell lysis while preserving organelle integrity.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant (PNS).
-
Centrifuge the PNS at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.
-
The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER). The final supernatant is the cytosolic fraction.
-
Note: Further purification of peroxisomes can be achieved using density gradient centrifugation (e.g., with Percoll or OptiPrep).
-
-
Metabolite Extraction:
-
To each organelle fraction, add a cold extraction solvent (e.g., 80% methanol).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet protein debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a C18 reverse-phase column for separation.
-
Employ a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, with transitions specifically optimized for this compound and an appropriate internal standard.
-
Quantify the metabolite concentration in each fraction and normalize to the protein content of that fraction to determine relative abundance.
-
The workflow for this protocol is visualized below.
Conclusion
While the precise cellular localization of this compound has not been empirically determined, a robust hypothesis can be formulated based on its chemical structure and the established compartmentalization of fatty acid metabolism. It is likely synthesized in the endoplasmic reticulum via cytochrome P450 activity and subsequently catabolized in either the mitochondria or peroxisomes through β-oxidation. Future research employing subcellular fractionation coupled with mass spectrometry, as detailed in this guide, is necessary to definitively confirm its location and elucidate its specific metabolic role. This understanding is crucial for researchers investigating lipid metabolism, cellular bioenergetics, and the development of drugs targeting these pathways.
References
- 1. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
enzymes involved in 10-Hydroxypentadecanoyl-CoA synthesis
An In-Depth Technical Guide to the Enzymes Involved in 10-Hydroxypentadecanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, a hydroxylated derivative of the odd-chain saturated fatty acid, pentadecanoic acid. The synthesis of this molecule is a two-step process involving the activation of pentadecanoic acid to its coenzyme A (CoA) ester, followed by the regioselective hydroxylation of the fatty acyl chain. This document details the classes of enzymes involved in these transformations, presents quantitative data in structured tables, outlines detailed experimental protocols for enzyme characterization, and provides visualizations of the biosynthetic pathway and experimental workflows.
Introduction
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in sources such as dairy fat and ruminant meat[1]. Its metabolism and potential biological activities have garnered increasing interest in the scientific community. The hydroxylation of fatty acids can significantly alter their biological properties, influencing their role in signaling pathways and their physical characteristics in membranes[2]. 15-Hydroxypentadecanoic acid, a related compound, is known to be produced by various organisms and has potential health benefits[3]. The CoA-activated form, this compound, is the likely intracellular metabolite for further enzymatic processing. This guide focuses on the enzymes responsible for its synthesis.
The synthesis of this compound proceeds via two key enzymatic steps:
-
Activation of Pentadecanoic Acid: Pentadecanoic acid is first activated to Pentadecanoyl-CoA.
-
Hydroxylation of Pentadecanoyl-CoA: The fatty acyl chain of Pentadecanoyl-CoA is then hydroxylated at the C-10 position.
Enzymatic Synthesis Pathway
The synthesis of this compound is a sequential enzymatic process. The pathway begins with the activation of the free fatty acid, pentadecanoic acid, followed by a specific hydroxylation event.
Figure 1: Proposed biosynthetic pathway for this compound.
Step 1: Activation of Pentadecanoic Acid by Long-Chain Acyl-CoA Synthetases (ACSLs)
The initial and obligatory step for the metabolism of pentadecanoic acid is its conversion to the metabolically active thioester, Pentadecanoyl-CoA. This reaction is catalyzed by a family of enzymes known as Long-Chain Acyl-CoA Synthetases (ACSLs; EC 6.2.1.3). These enzymes are found in various cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes.
The reaction proceeds as follows:
Pentadecanoic Acid + ATP + CoA-SH → Pentadecanoyl-CoA + AMP + PPi
ACSLs exhibit broad but overlapping substrate specificities for fatty acids of different chain lengths and degrees of saturation.
Step 2: In-Chain Hydroxylation of Pentadecanoyl-CoA
The second step involves the regioselective hydroxylation of the saturated fatty acyl chain at the 10th carbon position. While a fatty acid hydratase from Lactobacillus sakei is known to produce 10-hydroxystearic acid from oleic acid, it has been reported to be inactive on saturated fatty acids[4][5]. Therefore, the hydroxylation of the saturated pentadecanoyl chain is more likely catalyzed by an oxidative enzyme.
Plausible candidates for this reaction are members of the Cytochrome P450 (CYP) superfamily or unspecific peroxygenases (UPOs) . These enzymes are known to catalyze the hydroxylation of non-activated C-H bonds in fatty acids[6][7]. Bacterial CYPs from the CYP152 family, for instance, are known to perform in-chain hydroxylation of fatty acids[7].
The hydroxylation reaction catalyzed by a CYP enzyme typically proceeds as follows:
Pentadecanoyl-CoA + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O
Quantitative Data
Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases
| Enzyme Source | Substrate | Apparent K_m (µM) | V_max (nmol/min/mg protein) | Reference |
|---|---|---|---|---|
| Rat Liver Nuclei | Palmitic Acid (16:0) | 5.8 | 1.2 | [8] |
| Rat Liver Nuclei | Linoleic Acid (18:2) | 7.9 | 2.5 | [8] |
| Rat Liver Mitochondria | Palmitic Acid (16:0) | Varies with conditions | Varies with conditions | |
Table 2: Substrate Specificity and Activity of Fatty Acid Hydroxylating Enzymes
| Enzyme | Substrate | Product(s) | Relative Activity (%) | Reference |
|---|---|---|---|---|
| Lactobacillus sakei FAH | Oleic Acid | 10-Hydroxystearic Acid | 100 | [4][5] |
| Lactobacillus sakei FAH | Linoleic Acid | 10-Hydroxy-12(Z)-octadecenoic acid | High | [4][5] |
| Lactobacillus sakei FAH | Saturated Fatty Acids | No reaction | 0 | [5] |
| Human CYP4F3B | Arachidonic Acid | 20-HETE | 100 | |
| Human CYP4F3B | Eicosapentaenoic Acid | 20-hydroxy-EPA | High |
| Human CYP4F3B | Docosahexaenoic Acid | 22-hydroxy-DHA | High | |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the .
Heterologous Expression and Purification of a Candidate Fatty Acid Hydroxylase
The following protocol describes a general workflow for the expression and purification of a candidate bacterial fatty acid hydroxylase (e.g., a CYP enzyme) in Escherichia coli.
Figure 2: Experimental workflow for heterologous expression and purification.
Methodology:
-
Gene Amplification and Cloning: The gene encoding the putative hydroxylase is amplified from the source organism's genomic DNA via PCR. The amplified product is then cloned into a suitable expression vector, such as pET-28a, which often incorporates an affinity tag (e.g., a polyhistidine-tag) for purification.
-
Expression Host Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Protein Expression: The transformed cells are cultured in a suitable medium (e.g., LB broth) at an appropriate temperature (e.g., 37°C) until they reach a desired optical density. Protein expression is then induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further period at a lower temperature (e.g., 18-25°C) to enhance protein folding.
-
Cell Lysis and Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or a French press. The cell lysate is clarified by ultracentrifugation to remove cell debris. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose (B213101) if a His-tag is used) to capture the target protein. Further purification can be achieved by size-exclusion chromatography.
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
Acyl-CoA Synthetase Activity Assay
The activity of ACSL can be measured by monitoring the formation of Pentadecanoyl-CoA from pentadecanoic acid.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), ATP, CoA-SH, MgCl₂, the enzyme preparation, and the substrate, pentadecanoic acid.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination and Extraction: The reaction is stopped, for example, by the addition of an acidic solution. The acyl-CoA products are then extracted.
-
Quantification: The amount of Pentadecanoyl-CoA formed is quantified by a suitable method, such as HPLC or LC-MS/MS.
Fatty Acid Hydroxylase Activity Assay
The activity of the hydroxylase can be determined by measuring the formation of this compound from Pentadecanoyl-CoA.
Methodology:
-
Reaction Mixture: The reaction mixture typically includes a buffer (e.g., phosphate (B84403) buffer, pH 7.4), the purified hydroxylase, the substrate Pentadecanoyl-CoA, and a cofactor system (e.g., NADPH for CYP enzymes).
-
Initiation and Incubation: The reaction is started by adding the cofactor and incubated at a controlled temperature (e.g., 30°C).
-
Termination and Product Extraction: The reaction is terminated, and the hydroxylated product is extracted using an organic solvent.
-
Product Analysis and Quantification: The extracted product is derivatized (e.g., by silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and quantification.
Conclusion
The synthesis of this compound involves the sequential action of a long-chain acyl-CoA synthetase and a fatty acid hydroxylase. While the activation step is well-characterized for a range of fatty acids, the specific enzyme responsible for the 10-hydroxylation of the saturated pentadecanoyl chain remains to be definitively identified, with Cytochrome P450s and unspecific peroxygenases being strong candidates. The experimental protocols outlined in this guide provide a robust framework for the expression, purification, and characterization of these enzymes, which will be crucial for elucidating the biological role of this compound and for potential applications in biotechnology and drug development. Further research is needed to isolate and characterize the specific hydroxylase and to determine the kinetic parameters of both enzymes with their respective substrates.
References
- 1. Pentadecylic acid - Wikipedia [en.wikipedia.org]
- 2. Influence of Hydroxylation, Chain Length, and Chain Unsaturation on Bilayer Properties of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04593E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of Hydroxy Fatty Acids [jstage.jst.go.jp]
The Role of 10-Hydroxypentadecanoyl-CoA in Plant Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxypentadecanoyl-CoA is a key intermediate in the biosynthesis of specialized lipidic cell wall scaffolds, namely cutin and suberin. These biopolymers are essential for the adaptation of plants to terrestrial environments, providing a crucial barrier against uncontrolled water loss and pathogen invasion. This technical guide delves into the biosynthesis of this compound, its integral role in the formation of cutin and suberin, and its subsequent impact on plant development and defense signaling. Detailed experimental protocols for the analysis of its derivatives and visual representations of the relevant biochemical pathways are provided to facilitate further research and potential applications in crop improvement and the development of novel therapeutic agents.
Introduction
The evolution of plants from aquatic to terrestrial environments necessitated the development of protective barriers to withstand desiccation and pathogen attack.[1] Cutin and suberin, two complex lipid biopolyesters, form the primary components of these protective layers.[1][2] Cutin constitutes the framework of the cuticle covering aerial plant surfaces, while suberin is deposited in the cell walls of specific tissues such as the root endodermis and periderm.[2] The monomeric composition of these polymers is diverse and includes ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and glycerol.[3] this compound, a C15 ω-hydroxy fatty acyl-CoA, is a precursor to one of the monomers that can be incorporated into these protective polymers. Its biosynthesis and subsequent polymerization are critical for the structural integrity and function of the cuticle and suberized tissues, thereby playing a significant role in overall plant growth, development, and stress responses.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with de novo fatty acid synthesis in the plastid and culminates in modifications within the endoplasmic reticulum.
Step 1: De Novo Fatty Acid Synthesis: The process initiates with the synthesis of C16 (palmitic acid) and C18 (stearic acid) fatty acids in the plastid from acetyl-CoA.
Step 2: Export and Activation: These fatty acids are then exported to the cytoplasm and activated to their CoA esters (e.g., pentadecanoyl-CoA) by long-chain acyl-CoA synthetases (LACS).
Step 3: ω-Hydroxylation: The terminal (ω) carbon of the fatty acyl-CoA is hydroxylated by cytochrome P450 enzymes of the CYP86A subfamily.[4] Specifically, CYP86A1 has been identified as a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis.[4] This enzymatic reaction is crucial for the formation of ω-hydroxy fatty acids, including the precursor to this compound.
Biosynthesis of this compound.
Role in Cutin and Suberin Formation
This compound serves as a precursor for the monomer 15-hydroxypentadecanoic acid, which is incorporated into the growing polyester (B1180765) chains of cutin and suberin. After its synthesis in the endoplasmic reticulum, it is transported to the apoplast where it is polymerized. The precise mechanisms of transport and polymerization are still under investigation but are thought to involve ATP-binding cassette (ABC) transporters and extracellular acyltransferases. The incorporation of ω-hydroxy fatty acids like 15-hydroxypentadecanoic acid is fundamental to the three-dimensional, cross-linked structure of these protective polymers.
Impact on Plant Development and Stress Response
The integrity of the cutin and suberin layers is paramount for normal plant development and resilience to environmental stresses.
-
Control of Water and Solute Movement: These lipid barriers prevent uncontrolled water loss from aerial tissues and regulate the uptake of water and nutrients in the roots.[5]
-
Pathogen Defense: The cuticle and suberized layers act as a physical barrier against pathogen entry.[5] Furthermore, monomers released from these polymers can act as signaling molecules to activate plant defense responses.[6][7]
-
Organ Integrity: A properly formed cuticle is essential for preventing the fusion of organs during development.
Mutations affecting the biosynthesis of cutin and suberin monomers often lead to severe developmental defects, including organ fusion, altered water permeability, and increased susceptibility to pathogens.
Quantitative Data on Cutin and Suberin Monomers
While specific quantitative data for this compound or 15-hydroxypentadecanoic acid across a wide range of plant species and tissues is not extensively documented in publicly available literature, analysis of related species provides a representative overview of monomer composition. The following table, adapted from a study on Camelina sativa, illustrates the typical distribution and relative abundance of different monomer classes in cutin and suberin.[4]
| Tissue | Total Monomers (µg/mg DW) | ω-Hydroxy Fatty Acids (%) | α,ω-Dicarboxylic Acids (%) | Fatty Alcohols (%) | Aromatics (%) |
| Leaf (Cutin) | 12.5 | 45.2 | 28.1 | 5.3 | 21.4 |
| Stem (Cutin) | 8.7 | 38.9 | 30.5 | 8.1 | 22.5 |
| Root (Suberin) | 9.1 | 55.8 | 35.2 | 4.9 | 4.1 |
| Seed Coat (Suberin) | 2.9 | 50.1 | 42.3 | 3.2 | 4.4 |
Data adapted from Razeq et al. (2020).[4] This table serves as an example of how quantitative data for cutin and suberin monomers are presented. The specific composition, including the presence and abundance of C15 monomers, varies between species and tissues.
Signaling Pathways
Recent evidence suggests that cutin and suberin monomers are not merely structural components but also act as signaling molecules.
-
Plant Defense: Cutin monomers released by fungal cutinases can elicit defense responses in plants, including the production of reactive oxygen species (ROS) and the expression of defense-related genes.[6][7] This indicates a mechanism by which plants can sense breaches in their protective barriers and initiate a defense response.
-
Mycorrhizal Symbiosis: Cutin monomers have been implicated in the signaling cascade that facilitates the symbiotic relationship between plants and mycorrhizal fungi.[8]
The precise signaling cascade initiated by ω-hydroxy fatty acids is an active area of research. It is hypothesized that these molecules are perceived by cell surface receptors, triggering a downstream signaling cascade that involves protein kinases and transcription factors, ultimately leading to changes in gene expression.
Proposed signaling pathway for cutin monomers.
Experimental Protocols
The analysis of this compound and its derivatives primarily involves the depolymerization of cutin and suberin followed by gas chromatography-mass spectrometry (GC-MS).
Depolymerization of Cutin and Suberin
Objective: To break down the polyester matrix into its constituent monomers.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Sodium methoxide (B1231860) solution (NaOMe) in methanol
-
Methyl acetate
-
Glacial acetic acid
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., methyl heptadecanoate)
Protocol:
-
Delipidation: Thoroughly wash the plant tissue with chloroform to remove soluble waxes.
-
Drying: Dry the delipidated tissue under vacuum.
-
Transesterification: a. To the dried tissue, add the internal standard and a solution of sodium methoxide in methanol and methyl acetate. b. Incubate the mixture at 60°C for 2 hours with gentle shaking. c. Stop the reaction by adding glacial acetic acid.
-
Extraction: a. Add saturated NaCl solution and hexane to the reaction mixture. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the upper hexane phase containing the fatty acid methyl esters. d. Repeat the hexane extraction twice.
-
Drying and Concentration: a. Pool the hexane extracts and dry over anhydrous sodium sulfate. b. Evaporate the solvent under a stream of nitrogen.
Derivatization and GC-MS Analysis
Objective: To derivatize the hydroxyl groups for GC-MS analysis and to identify and quantify the monomers.
Materials:
-
Dried monomer extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Protocol:
-
Derivatization: a. To the dried monomer extract, add BSTFA and pyridine. b. Incubate at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Use a temperature program that allows for the separation of the different monomer derivatives. A typical program might be: initial temperature of 60°C, ramp at 7°C/min to 320°C, and hold for 10 minutes.[9] c. Identify the peaks based on their mass spectra by comparing them to known standards and mass spectral libraries. d. Quantify the monomers by comparing their peak areas to the peak area of the internal standard.
Workflow for cutin and suberin monomer analysis.
Conclusion and Future Perspectives
This compound is a vital precursor for the synthesis of cutin and suberin, biopolymers that are indispensable for plant survival and development. While significant progress has been made in elucidating the general biosynthetic pathways of these polymers, further research is needed to fully understand the specific regulation and function of individual monomers like 15-hydroxypentadecanoic acid. Future studies should focus on:
-
Quantitative Profiling: Comprehensive quantitative analysis of this compound and its derivatives in a wider range of plant species and under various stress conditions.
-
Elucidation of Signaling Pathways: Detailed characterization of the receptors and downstream signaling components involved in the perception of ω-hydroxy fatty acids.
-
Translational Research: Leveraging the knowledge of cutin and suberin biosynthesis to develop crops with enhanced drought tolerance and disease resistance.
A deeper understanding of the role of this compound and other cutin and suberin monomers holds significant promise for agricultural innovation and the development of novel plant-derived therapeutics.
References
- 1. Fatty acid-derived signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. nagwa.com [nagwa.com]
- 6. researchgate.net [researchgate.net]
- 7. The cuticle and plant defense to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of fatty acid composition content in the plant components of antidiabetic herbal mixture by GC-MS [pharmacia.pensoft.net]
The Emerging Role of Hydroxylated Fatty Acids in Plant-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the specific molecule 10-hydroxypentadecanoyl-CoA does not feature in currently available scientific literature regarding plant-pathogen interactions, a growing body of evidence highlights the crucial role of other hydroxylated fatty acids in orchestrating plant defense responses. This technical guide provides an in-depth analysis of the role of these molecules, with a particular focus on the well-characterized involvement of medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) in eliciting plant immunity. We will explore their biosynthesis, the signaling pathways they trigger, and their quantitative impact on plant defense, offering detailed experimental protocols and visual representations of the key processes to support further research and potential applications in crop protection and drug development.
Introduction: Hydroxylated Fatty Acids as Novel Players in Plant Immunity
Plants have evolved sophisticated immune systems to defend against a myriad of pathogens. A key aspect of this defense is the recognition of pathogen-associated molecular patterns (PAMPs), which triggers PAMP-triggered immunity (PTI). While classical PAMPs like flagellin (B1172586) and chitin (B13524) are well-studied, recent research has unveiled a new class of elicitors: hydroxylated fatty acids. These lipid molecules, often components of bacterial cell membranes, can be perceived by the plant immune system, initiating a cascade of defense responses.
Historically, fatty acids in plant defense were primarily considered precursors for signaling molecules like jasmonic acid or as components of physical barriers like the cuticle.[1] However, it is now clear that specific hydroxylated fatty acids act as direct signaling molecules, modulating basal, effector-triggered, and systemic immunity.[1] This guide will delve into the mechanisms underlying this recognition and the subsequent immune activation, providing a framework for understanding this emerging area of plant science.
Medium-Chain 3-Hydroxy Fatty Acids (mc-3-OH-FAs) as Potent Elicitors
A significant breakthrough in the field has been the identification of medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) as potent elicitors of plant defense, particularly in the model plant Arabidopsis thaliana.[2][3] These molecules, with chain lengths typically between 8 and 12 carbons, are metabolites produced by various Gram-negative bacteria.[2]
Perception of mc-3-OH-FAs by the LORE Receptor
The perception of mc-3-OH-FAs is mediated by the cell-surface receptor kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE).[2][3] The LORE protein is pivotal for sensing these bacterial metabolites, and its presence determines a plant's responsiveness to mc-3-OH-FAs.[4] Notably, the free (R)-3-hydroxydecanoic acid ((R)-3-OH-C10:0) has been identified as the most potent elicitor, highlighting the specificity of the recognition system.[2][5]
Downstream Signaling Events
The binding of mc-3-OH-FAs to the LORE receptor initiates a series of downstream signaling events characteristic of PTI. These include:
-
Cytosolic Calcium Influx: A rapid increase in cytosolic calcium concentration is one of the earliest responses.[4]
-
Reactive Oxygen Species (ROS) Production: LORE-dependent production of ROS, often referred to as an "oxidative burst," is a key signaling event.[4]
-
Activation of Mitogen-Activated Protein Kinases (MAPKs): MAPKs are crucial signaling components that are activated downstream of receptor engagement.
-
Transcriptional Reprogramming: The signaling cascade culminates in the altered expression of a suite of defense-related genes.[4]
Quantitative Data on the Impact of Hydroxylated Fatty Acids
The following table summarizes the quantitative effects of mc-3-OH-FA treatment on plant defense responses as reported in the literature.
| Parameter | Treatment | Plant Species | Observed Effect | Reference |
| Bacterial Growth | Pre-treatment with 3-OH-C10:0 | Arabidopsis thaliana | Increased resistance to virulent Pseudomonas syringae | [4] |
| ROS Production | Synthetic 3-OH-FAs (C8-C12) | Arabidopsis thaliana | LORE-dependent ROS production | [4] |
| Gene Expression | Synthetic 3-OH-FAs (C8-C12) | Arabidopsis thaliana | Accumulation of PTI response gene transcripts | [4] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of mc-3-OH-FA-Mediated Immunity
References
- 1. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site is undergoing maintenance [innovations-report.com]
- 4. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 5. researchgate.net [researchgate.net]
Degradation Pathways of 10-Hydroxypentadecanoyl-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the putative degradation pathways of 10-Hydroxypentadecanoyl-CoA, a 15-carbon mid-chain hydroxylated fatty acyl-CoA. Due to the absence of direct experimental data for this specific molecule, this document outlines a scientifically inferred metabolic route based on established principles of fatty acid catabolism, including beta-oxidation and the enzymatic processing of hydroxylated fatty acids. This guide details the likely enzymatic steps, subcellular localization of these processes, and potential intermediates. Furthermore, it furnishes detailed experimental protocols for the investigation of these pathways and presents hypothetical quantitative data to serve as a framework for future research. Visualizations of the proposed metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Fatty acid oxidation is a fundamental metabolic process responsible for energy production from lipids. While the degradation of saturated and unsaturated fatty acids is well-characterized, the metabolism of modified fatty acids, such as those with mid-chain hydroxyl groups, is less understood. This compound is a C15 odd-chain fatty acyl-CoA featuring a hydroxyl group at the C-10 position. Its degradation is presumed to occur through a modified beta-oxidation pathway, potentially involving initial enzymatic modification of the hydroxyl group. Understanding the catabolism of such molecules is crucial for elucidating novel metabolic pathways and for the development of therapeutics targeting lipid metabolism.
This guide proposes a primary degradation pathway for this compound that involves an initial oxidation of the hydroxyl group followed by peroxisomal and mitochondrial beta-oxidation.
Proposed Degradation Pathway of this compound
The degradation of this compound is hypothesized to proceed in three main stages:
-
Initial Oxidation of the C-10 Hydroxyl Group: The secondary alcohol at the C-10 position is likely oxidized to a ketone by a long-chain alcohol dehydrogenase or a cytochrome P450 monooxygenase, yielding 10-Oxopentadecanoyl-CoA.
-
Peroxisomal Beta-Oxidation: As a long-chain fatty acyl-CoA, 10-Oxopentadecanoyl-CoA is expected to undergo initial rounds of beta-oxidation within the peroxisome. This process will shorten the carbon chain.
-
Mitochondrial Beta-Oxidation: The resulting medium-chain acyl-CoA is then transported to the mitochondria for the completion of beta-oxidation.
A detailed schematic of this proposed pathway is presented below.
Quantitative Data
Direct kinetic data for enzymes metabolizing this compound are not currently available in the literature. The following tables present hypothetical kinetic parameters for the key enzymes in the proposed pathway. These values are extrapolated from data for enzymes acting on similar long-chain fatty acid substrates and should be used as a reference for experimental design.
Table 1: Hypothetical Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Putative Location |
| Long-Chain Acyl-CoA Synthetase | 10-Hydroxypentadecanoic Acid | 5 - 15 | 0.5 - 2.0 | Cytosol / ER |
| Long-Chain Alcohol Dehydrogenase | This compound | 10 - 50 | 0.1 - 0.8 | ER / Cytosol |
| Peroxisomal Acyl-CoA Oxidase | 10-Oxopentadecanoyl-CoA | 20 - 100 | 1.0 - 5.0 | Peroxisome |
| Mitochondrial Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase | C9-Acyl-CoA intermediate | 5 - 25 | 2.0 - 10.0 | Mitochondrion |
Note: These values are illustrative and require experimental validation.
Experimental Protocols
To investigate the degradation of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these studies.
Isolation of Mitochondria and Peroxisomes
A workflow for the subcellular fractionation to isolate mitochondria and peroxisomes is essential for studying the localization of the degradation pathway.
Protocol for Isolation of Mitochondria and Peroxisomes:
-
Homogenization: Homogenize fresh tissue or cultured cells in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the pellet from the previous step in a small volume of isolation buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous sucrose gradient or an OptiPrep™ gradient).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).
-
Carefully collect the distinct bands corresponding to mitochondria and peroxisomes.
-
-
Validation: Assess the purity of the isolated fractions by Western blotting for marker proteins (e.g., TOM20 for mitochondria, PMP70 for peroxisomes).
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of degradation of radiolabeled this compound by isolated organelles.
Materials:
-
Isolated mitochondria or peroxisomes
-
Radiolabeled substrate (e.g., [1-¹⁴C]-10-Hydroxypentadecanoyl-CoA)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM MgCl₂, 1 mM ATP, 0.1 mM CoA-SH, 1 mM NAD⁺)
-
Scintillation cocktail and vials
Procedure:
-
Incubate a known amount of isolated organelle protein with the reaction buffer containing the radiolabeled substrate at 37°C.
-
At various time points, stop the reaction by adding perchloric acid.
-
Centrifuge to pellet the protein and unreacted substrate.
-
Measure the radioactivity of the acid-soluble supernatant, which contains the radiolabeled acetyl-CoA and other short-chain products of beta-oxidation.
-
Calculate the rate of fatty acid oxidation based on the increase in acid-soluble radioactivity over time.
LC-MS/MS Analysis of Acyl-CoA Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying the acyl-CoA intermediates of the degradation pathway.
Sample Preparation:
-
Perform the in vitro fatty acid oxidation assay as described above.
-
At specific time points, quench the reaction with an organic solvent (e.g., acetonitrile).
-
Extract the acyl-CoA esters from the reaction mixture using solid-phase extraction (SPE).
-
Elute the acyl-CoAs and concentrate the sample.
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to separate the different acyl-CoA species.
-
Detect the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions should be established for this compound, 10-Oxopentadecanoyl-CoA, and the expected beta-oxidation intermediates.
Conclusion
The degradation of this compound is proposed to be a multi-step process involving initial oxidation of the mid-chain hydroxyl group, followed by sequential beta-oxidation in both peroxisomes and mitochondria. While direct experimental evidence is currently lacking, the proposed pathway is based on well-established principles of fatty acid metabolism. The experimental protocols outlined in this guide provide a robust framework for the scientific community to elucidate the precise enzymatic steps and regulatory mechanisms involved in the catabolism of this and other modified fatty acids. Further research in this area will undoubtedly contribute to a more complete understanding of lipid metabolism and its implications for human health and disease.
10-Hydroxypentadecanoyl-CoA: A Putative Proinflammatory Signaling Molecule Acting via GPR84
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimers: This document synthesizes publicly available research data. The signaling activity of 10-hydroxypentadecanoyl-CoA is inferred from studies on related medium-chain fatty acids. Direct experimental evidence for this compound as a GPR84 ligand is currently limited in the available scientific literature. The primary signaling molecule is likely the free fatty acid, 10-hydroxypentadecanoic acid.
Executive Summary
Long-chain acyl-CoA esters are crucial intermediates in cellular metabolism and are increasingly recognized for their roles in cell signaling. This technical guide focuses on this compound, a hydroxylated medium-chain fatty acyl-CoA, and its potential role as a signaling molecule. Evidence suggests that its corresponding free fatty acid, 10-hydroxypentadecanoic acid, likely acts as an endogenous agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is a key proinflammatory receptor, and its activation initiates a signaling cascade with significant implications for immune response and inflammatory diseases. This document provides a comprehensive overview of the GPR84 signaling pathway, quantitative data on related ligands, detailed experimental protocols for studying its activation, and visual diagrams to elucidate the core concepts.
The GPR84 Signaling Pathway
GPR84 is a class A G protein-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. It functions as a sensor for medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[1] Hydroxylated MCFAs have been shown to be more potent agonists than their non-hydroxylated counterparts.[2]
Activation of GPR84 by an agonist, believed to include 10-hydroxypentadecanoic acid, initiates coupling to a pertussis toxin-sensitive heterotrimeric G protein of the Gi/o family.[3] This coupling triggers the dissociation of the Gαi/o and Gβγ subunits, leading to the modulation of downstream effector proteins and the initiation of a complex signaling cascade.
The primary downstream effects of GPR84 activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Calcium Mobilization: GPR84 activation can lead to an increase in intracellular calcium concentration, a key second messenger in many cellular processes.
-
Activation of MAPK/ERK and PI3K/Akt Pathways: GPR84 signaling has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK1/2) and Protein Kinase B (Akt), key regulators of cell proliferation, survival, and inflammation.
These signaling events culminate in various cellular responses, including chemotaxis, phagocytosis, and the production of proinflammatory cytokines, positioning GPR84 as a significant player in the inflammatory response.[2]
Quantitative Data: GPR84 Agonist Activity
| Agonist | Carbon Chain Length | Position of Hydroxyl Group | EC50 (µM) in GTPγS Assay | Reference |
| 2-hydroxy capric acid | C10 | 2 | 31 | [1] |
| 3-hydroxy capric acid | C10 | 3 | 230 | [1] |
| 2-hydroxy lauric acid | C12 | 2 | 9.9 | [1] |
| 3-hydroxy lauric acid | C12 | 3 | 13 | [1] |
| 6-n-octylaminouracil (6-OAU) | N/A | N/A | 0.105 | [3] |
| ZQ-16 | N/A | N/A | 0.213 | [3] |
Table 1: Potency of various agonists on GPR84 activation.
Based on this data, it is plausible that 10-hydroxypentadecanoic acid (a C15 hydroxylated fatty acid) would exhibit agonist activity at the GPR84 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling of this compound (or its free acid form) via GPR84.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the signaling properties of a putative GPR84 agonist.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Membranes from cells expressing GPR84
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Scintillation cocktail
-
Glass fiber filter mats
Protocol:
-
Prepare membrane suspensions in assay buffer.
-
In a 96-well plate, add in order: assay buffer, GDP (to a final concentration of 10 µM), varying concentrations of 10-hydroxypentadecanoic acid, and cell membranes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding as a function of ligand concentration to determine the EC50 value.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
GPR84-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Protocol:
-
Seed GPR84-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with IBMX (e.g., 500 µM) for 30 minutes at 37°C.
-
Add varying concentrations of 10-hydroxypentadecanoic acid to the cells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the percentage of inhibition of forskolin-induced cAMP accumulation as a function of ligand concentration to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway downstream of GPR84 activation.
Materials:
-
GPR84-expressing cells
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed GPR84-expressing cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours.
-
Treat the cells with varying concentrations of 10-hydroxypentadecanoic acid for a specified time (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Conclusion and Future Directions
The available evidence strongly suggests that 10-hydroxypentadecanoic acid, the free fatty acid form of this compound, is a putative endogenous agonist of the proinflammatory receptor GPR84. Its activation triggers a Gi/o-mediated signaling cascade that plays a crucial role in modulating immune cell function. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and other potential GPR84 ligands.
Future research should focus on:
-
Directly assessing the binding and activation of GPR84 by 10-hydroxypentadecanoic acid to confirm its role as an endogenous ligand and determine its precise potency and efficacy.
-
Investigating the physiological and pathological contexts in which this compound and its free fatty acid form are produced and act as signaling molecules.
-
Exploring the therapeutic potential of targeting the 10-hydroxypentadecanoic acid-GPR84 signaling axis in inflammatory and metabolic diseases.
A deeper understanding of this signaling pathway will be instrumental for the development of novel therapeutics targeting inflammation and related disorders.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the genetic and biochemical landscape of 10-hydroxypentadecanoyl-CoA metabolism. While direct enzymatic data for this specific molecule is scarce, this document outlines the overwhelming evidence pointing to its catabolism through the well-established fatty acid beta-oxidation pathway. We delve into the key genes, enzymes, and experimental protocols relevant to the mitochondrial and peroxisomal degradation of long-chain hydroxy fatty acyl-CoAs, providing a robust framework for future research and therapeutic development.
Introduction: The Metabolic Fate of this compound
This compound is a long-chain hydroxy fatty acyl-coenzyme A molecule. Its metabolic processing is crucial for cellular energy homeostasis and the prevention of lipotoxicity. Based on established metabolic principles, the primary route for the degradation of such molecules is the beta-oxidation spiral. This pathway systematically shortens the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized in the citric acid cycle and oxidative phosphorylation to produce ATP.
This guide will focus on the key enzymatic players in the beta-oxidation of long-chain fatty acids, as they are the most probable candidates for the metabolism of this compound. We will explore both the mitochondrial and peroxisomal beta-oxidation pathways.
Key Genes and Enzymes in Long-Chain Hydroxy Fatty Acyl-CoA Metabolism
The metabolism of long-chain fatty acyl-CoAs is a multi-step process involving several key enzymes. For hydroxylated fatty acids such as this compound, the core beta-oxidation machinery is expected to be involved.
Mitochondrial Beta-Oxidation
The mitochondrial trifunctional protein (MTP) is a hetero-octameric enzyme complex embedded in the inner mitochondrial membrane. It is responsible for the final three steps of long-chain fatty acid beta-oxidation.[1]
-
Mitochondrial Trifunctional Protein Alpha Subunit (HADHA) : This subunit contains two enzymatic activities:
-
Mitochondrial Trifunctional Protein Beta Subunit (HADHB) : This subunit contains the following enzymatic activity:
-
Long-chain 3-ketoacyl-CoA thiolase : Catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.
-
Mutations in the HADHA and HADHB genes are responsible for MTP deficiency, a rare autosomal recessive disorder of fatty acid oxidation.[5][6]
The initial step of mitochondrial beta-oxidation for long-chain fatty acids is catalyzed by:
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) : Encoded by the ACADVL gene, this enzyme is associated with the inner mitochondrial membrane and catalyzes the FAD-dependent dehydrogenation of long-chain acyl-CoAs to trans-2-enoyl-CoAs.[7][8]
Peroxisomal Beta-Oxidation
Peroxisomes also play a role in fatty acid metabolism, particularly for very long-chain fatty acids. The key enzyme in this pathway is:
-
Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) : Also known as D-bifunctional protein, it is encoded by the HSD17B4 gene.[9][10] This enzyme exhibits two activities:
-
Enoyl-CoA hydratase
-
D-3-hydroxyacyl-CoA dehydrogenase
-
Defects in HSD17B4 can lead to D-bifunctional protein deficiency, a severe peroxisomal disorder.[11]
Quantitative Data
| Gene | Protein | Subcellular Location | Function in Beta-Oxidation |
| ACADVL | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Mitochondrion | Initial dehydrogenation of long-chain acyl-CoAs |
| HADHA | Mitochondrial Trifunctional Protein Alpha Subunit | Mitochondrion | Long-chain enoyl-CoA hydratase, Long-chain 3-hydroxyacyl-CoA dehydrogenase |
| HADHB | Mitochondrial Trifunctional Protein Beta Subunit | Mitochondrion | Long-chain 3-ketoacyl-CoA thiolase |
| HSD17B4 | Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) | Peroxisome | Enoyl-CoA hydratase, D-3-hydroxyacyl-CoA dehydrogenase |
Experimental Protocols
Enzyme Activity Assays
This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Principle:
3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.3
-
5.4 mM S-Acetoacetyl-CoA solution
-
6.4 mM NADH solution
-
Enzyme solution (cell lysate or purified protein)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, S-Acetoacetyl-CoA, and NADH in a cuvette.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 340 nm for approximately 5 minutes, recording the maximum linear rate.[12]
-
A coupled assay system can also be used where the 3-ketoacyl-CoA formed is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible.[13]
This assay measures the hydration of the double bond in an enoyl-CoA substrate, which results in a decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA).[14]
Principle:
trans-2-Enoyl-CoA + H₂O ⇌ L-3-Hydroxyacyl-CoA
Reagents:
-
50 mM Tris-HCl, pH 8.0
-
0.25 mM Crotonyl-CoA (or other suitable enoyl-CoA substrate)
-
Enzyme solution
Procedure:
-
Prepare a reaction mixture containing Tris-HCl and the enoyl-CoA substrate in a quartz cuvette.
-
Equilibrate to 30°C.
-
Initiate the reaction by adding the enzyme solution.
-
Measure the decrease in absorbance at 263 nm. The molar extinction coefficient for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹ cm⁻¹.[14]
This is a highly sensitive assay that uses the electron transfer flavoprotein (ETF) as the natural electron acceptor. The reduction of ETF fluorescence is monitored.[15]
Principle:
Acyl-CoA + ETF(ox) ⇌ trans-2-Enoyl-CoA + ETF(red)
Reagents:
-
Recombinant Electron Transfer Flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., palmitoyl-CoA)
-
Enzyme solution in an anaerobic environment
Procedure:
-
The assay is performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.
-
The decrease in ETF fluorescence is monitored as it accepts electrons from the ACAD.
-
This assay can be adapted to a 96-well plate format for higher throughput.[15]
Gene Cloning and Protein Expression
Cloning:
-
cDNAs for human HADHA and HADHB can be subcloned into E. coli expression vectors such as pET21b and pET28a, respectively.[16]
Expression:
-
The expression plasmids are co-transformed into an E. coli expression strain like BL21(DE3), often along with a chaperone plasmid (e.g., groEL/ES) to aid in proper protein folding.[16]
-
Protein expression is induced, typically with IPTG.
Purification:
-
If using tagged constructs (e.g., His-tag), the protein complex can be purified using affinity chromatography, such as Ni-NTA chromatography.[16]
Visualizations
Signaling and Metabolic Pathways
Caption: Mitochondrial Beta-Oxidation of this compound.
Experimental Workflows
Caption: General Workflow for Enzyme Activity Assays.
Conclusion
The metabolism of this compound is intricately linked to the canonical fatty acid beta-oxidation pathways. The key genes and enzymes discussed in this guide, particularly those of the mitochondrial trifunctional protein and peroxisomal multifunctional enzyme 2, represent the primary targets for understanding the complete catabolism of this molecule. The provided experimental protocols and visualizations offer a foundational framework for researchers to design and execute studies aimed at elucidating the precise kinetics and regulatory mechanisms involved. Further research focusing on the substrate specificity of these long-chain fatty acid metabolizing enzymes will be critical for developing targeted therapeutic strategies for related metabolic disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial trifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. Mitochondrial trifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 7. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HSD17B4 - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. medlineplus.gov [medlineplus.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
An In-depth Technical Guide on the Evolutionary Conservation of 10-Hydroxypentadecanoyl-CoA Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature specifically detailing the metabolic pathways and evolutionary conservation of 10-Hydroxypentadecanoyl-CoA is scarce. This guide, therefore, presents a scientifically inferred pathway based on established principles of fatty acid metabolism, focusing on the omega-oxidation of its likely precursor, pentadecanoic acid (C15:0). The experimental protocols and quantitative data are derived from studies on analogous and well-characterized enzyme families involved in these processes.
Introduction: The Biological Significance of Odd-Chain and Hydroxylated Fatty Acids
Odd-chain fatty acids, while less abundant than their even-chain counterparts, play crucial roles in cellular metabolism and have been linked to various health outcomes. Their metabolism generates unique intermediates that can influence cellular energy and signaling. Hydroxylated fatty acids are key signaling molecules and intermediates in various metabolic pathways, including the synthesis of bioactive lipids. This compound, a hydroxylated derivative of a 15-carbon fatty acid, is posited to be an intermediate in the omega-oxidation pathway of pentadecanoic acid. Understanding the synthesis and degradation of such molecules, and the evolutionary conservation of these pathways, is critical for elucidating their physiological roles and potential as therapeutic targets.
Proposed Metabolic Pathway: The Omega-Oxidation of Pentadecanoyl-CoA
The formation of this compound is most plausibly a step in the omega-oxidation pathway of pentadecanoic acid (C15:0). This pathway serves as an alternative to the more common beta-oxidation, particularly for certain fatty acids or under specific metabolic conditions. Omega-oxidation occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates.[1]
The proposed pathway involves three key enzymatic steps:
-
ω-Hydroxylation: Pentadecanoyl-CoA is first hydroxylated at the terminal methyl group (ω-carbon) by a cytochrome P450 monooxygenase, specifically from the CYP4 family, to form 15-Hydroxypentadecanoyl-CoA.[1][2]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[1][2]
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding a dicarboxylic acid.[1][2]
It is within a modified or alternative version of this pathway, potentially involving hydroxylation at the ω-5 position (C10), that this compound would be generated.
Caption: Proposed ω-5 Hydroxylation of Pentadecanoyl-CoA.
Evolutionary Conservation of Key Enzyme Families
The enzymes central to the proposed omega-oxidation pathway exhibit a fascinating evolutionary history, with varying degrees of conservation across different taxa.
Cytochrome P450 (CYP) Family
The cytochrome P450 superfamily is ancient and found in all domains of life.[3] The CYP4 family, in particular, is known for its role in fatty acid hydroxylation.[4][5]
-
Vertebrates: In mammals, the CYP4A, CYP4B, and CYP4F subfamilies are well-characterized for their fatty acid ω-hydroxylase activity.[4] The CYP4 family shows evidence of gene duplication and diversification, leading to multiple isoforms with overlapping yet distinct substrate specificities.[6] This suggests an evolutionary adaptation to metabolize a wide range of endogenous and exogenous fatty acids.
-
Insects: The CYP4 family is greatly expanded in insects, where it plays roles in insecticide resistance and the synthesis of cuticular hydrocarbons.[7]
-
Plants: Plants also possess a diverse array of cytochrome P450s involved in fatty acid metabolism, although the direct orthologs to the mammalian CYP4 family may have different functional specializations.[8]
The broad distribution and diversification of the CYP4 family indicate a conserved and fundamental role in lipid metabolism, which has been adapted for specific functions in different evolutionary lineages.
Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH)
The ADH and ALDH superfamilies are also ancient and widespread, with members found in prokaryotes and eukaryotes.
-
ADH: These enzymes are involved in a vast array of metabolic processes. In the context of omega-oxidation, they catalyze the oxidation of the terminal hydroxyl group of the hydroxylated fatty acid.[1][2] The evolution of ADHs is characterized by gene duplication and functional divergence, allowing for the metabolism of a wide variety of alcohol substrates.[9]
-
ALDH: ALDHs are critical for the detoxification of aldehydes. In omega-oxidation, they catalyze the final step of converting the fatty aldehyde to a dicarboxylic acid.[1][2] The ALDH superfamily is highly conserved, with members playing essential roles in various metabolic pathways across all domains of life.
The conserved nature of ADH and ALDH enzymes underscores their fundamental importance in cellular metabolism, including their role in fatty acid oxidation pathways.
Quantitative Data on Related Enzyme Activities
Direct kinetic data for the enzymes metabolizing this compound is not available. However, data from studies on analogous enzymes and substrates provide valuable insights into their potential catalytic efficiencies.
| Enzyme Family | Substrate | Km (µM) | Vmax or kcat | Organism/Source | Reference |
| Cytochrome P450 | |||||
| CYP4A11 (Human) | Lauric Acid (C12) | 7.5 | 25 nmol/min/nmol P450 | Human Liver Microsomes | [10] |
| CYP4A11 (Human) | Arachidonic Acid (C20) | 12 | 18 nmol/min/nmol P450 | Human Liver Microsomes | [10] |
| P450BSβ (Bacillus subtilis) | Myristic Acid (C14) | 150 | 1.2 s-1 | Recombinant | [11] |
| Alcohol Dehydrogenase | |||||
| Horse Liver ADH | Ethanol | 130 | 160 µmol/min/mg | Equine Liver | [12] |
| Human ADH1B | Ethanol | 40 | 9.2 min-1 | Human Liver | [13] |
| Aldehyde Dehydrogenase | |||||
| Human ALDH2 | Acetaldehyde | 0.2 | 1.0 µmol/min/mg | Human Liver | [13] |
| Rat Liver ALDH | Propionaldehyde | 0.1 | - | Rat Liver Mitochondria | [14] |
Experimental Protocols for Key Enzyme Assays
The following are generalized protocols for assaying the activity of the enzyme families implicated in the proposed pathway for this compound.
Cytochrome P450 Hydroxylase Activity Assay
This protocol is adapted for measuring the hydroxylation of a fatty acid substrate by microsomal cytochrome P450 enzymes.
Principle: The assay measures the consumption of the cofactor NADPH, which is oxidized during the hydroxylation reaction. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.[15]
Materials:
-
Microsomal protein preparation (e.g., from liver or kidney)
-
Fatty acid substrate (e.g., Pentadecanoic acid)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the fatty acid substrate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a known concentration of microsomal protein.
-
Start the measurement by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
Caption: Workflow for Cytochrome P450 Hydroxylase Assay.
Alcohol Dehydrogenase (ADH) Activity Assay
This protocol measures the activity of ADH by monitoring the reduction of NAD+ to NADH.[16]
Principle: The oxidation of an alcohol substrate by ADH is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.
Materials:
-
Purified ADH or cell lysate
-
Hydroxy fatty acid substrate (e.g., 10-Hydroxypentadecanoic acid)
-
NAD+
-
Sodium pyrophosphate buffer (pH 8.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing sodium pyrophosphate buffer, NAD+, and the hydroxy fatty acid substrate.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation using its molar extinction coefficient.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol measures ALDH activity by monitoring the reduction of NAD+ to NADH.
Principle: The oxidation of an aldehyde substrate by ALDH is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm or using a colorimetric probe.
Materials:
-
Purified ALDH or cell lysate
-
Fatty aldehyde substrate
-
NAD+
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fatty aldehyde substrate in a 96-well plate or cuvette.
-
Add the enzyme-containing sample to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 340 nm (for NADH) or at the appropriate wavelength for the colorimetric probe at several time points.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
Conclusion
While direct evidence for the metabolic pathways of this compound is currently limited, its structure strongly suggests a role as an intermediate in the omega-oxidation of pentadecanoic acid. The key enzyme families involved in this proposed pathway—cytochrome P450s, alcohol dehydrogenases, and aldehyde dehydrogenases—are highly conserved throughout evolution, highlighting the fundamental importance of fatty acid oxidation in biology. The diversification of these enzyme families, particularly the CYP4 family, across different taxa points to evolutionary adaptations for metabolizing a wide array of fatty acid substrates in response to dietary and environmental pressures. Further research, utilizing the experimental approaches outlined in this guide, is necessary to definitively characterize the metabolism of this compound and to fully understand its physiological significance and the evolutionary history of its associated pathways.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Evolution of the cytochrome P450 superfamily: sequence alignments and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian Cytochrome P450 Genes [depts.washington.edu]
- 7. uniprot.org [uniprot.org]
- 8. JP2001519164A - Plant fatty acid hydroxylase gene - Google Patents [patents.google.com]
- 9. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 14. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Procedures for measuring cytochrome P-450-dependent hydroxylation activity in reproductive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
Methodological & Application
Chemoenzymatic Synthesis of 10-Hydroxypentadecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemoenzymatic synthesis of 10-Hydroxypentadecanoyl-CoA, a valuable molecule for various research and drug development applications. The synthesis is a two-step process commencing with the enzymatic hydroxylation of pentadecanoic acid to produce 10-hydroxypentadecanoic acid, followed by the enzymatic thioesterification of the hydroxylated fatty acid with Coenzyme A (CoA). This approach leverages the high selectivity of enzymes to achieve a specific and efficient synthesis route. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate the practical application of this methodology.
Introduction
Long-chain fatty acyl-CoAs are crucial intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and protein acylation. The presence of a hydroxyl group on the acyl chain, as in this compound, introduces a functional handle that can be exploited for further chemical modifications or to probe specific biological processes. The chemoenzymatic approach described herein combines the precision of biocatalysis with synthetic chemistry to produce this functionalized acyl-CoA.
The first step involves the regioselective hydroxylation of pentadecanoic acid at the C10 position. This is achieved using a cytochrome P450 monooxygenase, such as the well-characterized P450 BM3 from Bacillus megaterium, which is known for its ability to hydroxylate fatty acids.[1][2] The second step employs a long-chain acyl-CoA synthetase (ACSL) to catalyze the ATP-dependent ligation of 10-hydroxypentadecanoic acid to Coenzyme A, forming the desired thioester.[3][4]
Experimental Workflow
The overall chemoenzymatic synthesis workflow is depicted below.
Caption: Chemoenzymatic synthesis workflow for this compound.
Logical Relationship of Transformations
The core chemical and enzymatic transformations are illustrated in the diagram below.
Caption: Key transformations in the synthesis of this compound.
Data Presentation
Table 1: Representative Data for Enzymatic Hydroxylation of Long-Chain Fatty Acids by Cytochrome P450 BM3
| Substrate | Enzyme Variant | Conversion (%) | Product Concentration (g/L) | Selectivity | Reference |
| Dodecanoic Acid | P450 BM3 WT | >90 | 1.86 | ω-1, ω-2, ω-3 hydroxylation | [5] |
| Pentadecanoic Acid | P450 BM3 WT | Not Reported | Not Reported | Sub-terminal (ω-1, ω-2, ω-3) | [1][2] |
| Testosterone | P450 BM3 Variant | >95 | 0.05 | Specific hydroxylation | [6] |
Table 2: Representative Data for Enzymatic Synthesis of Long-Chain Acyl-CoAs by Acyl-CoA Synthetases
| Substrate | Enzyme Source | Yield (%) | Apparent Km (µM) | Vmax (nmol/min/mg) | Reference |
| Palmitic Acid (C16:0) | Rat Liver Nuclei | Not Reported | 4.8 | 1.2 | [3] |
| Linoleic Acid (C18:2) | Rat Liver Nuclei | Not Reported | 7.2 | 2.5 | [3] |
| Lignoceric Acid (C24:0) | Murine FATP1 | Not Reported | Not Reported | ~20 | [4] |
| Various Fatty Acids | Recombinant | 40-95 | Not Reported | Not Reported | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 10-Hydroxypentadecanoic Acid
This protocol is adapted from methodologies for the hydroxylation of other long-chain fatty acids using cytochrome P450 BM3.[5]
Materials:
-
Whole-cell catalyst (e.g., E. coli expressing P450 BM3) or purified P450 BM3 enzyme.[8]
-
Pentadecanoic acid
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
NADP+
-
Antifoam agent
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5).
-
Add the whole-cell catalyst (e.g., 10 g/L dry cell weight) or purified P450 BM3.
-
Add the NADPH regeneration system components: glucose (e.g., 100 mM), NADP+ (e.g., 0.5 mM), and glucose dehydrogenase (e.g., 2 U/mL).
-
Add an antifoam agent if using a whole-cell system.
-
Dissolve pentadecanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and add it to the reaction mixture to a final concentration of 1-10 g/L.
-
Biotransformation: Incubate the reaction mixture at 30°C with continuous stirring and oxygen supply for 24-48 hours. Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS or LC-MS after extraction and derivatization.
-
Product Extraction: After the reaction is complete, acidify the mixture to pH 2 with HCl to protonate the fatty acids.
-
Extract the product with an equal volume of ethyl acetate three times.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate 10-hydroxypentadecanoic acid.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is a general method adapted from the synthesis of other long-chain acyl-CoAs.[3][4]
Materials:
-
10-Hydroxypentadecanoic acid
-
Acyl-CoA Synthetase (long-chain) from a commercial source or purified from a recombinant expression system.
-
Coenzyme A (CoA) lithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Triton X-100 (optional, for enzyme stabilization)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Water (HPLC grade)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
1 mM CoA
-
0.5 mM 10-hydroxypentadecanoic acid (dissolved in a minimal amount of ethanol or DMSO)
-
Acyl-CoA Synthetase (e.g., 0.1-1 U/mL)
-
(Optional) 0.02% Triton X-100
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the formation of the product by HPLC or LC-MS/MS.[9][10]
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid or by flash-freezing in liquid nitrogen.
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and unreacted hydrophilic components.
-
Elute the this compound with an appropriate concentration of methanol in water (e.g., 50-80% methanol).
-
-
Quantification and Storage: Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (molar extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹) or by LC-MS/MS with an appropriate standard.[9] Store the purified this compound at -80°C.
Conclusion
The chemoenzymatic synthesis of this compound offers a robust and specific method for producing this valuable molecule. The use of enzymes in both the hydroxylation and thioesterification steps ensures high selectivity and milder reaction conditions compared to purely chemical approaches. The provided protocols and representative data serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and metabolic engineering. Further optimization of reaction conditions and enzyme selection may lead to even higher yields and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory-Scale Hydroxylation of Steroids by P450BM3 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arnold Group [cheme.caltech.edu]
- 9. Purification and properties of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 10-Hydroxypentadecanoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioesters, such as 10-Hydroxypentadecanoyl-CoA, are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate quantification of these molecules is essential for understanding cellular physiology and the mechanism of diseases like metabolic disorders and neurodegeneration. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for long-chain acyl-CoA analysis, employing reversed-phase chromatography for separation and triple quadrupole mass spectrometry for detection.
Experimental Protocols
Sample Preparation (Tissue)
This protocol is adapted from methods for long-chain acyl-CoA extraction from muscle and liver tissues.[1][2]
Materials:
-
Frozen tissue sample (~40-50 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (20 ng/µL in 1:1 Methanol:Water)
-
Extraction Buffer 1: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Extraction Buffer 2: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)
-
Homogenizer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution Solution: 1:1 Methanol:Water (v/v)
Procedure:
-
Place approximately 40 mg of frozen tissue in a 2 mL homogenization tube on ice.
-
Add 0.5 mL of ice-cold Extraction Buffer 1.
-
Add a known amount of internal standard (e.g., 10 µL of 20 ng/µL C17:0-CoA).
-
Add 0.5 mL of ice-cold Extraction Buffer 2.
-
Homogenize the sample twice on ice using a mechanical homogenizer.
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant into a new tube.
-
Re-extract the pellet by adding another 0.5 mL of Extraction Buffer 2, vortexing, sonicating, and centrifuging as before.
-
Combine the supernatants and dry the sample under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of Reconstitution Solution.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
The following conditions are based on robust methods for separating long-chain acyl-CoAs.[1][2]
Liquid Chromatography (LC) Conditions:
-
Instrument: UPLC/HPLC system
-
Column: Reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm)[2]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water[2]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[2]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 42°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 2.8 45 3.0 25 4.0 65 4.5 20 | 5.0 | 20 |
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[1][3]
MRM Transitions: To determine the specific MRM transitions for this compound, the precursor ion (Q1) will be its protonated molecular weight [M+H]+, and the product ion (Q3) will be the fragment resulting from the neutral loss of 507 Da.
-
This compound:
-
Molecular Formula: C36H64N7O18P3S
-
Monoisotopic Mass: 1023.3290 Da
-
Precursor Ion [M+H]+: m/z 1024.3
-
Product Ion [M+H-507]+: m/z 517.3
-
-
Heptadecanoyl-CoA (Internal Standard):
-
Molecular Formula: C38H68N7O17P3S
-
Monoisotopic Mass: 1035.3656 Da
-
Precursor Ion [M+H]+: m/z 1036.4
-
Product Ion [M+H-507]+: m/z 529.4
-
Data Presentation
Quantitative data should be summarized in tables for clarity. The following table provides an example of expected performance characteristics for a validated assay.
Table 1: Quantitative Performance of the LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 1.0 - 500 | 1.0 | 95 - 105 | < 15 |
| Heptadecanoyl-CoA (IS) | N/A | N/A | N/A | N/A |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data presented here is hypothetical and serves as a template. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined in the following diagram.
Caption: Workflow for this compound analysis.
Acyl-CoA Fragmentation Pathway
The characteristic fragmentation of acyl-CoA molecules in positive ion ESI-MS/MS is depicted below. This fragmentation is the basis for the selected reaction monitoring (MRM) method.
Caption: Common fragmentation pattern for Acyl-CoAs in MS/MS.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Quantification of 10-Hydroxypentadecanoyl-CoA in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxypentadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester that may play a role in various aspects of plant metabolism, including the biosynthesis of specialized lipids and secondary metabolites. The acyl-CoA pool is a pivotal component of cellular metabolism, and the ability to accurately quantify specific acyl-CoA species is essential for understanding lipid metabolism and acyl exchange in plant tissues.[1][2] However, these molecules are typically present in low abundance and can be unstable, necessitating sensitive and robust analytical methods for their quantification.[1][3]
This document provides a detailed application note and a generalized protocol for the quantification of this compound in plant extracts. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of acyl-CoAs.[1][3][4] While specific quantitative data for this compound is not widely available, this guide provides researchers with the necessary framework to develop and validate a quantitative assay for this and other long-chain acyl-CoAs in their plant samples.
Data Presentation
Quantitative analysis of this compound requires the establishment of key analytical parameters. The following table provides a template for summarizing the quantitative data obtained from an LC-MS/MS experiment. Researchers should populate this table with their own experimental data.
| Parameter | This compound | Internal Standard (e.g., C17-CoA) |
| Retention Time (min) | User Defined | User Defined |
| Precursor Ion (m/z) | User Defined | User Defined |
| Product Ion (m/z) | User Defined | User Defined |
| Collision Energy (eV) | User Defined | 30 |
| Limit of Detection (LOD) | User Defined | Not Applicable |
| Limit of Quantification (LOQ) | User Defined | Not Applicable |
| Linear Range | User Defined | Not Applicable |
| Recovery (%) | User Defined | Not Applicable |
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plant extracts is depicted in the following diagram.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae : Rothamsted Research [repository.rothamsted.ac.uk]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Long-Chain Hydroxy Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain hydroxy acyl-Coenzyme A (LCH-CoA) molecules are critical intermediates in fatty acid β-oxidation, a fundamental metabolic pathway for energy production. The accurate measurement of these molecules is vital for understanding metabolic regulation and for the diagnosis and investigation of metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. These application notes provide detailed protocols for the extraction and purification of LCH-CoAs from biological samples, primarily tissue, for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The recovery of long-chain acyl-CoAs is a critical factor in ensuring accurate quantification. The following table summarizes reported recovery rates from various extraction and purification methodologies. It is important to note that these recoveries are typically for the entire pool of long-chain acyl-CoAs, and specific recoveries for hydroxylated species may vary.
| Extraction Method | Purification Method | Tissue Type(s) | Reported Recovery Rate (%) | Reference(s) |
| Acetonitrile (B52724)/Isopropanol (B130326) Extraction | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Rat Liver | 93-104% (extraction), 83-90% (purification) | [1] |
| KH2PO4 buffer/Isopropanol/Acetonitrile | Oligonucleotide Purification Column & C18 HPLC | Rat Heart, Kidney, Muscle | 70-80% | [2] |
| Solvent Extraction | Weak Anion Exchange Solid-Phase Extraction (SPE) | General Tissue | Variable, dependent on optimization | [3] |
| On-line SPE | LC-MS/MS | Rat Liver | Accuracies of 94.8 to 110.8% |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of long-chain acyl-CoAs. Modifications to enhance the recovery and purity of the more polar long-chain hydroxy acyl-CoAs are suggested.
Protocol 1: Solid-Phase Extraction (SPE) for Purification of Long-Chain Hydroxy Acyl-CoAs from Tissue
This protocol combines solvent extraction with solid-phase extraction for improved purity and recovery.[3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange (WAX) or mixed-mode solid-phase extraction (SPE) columns
-
2% Formic Acid
-
5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of isopropanol and homogenize again.
-
Add 4 mL of acetonitrile and vortex vigorously for 1 minute.
-
-
Extraction:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange or mixed-mode SPE column by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of the KH2PO4 buffer. Do not allow the column to dry out between steps.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing:
-
Wash the column with 3 mL of the KH2PO4 buffer to remove unbound contaminants.
-
To selectively elute non-hydroxylated long-chain acyl-CoAs, a wash with a less polar organic solvent (e.g., a low percentage of acetonitrile in water) could be optimized. This step is theoretical and would require validation.
-
-
Elution:
-
Elute the long-chain hydroxy acyl-CoAs with 3 mL of 5% ammonium hydroxide in methanol. The basic pH will disrupt the ionic interaction with the WAX sorbent, and the methanol will elute the analytes. A step-wise elution with increasing concentrations of ammonium hydroxide could be tested to fractionate different acyl-CoA species.
-
-
-
Sample Concentration:
-
Dry the eluted fraction under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., 50% methanol in water) for analysis.
-
Protocol 2: HPLC Analysis of Purified Long-Chain Hydroxy Acyl-CoAs
This protocol describes a general method for the separation of long-chain acyl-CoAs by reverse-phase HPLC.[2]
Materials:
-
Purified long-chain hydroxy acyl-CoA extract
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the reconstituted sample onto the column.
-
Gradient Elution: Separate the acyl-CoAs using a binary gradient. A suggested starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The gradient will need to be optimized to achieve baseline separation of the hydroxylated species from other acyl-CoAs.
-
Detection: Monitor the column effluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
Quantification: Identify and quantify peaks by comparing their retention times and peak areas to those of known standards. The use of an internal standard added at the beginning of the extraction process is crucial for accurate quantification.
Visualizations
Signaling Pathway: Mitochondrial β-Oxidation of Long-Chain Fatty Acids
The following diagram illustrates the central role of long-chain hydroxy acyl-CoAs as intermediates in the mitochondrial β-oxidation pathway, catalyzed by the mitochondrial trifunctional protein (MTP).
Caption: Mitochondrial β-oxidation pathway highlighting L-3-Hydroxyacyl-CoA.
Experimental Workflow: Extraction and Purification of Long-Chain Hydroxy Acyl-CoAs
This diagram outlines the general workflow for the isolation and analysis of long-chain hydroxy acyl-CoAs from tissue samples.
Caption: Workflow for LCH-CoA extraction and analysis.
References
Application Notes and Protocols for the In Vitro Reconstitution of Cutin Biosynthesis with 10-Hydroxypentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutin, a major component of the plant cuticle, is a complex polyester (B1180765) composed of hydroxylated fatty acids. Its biosynthesis is a critical process for plant development and defense, making it a target of interest for the development of novel herbicides and fungicides. The in vitro reconstitution of cutin biosynthesis allows for the detailed study of the enzymes and substrates involved, providing a platform for screening potential inhibitors. This document provides detailed protocols and application notes for the in vitro reconstitution of the initial steps of cutin biosynthesis using 10-Hydroxypentadecanoyl-CoA as a key substrate.
The biosynthesis of cutin primarily involves two key enzymatic steps that are reconstituted in this protocol: the mid-chain hydroxylation of a fatty acyl-CoA and the subsequent transfer of the resulting hydroxy fatty acyl group to a glycerol (B35011) backbone. Specifically, this protocol focuses on the conversion of a C15 fatty acyl-CoA to a cutin monomer precursor.
Key Enzymes and Substrates
| Molecule Type | Name | Role in Pathway |
| Enzyme | Cytochrome P450 Reductase (CPR) | Electron donor for CYP enzymes |
| Enzyme | Cytochrome P450 (CYP) Family Enzyme (e.g., CYP77A family) | Catalyzes the mid-chain hydroxylation of fatty acyl-CoAs |
| Enzyme | Glycerol-3-Phosphate Acyltransferase (GPAT) | Acylates glycerol-3-phosphate with hydroxy fatty acyl-CoAs |
| Substrate | This compound | The initial substrate for the in vitro reconstitution |
| Substrate | Glycerol-3-Phosphate (G3P) | The backbone for the formation of monoacylglycerol precursors of cutin |
| Cofactor | NADPH | Required for the activity of Cytochrome P450 Reductase |
| Cofactor | Coenzyme A (CoA) | Carrier for the fatty acyl group |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway for the initial steps of cutin biosynthesis and the general workflow for its in vitro reconstitution.
Caption: Simplified pathway of cutin biosynthesis starting from Pentadecanoyl-CoA.
Caption: General workflow for the in vitro reconstitution of cutin biosynthesis.
Experimental Protocols
Protocol 1: In Vitro Mid-Chain Hydroxylation of Pentadecanoyl-CoA
This protocol describes the in vitro hydroxylation of a C15 fatty acyl-CoA at the C-10 position, a key step in generating the substrate for subsequent acylation. This reaction is catalyzed by a cytochrome P450 enzyme in conjunction with a cytochrome P450 reductase.
Materials:
-
Recombinant Cytochrome P450 (e.g., from the CYP77A family)
-
Recombinant Cytochrome P450 Reductase (CPR)
-
Pentadecanoyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes
-
Incubator/water bath at 30°C
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
LC-MS or GC-MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1 µM Cytochrome P450 enzyme
-
2 µM Cytochrome P450 Reductase
-
50 µM Pentadecanoyl-CoA
-
0.1 mg/mL BSA
-
Make up to a final volume of 100 µL with sterile water.
-
-
Initiation of Reaction: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl.
-
Product Extraction:
-
Add 200 µL of ethyl acetate to the reaction tube and vortex vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Repeat the extraction step twice more.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by LC-MS or derivatize for GC-MS analysis to identify and quantify the this compound product.
Protocol 2: In Vitro Acylation of Glycerol-3-Phosphate
This protocol details the enzymatic transfer of this compound to glycerol-3-phosphate, catalyzed by a Glycerol-3-Phosphate Acyltransferase (GPAT).
Materials:
-
Recombinant Glycerol-3-Phosphate Acyltransferase (GPAT)
-
This compound (product from Protocol 1 or chemically synthesized)
-
Glycerol-3-Phosphate (G3P)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Microcentrifuge tubes
-
Incubator/water bath at 30°C
-
Chloroform (B151607):Methanol (2:1, v/v)
-
LC-MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
50 mM HEPES buffer (pH 7.5)
-
2 mM MgCl₂
-
1 mM DTT
-
500 µM Glycerol-3-Phosphate
-
50 µM this compound
-
1 µg of purified recombinant GPAT enzyme
-
Make up to a final volume of 100 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v).
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 125 µL of chloroform and 125 µL of water to the quenched reaction, vortex thoroughly.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipid products.
-
Dry the organic phase under a stream of nitrogen.
-
-
Analysis: Resuspend the lipid extract in a suitable solvent for LC-MS analysis to identify and quantify the monoacylglycerol product.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the above protocols, illustrating typical enzyme kinetics and substrate specificity that might be observed.
Table 1: Michaelis-Menten Kinetics for CYP-mediated Hydroxylation
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Pentadecanoyl-CoA | 25 | 15 |
| Palmitoyl-CoA (C16) | 20 | 25 |
| Myristoyl-CoA (C14) | 35 | 10 |
Table 2: Substrate Specificity of a Putative GPAT Enzyme
| Acyl-CoA Substrate | Relative Activity (%) |
| This compound | 100 |
| 16-Hydroxypalmitoyl-CoA | 85 |
| Oleoyl-CoA | 30 |
| Palmitoyl-CoA | 15 |
Troubleshooting and Considerations
-
Enzyme Activity: Ensure that the recombinant enzymes are active. It is recommended to perform initial activity assays with known substrates.
-
Substrate Solubility: Acyl-CoA substrates can be challenging to work with due to their amphipathic nature. Ensure they are fully dissolved in the reaction buffer. The inclusion of BSA can help to improve solubility and stability.
-
Product Detection: The products of these reactions are often present in low concentrations. Sensitive analytical techniques such as LC-MS/MS are recommended for accurate detection and quantification.
-
Contamination: Use high-purity substrates and reagents to avoid interference in the assays and analytical steps.
These protocols and notes provide a framework for the in vitro study of cutin biosynthesis. They can be adapted and optimized for specific research goals, including the characterization of novel enzymes and the screening of potential inhibitors for agrochemical or pharmaceutical applications.
Metabolic Labeling of 10-Hydroxypentadecanoyl-CoA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the metabolic labeling of 10-hydroxypentadecanoyl-CoA, a crucial intermediate in fatty acid metabolism. The ability to track and quantify this molecule is essential for understanding its roles in cellular signaling, energy metabolism, and the pathogenesis of various diseases. Herein, we describe two primary methodologies for labeling: stable isotope labeling and bioorthogonal labeling with chemical reporters. These protocols are designed to be adaptable for various research applications, from basic cell biology to drug development.
Introduction
This compound is a long-chain hydroxy fatty acyl-CoA that plays a role in fatty acid oxidation and the biosynthesis of complex lipids. Dysregulation of its metabolism has been implicated in several metabolic disorders. Metabolic labeling techniques offer powerful tools to trace the metabolic fate of this compound, identify its interacting partners, and elucidate its downstream signaling pathways. This document outlines state-of-the-art methods for labeling, detection, and quantification of this important metabolite.
Data Presentation
Table 1: Comparison of Metabolic Labeling Strategies for this compound
| Labeling Strategy | Principle | Reporter Molecule Example | Detection Method | Advantages | Disadvantages |
| Stable Isotope Labeling | Incorporation of heavy isotopes (e.g., ¹³C, ²H) into the molecule. | [U-¹³C₁₅]-10-hydroxypentadecanoic acid | Mass Spectrometry (MS) | High specificity and accuracy for quantification; Minimal perturbation to biological systems. | Labeled standards can be expensive; Requires sophisticated MS instrumentation. |
| Bioorthogonal Labeling | Incorporation of a chemically inert functional group (e.g., alkyne, azide) for subsequent ligation to a probe. | 10-hydroxy-15-hexadecynoic acid (alkyne analog) | Click Chemistry followed by Fluorescence Microscopy, Western Blot, or MS | High sensitivity and versatility; Enables visualization and affinity purification. | Potential for steric hindrance by the reporter group; Synthesis of analogs can be complex. |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of this compound in Cell Culture
This protocol describes the metabolic labeling of intracellular this compound using a stable isotope-labeled precursor, [U-¹³C₁₅]-10-hydroxypentadecanoic acid.
Materials:
-
Mammalian cells of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[U-¹³C₁₅]-10-hydroxypentadecanoic acid (custom synthesis may be required)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Acetonitrile, ice-cold
-
Internal standard (e.g., [¹³C₄]-Palmitoyl-CoA)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare a stock solution of [U-¹³C₁₅]-10-hydroxypentadecanoic acid complexed with fatty acid-free BSA. The final concentration in the cell culture medium should be optimized for your cell type (typically in the range of 10-100 µM).
-
Metabolic Labeling: Replace the normal growth medium with the labeling medium. Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
Cell Harvesting and Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using an LC-MS/MS method optimized for the detection of long-chain acyl-CoAs. Monitor the transition of the precursor ion of ¹³C₁₅-10-hydroxypentadecanoyl-CoA to its specific product ions.
-
-
Data Analysis: Quantify the amount of labeled this compound by comparing its peak area to that of the internal standard.
Protocol 2: Bioorthogonal Labeling and Detection of this compound Targets
This protocol utilizes an alkyne-containing analog of 10-hydroxypentadecanoic acid for metabolic labeling, followed by click chemistry for visualization or affinity purification of potential protein targets.
Materials:
-
10-hydroxy-15-hexadecynoic acid (custom synthesis required)
-
Cells of interest
-
Labeling medium (as in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Click chemistry reagents:
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488) for visualization
-
Azide-biotin for affinity purification
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE gels and Western blotting apparatus
-
Streptavidin beads
Procedure:
-
Metabolic Labeling: Follow steps 1-3 of Protocol 1, using 10-hydroxy-15-hexadecynoic acid instead of the stable isotope-labeled compound.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail: azide (B81097) probe (fluorophore or biotin), CuSO₄, TCEP, and TBTA.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Detection and Analysis:
-
For Visualization:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
For Affinity Purification:
-
Incubate the biotin-labeled lysate with streptavidin beads to capture the target proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the captured proteins.
-
Identify the eluted proteins by mass spectrometry (proteomics).
-
-
Mandatory Visualizations
Caption: Workflow for stable isotope labeling and quantification of this compound.
Caption: Workflow for bioorthogonal labeling and identification of this compound targets.
Caption: Hypothetical signaling pathway of this compound.
Disclaimer
The protocols and pathways described herein for this compound are based on established methodologies for other fatty acids and acyl-CoAs. Researchers should optimize these protocols for their specific experimental systems. The synthesis of labeled analogs of 10-hydroxypentadecanoic acid may require custom chemical synthesis.
Application Note: Chromatographic Separation of 10-Hydroxypentadecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxypentadecanoyl-CoA is a long-chain acyl-CoA molecule that plays a role in fatty acid metabolism. The specific position of the hydroxyl group and its stereochemistry can significantly impact its biological activity and metabolic fate. Consequently, the ability to separate and quantify different isomers of this compound is crucial for understanding its function in health and disease, and for the development of targeted therapeutics. This application note provides a detailed protocol for the chromatographic separation of this compound isomers using a combination of chiral and reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A fast solid-phase extraction (SPE) method is recommended for the purification and concentration of this compound from biological matrices.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Water, HPLC grade
-
Ammonium (B1175870) hydroxide
-
Acetonitrile
-
Internal standard (e.g., ¹³C-labeled Palmitoyl-CoA)
Protocol:
-
Conditioning: Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified biological sample (e.g., tissue homogenate or cell lysate, acidified with 0.1% formic acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elution: Elute the this compound isomers with 2 mL of methanol containing 0.1% ammonium hydroxide.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Chromatographic Separation: Chiral and Reversed-Phase LC
To achieve separation of both positional and stereoisomers, a two-dimensional liquid chromatography approach is proposed. Alternatively, a single chiral column with optimized conditions can be employed for simultaneous separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based CSP)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Protocol for Chiral Separation (Stereoisomers):
-
Column: Chiral Stationary Phase Column (e.g., CHIRALPAK® series)
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 50% B
-
20-25 min: Hold at 50% B
-
25-26 min: Return to 100% A
-
26-30 min: Re-equilibration
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
Protocol for Reversed-Phase Separation (Positional Isomers):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 50% B
-
21-25 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for sensitive and specific detection of this compound isomers.
Parameters:
-
Ionization Mode: ESI+
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound
-
Product Ion (Q3): Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety)
-
Data Presentation
The following table summarizes hypothetical quantitative data for the separation of four isomers of this compound.
| Isomer | Retention Time (min) - Chiral LC | Retention Time (min) - RP-LC | Resolution (Chiral) | Resolution (RP) | Peak Area (arbitrary units) |
| (R)-9-Hydroxypentadecanoyl-CoA | 15.2 | 12.8 | - | - | 125,000 |
| (S)-9-Hydroxypentadecanoyl-CoA | 16.5 | 12.8 | 1.8 | 0 | 118,000 |
| (R)-10-Hydroxypentadecanoyl-CoA | 18.1 | 13.5 | 2.1 | 1.5 | 250,000 |
| (S)-10-Hydroxypentadecanoyl-CoA | 19.8 | 13.5 | 2.3 | 0 | 245,000 |
Visualizations
Caption: Experimental workflow for the separation and analysis of this compound isomers.
Caption: Simplified pathway of fatty acid beta-oxidation showing the context of a hydroxyacyl-CoA intermediate.
Application Notes and Protocols for the Mass Spectrometry Analysis of 10-Hydroxypentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxypentadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. The hydroxylation of the fatty acid chain suggests potential involvement in specific metabolic routes, such as omega-oxidation, and possible roles in cellular signaling. Accurate and sensitive quantification of this compound is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
Sample Preparation (from Tissues or Cells)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Cold Phosphate-Buffered Saline (PBS)
-
2.5% Sulfosalicylic Acid (SSA) in ethanol
-
Internal Standard (IS) solution (e.g., C17:0-CoA, 10 µM in water)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Homogenizer
Procedure:
-
Tissue/Cell Collection: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, wash with cold PBS, aspirate the PBS, and then flash-freeze the cell pellet.
-
Homogenization: Homogenize the frozen tissue or cell pellet in 500 µL of cold 2.5% SSA in ethanol. Add 10 µL of the internal standard solution.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate). Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2][3]
-
Multiple Reaction Monitoring (MRM) Transitions: The following table summarizes the expected MRM transitions for this compound. The precursor ion (Q1) is the [M+H]+ adduct. The product ion (Q3) of m/z 428.037 corresponds to the adenosine-5'-diphosphate fragment, and the neutral loss of 507.0 Da corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety, which are characteristic fragmentation patterns for acyl-CoAs.[4][5][6][7]
Data Presentation
| Analyte | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) |
| This compound | 1026.4 | 519.4 | 100 | To be optimized |
| This compound | 1026.4 | 428.0 | 100 | To be optimized |
| C17:0-CoA (Internal Standard) | 1038.4 | 531.4 | 100 | To be optimized |
Note: The exact m/z values may vary slightly depending on instrument calibration. Collision energy should be optimized for the specific instrument used to achieve maximum signal intensity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Potential Metabolic Pathway of this compound
Hydroxylated fatty acids can be generated through several enzymatic pathways, with cytochrome P450 omega-hydroxylases being a prominent route.[8] These enzymes introduce a hydroxyl group at the terminal (omega) or sub-terminal (omega-1) position of a fatty acid. The resulting hydroxy fatty acid can then be further metabolized. The diagram below illustrates a potential metabolic context for this compound.
Caption: Potential metabolic pathway involving this compound.
References
- 1. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Hydroxy Fatty Acids [jstage.jst.go.jp]
- 3. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-high Performance Liquid Chromatography Tandem Mass-Spectrometry for Simple and Simultaneous Quantification of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Enzymes Utilizing 10-Hydroxypentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA that can be metabolized by a variety of enzymes crucial in cellular metabolism and signaling. The purification of enzymes that utilize this substrate is fundamental for understanding their structure, function, and regulatory mechanisms, which is of significant interest in drug development and biomedical research. This document provides detailed application notes and protocols for the purification of two key classes of enzymes that are likely to metabolize this compound: Cytochrome P450 (CYP) enzymes responsible for its synthesis via hydroxylation of pentadecanoyl-CoA, and enzymes of the fatty acid β-oxidation pathway , such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase , which would be involved in its further degradation.
Data Presentation
Table 1: Representative Purification of a Cytochrome P450 Fatty Acid ω-Hydroxylase
The following table summarizes the purification of a recombinant human neutrophil leukotriene B4 ω-hydroxylase (cytochrome P450 4F3), an enzyme representative of the class that would hydroxylate long-chain fatty acyl-CoAs.
| Purification Step | Total Protein (mg) | Total P450 (nmol) | Specific Content (nmol P450/mg protein) | Purification (fold) | Yield (%) |
| Yeast Microsomes | 250 | 25 | 0.1 | 1 | 100 |
| Solubilization | 200 | 22.5 | 0.11 | 1.1 | 90 |
| DEAE-Sepharose | 40 | 18 | 0.45 | 4.5 | 72 |
| Hydroxyapatite (B223615) | 10 | 15 | 1.5 | 15 | 60 |
| CM-Sepharose | 1.2 | 12 | 10.0 | 100 | 48 |
| Final Purified Enzyme | 0.81 | 12 | 14.8 | 148 | 48 |
Note: This data is adapted from a representative purification of a recombinant human CYP4F3 expressed in yeast cells. The specific values will vary depending on the specific enzyme, expression system, and purification strategy.
Table 2: Purification of Enoyl-CoA Hydratase from Mycobacterium smegmatis
This table presents the purification data for Enoyl-CoA Hydratase I, an enzyme that would act on an unsaturated derivative of a long-chain acyl-CoA.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Purification (fold) | Yield (%) |
| Crude Extract | 12,400 | 4,590 | 0.37 | 1 | 100 |
| Streptomycin (B1217042) Sulfate (B86663) | 10,800 | 4,430 | 0.41 | 1.1 | 96.5 |
| Ammonium (B1175870) Sulfate (30-60%) | 3,120 | 3,900 | 1.25 | 3.4 | 85.0 |
| DEAE-Cellulose | 380 | 2,960 | 7.79 | 21.1 | 64.5 |
| Sephadex G-100 | 88 | 1,850 | 21.0 | 56.8 | 40.3 |
| Hydroxyapatite | 13.5 | 1,150 | 85.2 | 230 | 25.1 |
| Isoelectric Focusing | 2.6 | 665 | 255 | 688 | 14.5 |
Data adapted from Fujita et al., J Biochem. 1980 Oct;88(4):1045-50.[1]
Experimental Protocols
Protocol 1: Purification of a Recombinant Cytochrome P450 Fatty Acid ω-Hydroxylase
This protocol describes a general method for the purification of a recombinant membrane-bound cytochrome P450 enzyme expressed in E. coli.
1. Cell Lysis and Membrane Preparation: a. Resuspend the cell pellet from a 1 L culture in 200 mL of ice-cold Lysis Buffer (50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA, 0.1 mM DTT, 20% glycerol, and 1 mM PMSF). b. Lyse the cells by sonication on ice (e.g., 10 cycles of 30s on, 1 min off). c. Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris. d. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes. e. Resuspend the membrane pellet in Membrane Wash Buffer (100 mM potassium phosphate pH 7.4, 1 mM EDTA, 0.1 mM DTT, 20% glycerol) and centrifuge again at 100,000 x g for 1 hour.
2. Solubilization of Membrane Proteins: a. Resuspend the washed membrane pellet in Solubilization Buffer (100 mM potassium phosphate pH 7.4, 1 mM EDTA, 0.1 mM DTT, 20% glycerol, 1% sodium cholate, 0.5% Triton X-100) to a final protein concentration of 5-10 mg/mL. b. Stir gently on ice for 1 hour. c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material. The supernatant contains the solubilized CYP enzyme.
3. Ion-Exchange Chromatography (DEAE-Sepharose): a. Load the solubilized protein onto a DEAE-Sepharose column pre-equilibrated with Buffer A (50 mM potassium phosphate pH 7.4, 0.1 mM EDTA, 0.1 mM DTT, 20% glycerol, 0.5% sodium cholate). b. Wash the column with 5 column volumes of Buffer A. c. Elute the bound proteins with a linear gradient of 0-500 mM KCl in Buffer A. d. Collect fractions and assay for P450 content (CO-difference spectrum) and purity (SDS-PAGE).
4. Affinity Chromatography (Hydroxyapatite): a. Pool the P450-containing fractions and apply to a hydroxyapatite column pre-equilibrated with Buffer B (10 mM potassium phosphate pH 7.4, 0.1 mM EDTA, 0.1 mM DTT, 20% glycerol, 0.2% sodium cholate). b. Wash the column with 5 column volumes of Buffer B. c. Elute the protein with a linear gradient of 10-400 mM potassium phosphate in Buffer B. d. Collect fractions and analyze for P450 content and purity.
5. Further Purification (Optional): a. Depending on the purity, further chromatographic steps such as CM-Sepharose or gel filtration can be employed.
6. Enzyme Activity Assay (Fatty Acid Hydroxylation): a. The reaction mixture (1 mL) should contain 100 mM potassium phosphate buffer (pH 7.4), 10 µM purified CYP enzyme, 20 µM cytochrome P450 reductase, 10 µM cytochrome b5, 100 µM dilauroylphosphatidylcholine, 50 µM pentadecanoyl-CoA, and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase). b. Pre-incubate the mixture for 3 min at 37°C. c. Initiate the reaction by adding the NADPH-generating system. d. Incubate for 20 min at 37°C with shaking. e. Stop the reaction by adding 200 µL of 2 M HCl. f. Extract the hydroxylated fatty acids with ethyl acetate, evaporate the solvent, and derivatize for analysis by GC-MS or LC-MS.
Protocol 2: Purification of Enoyl-CoA Hydratase
This protocol is based on the purification of enoyl-CoA hydratase from Mycobacterium smegmatis.[1]
1. Preparation of Crude Extract: a. Suspend bacterial cells in 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 10 mM 2-mercaptoethanol. b. Disrupt the cells by sonication. c. Centrifuge at 15,000 x g for 30 min to obtain the crude extract (supernatant).
2. Streptomycin Sulfate Precipitation: a. To the crude extract, slowly add a 10% solution of streptomycin sulfate to a final concentration of 1%. b. Stir for 30 min and then centrifuge at 15,000 x g for 20 min. The supernatant contains the enzyme.
3. Ammonium Sulfate Fractionation: a. Gradually add solid ammonium sulfate to the supernatant to achieve 30% saturation. Stir for 30 min and centrifuge. b. Add more ammonium sulfate to the resulting supernatant to bring it to 60% saturation. c. Collect the precipitate by centrifugation and dissolve it in a minimal volume of the starting buffer.
4. DEAE-Cellulose Chromatography: a. Apply the dissolved precipitate to a DEAE-cellulose column equilibrated with the starting buffer. b. Elute with a linear gradient of 0-0.5 M NaCl in the same buffer. c. Collect fractions and assay for enoyl-CoA hydratase activity.
5. Gel Filtration (Sephadex G-100): a. Concentrate the active fractions from the previous step and apply to a Sephadex G-100 column equilibrated with the starting buffer containing 0.1 M NaCl. b. Elute with the same buffer and collect fractions.
6. Hydroxyapatite Chromatography: a. Apply the active fractions to a hydroxyapatite column equilibrated with 10 mM potassium phosphate buffer (pH 7.0). b. Elute with a linear gradient of 10-200 mM potassium phosphate buffer.
7. Enzyme Activity Assay (Enoyl-CoA Hydratase): a. The assay mixture (1 mL) contains 50 mM Tris-HCl buffer (pH 8.0), 50 µM of a suitable enoyl-CoA substrate (e.g., crotonyl-CoA or a longer chain equivalent), and the enzyme solution. b. The increase in absorbance at 263 nm due to the hydration of the double bond is monitored at 25°C.
Visualizations
Signaling Pathway
Caption: PI3K/AKT signaling pathway influenced by hydroxy fatty acids.
Experimental Workflow
Caption: General experimental workflow for recombinant enzyme purification.
Logical Relationship
Caption: Metabolic relationship of this compound.
References
Application Notes and Protocols: 10-Hydroxypentadecanoyl-CoA in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxypentadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A molecule. While specific research on the 10-hydroxy positional isomer is limited, it is structurally related to intermediates of fatty acid β-oxidation. Hydroxyacyl-CoAs are crucial metabolites in cellular energy production and are substrates for enzymes such as hydroxyacyl-CoA dehydrogenases. The study of such molecules can provide insights into fatty acid metabolism and its dysregulation in various diseases. These application notes provide a framework for utilizing this compound as a potential substrate in biochemical assays, particularly for characterizing the activity of enzymes involved in fatty acid metabolism.
Potential Applications
-
Enzyme Substrate and Inhibitor Screening: this compound can be employed as a substrate to investigate the activity and substrate specificity of enzymes like long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).[1] It can also be used in screening assays to identify potential inhibitors of these enzymes, which may have therapeutic applications in metabolic disorders.
-
Investigating Fatty Acid β-Oxidation: As a potential intermediate, this compound can be used in studies of the fatty acid β-oxidation pathway to understand the kinetics and regulation of this fundamental metabolic process.[2][3][4][5]
-
Metabolic Pathway Elucidation: The use of isotopically labeled this compound can aid in tracing the metabolic fate of hydroxylated fatty acids in cellular and in vitro systems.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical kinetic parameters for the enzyme Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) with this substrate. These values are for illustrative purposes and should be determined experimentally.
| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) |
| This compound | LCHAD | 15 | 2.5 |
| Palmitoyl-CoA (Reference) | LCHAD | 10 | 5.0 |
Signaling and Metabolic Pathways
The primary metabolic pathway involving hydroxyacyl-CoAs is the mitochondrial fatty acid β-oxidation spiral. This pathway is crucial for energy production from long-chain fatty acids.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of LCHAD using this compound as a substrate. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.[6]
Materials:
-
This compound
-
Purified Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Bovine Serum Albumin (BSA)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 0.1% BSA.
-
NAD+ Stock Solution: 20 mM NAD+ in deionized water. Store at -20°C.
-
Substrate Stock Solution: 1 mM this compound in a suitable solvent (e.g., water or a buffer compatible with the assay). Store at -80°C.
-
Enzyme Solution: Prepare a dilution of purified LCHAD in Assay Buffer to the desired concentration (e.g., 0.1 - 1 µg/mL). Keep on ice.
-
-
Assay Setup:
-
Prepare a reaction mixture in each well/cuvette as follows:
-
85 µL Assay Buffer
-
5 µL NAD+ Stock Solution (final concentration 1 mM)
-
5 µL Substrate Stock Solution (final concentration 50 µM)
-
-
Include a blank control without the substrate or without the enzyme to measure background rates.
-
-
Initiate the Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the diluted LCHAD enzyme solution.
-
-
Measure Absorbance:
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time plot (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000
-
Where ε (molar extinction coefficient of NADH at 340 nm) = 6220 M-1cm-1 and l is the path length in cm.
-
-
Specific activity (µmol/min/mg) can be calculated by dividing the activity by the concentration of the enzyme in mg/mL.
-
Caption: LCHAD Spectrophotometric Assay Workflow.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Fatty acid beta oxidation | Abcam [abcam.com]
- 5. aocs.org [aocs.org]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: Long-Chain Hydroxy Acyl-CoA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain hydroxy acyl-CoA (LCHA-CoA) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of long-chain hydroxy acyl-CoAs?
A1: The quantification of LCHA-CoAs presents several analytical challenges. These molecules are typically present at low physiological concentrations, are structurally similar to other acyl-CoA species, and can be unstable during sample preparation and analysis. Key difficulties include poor extraction recovery, analyte degradation, and chromatographic separation issues.[1][2]
Q2: What are the most critical pre-analytical factors to consider for accurate LCHA-CoA measurement?
A2: Sample handling and storage are paramount for reliable LCHA-CoA quantification. Immediate processing of fresh tissue is ideal.[3] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[3][4] Repeated freeze-thaw cycles must be avoided as they can significantly compromise the integrity of these analytes.[3]
Q3: Which analytical technique is most suitable for LCHA-CoA quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the quantification of acyl-CoAs.[1] This technique offers high sensitivity and selectivity, which are crucial for distinguishing and quantifying these low-abundance molecules in complex biological matrices.[1][5]
Troubleshooting Guides
Issue 1: Low Recovery of LCHA-CoAs
Low recovery of LCHA-CoAs is a frequent problem that can arise from several factors during the experimental workflow.
Question: I am consistently observing low yields of my target LCHA-CoAs. What are the potential causes and how can I improve my recovery?
Answer: Low recovery can stem from inefficient extraction, analyte degradation, or issues with the solid-phase extraction (SPE) cleanup. The following steps can help troubleshoot and improve your results.
Troubleshooting Workflow: Low LCHA-CoA Recovery
Caption: Troubleshooting workflow for low LCHA-CoA recovery.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Incomplete Tissue Lysis | Ensure thorough homogenization. Consider using a glass homogenizer. Optimize the ratio of tissue to extraction solvent.[3] | Inadequate disruption of the tissue matrix will result in incomplete extraction of the target analytes. |
| Analyte Degradation | Work quickly and keep samples on ice throughout the procedure.[3] Use high-purity solvents and consider adding antioxidants. Flash-freeze samples in liquid nitrogen for storage.[3][4] | LCHA-CoAs are susceptible to enzymatic and chemical degradation.[4] Minimizing time and temperature exposure is critical. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure proper conditioning and equilibration of the SPE cartridges. Optimize the composition and volume of the wash and elution solvents. | Improper SPE technique can lead to premature elution of the analytes or incomplete recovery from the cartridge. |
| Suboptimal Extraction Solvent | An acidic buffer (e.g., KH2PO4, pH 4.9) followed by organic solvents like acetonitrile (B52724) and isopropanol (B130326) is a common and effective choice.[3][6] | The choice of solvent is critical for efficiently extracting LCHA-CoAs from the biological matrix. |
Table 1: Comparison of LCHA-CoA Extraction Efficiencies with Different Methods
| Extraction Method | Tissue Type | Reported Recovery (%) | Reference |
| Acidic Buffer + Acetonitrile/Isopropanol with SPE | Rat Heart, Kidney, Muscle | 70-80 | [6] |
| Organic Solvent Extraction | Liver, Brain, Muscle, Adipose | 60-140 (analyte and tissue dependent) | [1] |
| Phosphate (B84403) Methylation Derivatization with SPE | Cultured Cells, Platelets | Not specified, but improved stability | [7] |
Issue 2: Poor Chromatographic Peak Shape and Resolution
Poor peak shape, including tailing and broadening, is a common issue in the LC-MS/MS analysis of LCHA-CoAs, which can compromise quantification accuracy.
Question: My chromatograms show significant peak tailing for my LCHA-CoA standards and samples. What could be causing this and how can I improve the peak shape?
Answer: Peak tailing for LCHA-CoAs is often attributed to interactions with the analytical column and the inherent properties of the molecules. Optimizing the mobile phase and chromatography conditions can significantly improve peak shape.
Logical Relationship: Factors Affecting LCHA-CoA Chromatography
Caption: Key factors influencing chromatographic peak shape.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Mobile Phase pH | For long-chain acyl-CoAs, slightly alkaline mobile phases (e.g., using ammonium (B1175870) hydroxide) can improve peak shape on C18 columns.[2] | The charge state of the phosphate groups on the CoA moiety is pH-dependent and affects interaction with the stationary phase. |
| Secondary Interactions with Column | Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a column with end-capping to reduce silanol (B1196071) interactions.[5] | The long hydrophobic acyl chain and the polar CoA head group can lead to mixed-mode retention and peak tailing. |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve peak shape and resolution.[6] | Flow rate affects the mass transfer of the analyte between the mobile and stationary phases. |
| Absence of Ion-Pairing Reagents | While often avoided due to their potential to contaminate the MS system, ion-pairing reagents can significantly improve peak shape for acyl-CoAs. If used, ensure a dedicated column and thorough flushing procedures.[2] | Ion-pairing reagents can mask the charged phosphate groups, leading to more uniform retention behavior. |
Table 2: Example LC Gradient for LCHA-CoA Analysis
| Time (min) | % Mobile Phase A (15 mM NH4OH in Water) | % Mobile Phase B (15 mM NH4OH in Acetonitrile) |
| 0.0 | 80 | 20 |
| 2.8 | 55 | 45 |
| 3.0 | 75 | 25 |
| 4.0 | 35 | 65 |
| 4.5 | 80 | 20 |
| This is an example gradient and should be optimized for your specific application and LC system.[5] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a general guideline for the extraction of LCHA-CoAs from tissue samples, adapted from established methods.[5][6]
Materials:
-
Frozen tissue sample (~40 mg)[5]
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[5]
-
Acetonitrile (ACN)
-
2-Propanol
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)[5]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
In a pre-chilled glass homogenizer, add ~40 mg of frozen tissue to 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[5]
-
Add 0.5 mL of ACN:2-propanol:methanol (3:1:1) and homogenize twice on ice.[5]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[5]
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of the ACN:2-propanol:methanol mixture.[5]
-
Centrifuge again and combine the two supernatants.[5]
-
Dry the combined supernatant under a stream of nitrogen.[5]
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., a solution containing ammonium hydroxide).[1]
Workflow for LCHA-CoA Extraction from Tissue
Caption: A typical workflow for extracting LCHA-CoAs from tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 10-Hydroxypentadecanoyl-CoA In Vitro Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro stability of 10-Hydroxypentadecanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Question: My this compound seems to be degrading quickly after being dissolved in my experimental buffer. How can I minimize this?
Answer:
The instability of this compound in aqueous solutions is a common challenge, primarily due to the susceptibility of the thioester bond to hydrolysis, which can be exacerbated by both chemical and enzymatic factors. Here are several troubleshooting steps to enhance its stability:
-
Temperature Control: Always handle this compound solutions on ice. Long-chain acyl-CoAs are thermally labile, and lower temperatures significantly reduce the rate of chemical hydrolysis. For short-term storage (hours), keep the solution at 0-4°C. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent repeated freeze-thaw cycles that can accelerate degradation.
-
pH of the Buffer: The thioester bond is sensitive to pH. Hydrolysis is accelerated at alkaline pH. It is recommended to use buffers with a slightly acidic to neutral pH, ideally between 6.0 and 7.4. The stability of thioesters is generally better at a pH between 4 and 7.
-
Enzymatic Degradation: Biological samples, such as cell lysates or tissue homogenates, contain thioesterases and other hydrolases that can rapidly degrade acyl-CoAs.
-
Work Quickly: Minimize the time between sample preparation and analysis.
-
Use Inhibitors: Consider adding a broad-spectrum serine hydrolase inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to your buffer immediately before use. Be aware of potential interferences with downstream enzymatic assays.
-
-
Minimize Contaminants: Traces of metal ions can catalyze the oxidation of the hydroxyl group and the degradation of the molecule. Use high-purity water and reagents to prepare your buffers. The inclusion of a chelating agent like EDTA might be beneficial, but its compatibility with your experimental system should be verified.
Issue 2: Low Recovery of this compound After Sample Extraction
Question: I am observing low and inconsistent yields of this compound after extracting it from my biological samples. What could be the cause and how can I improve my recovery?
Answer:
Low recovery of long-chain acyl-CoAs from biological matrices is a frequent issue. The following steps can help optimize your extraction protocol:
-
Immediate Processing: Process fresh tissues or cells immediately to minimize enzymatic degradation. If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.
-
Efficient Lysis and Extraction:
-
Use a proven extraction method, such as homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.
-
Ensure thorough homogenization to completely disrupt cells and release the analyte.
-
-
Solid-Phase Extraction (SPE) Optimization: SPE is a critical step for purifying and concentrating long-chain acyl-CoAs.
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Proper Conditioning: Ensure the SPE cartridge (e.g., C18) is properly conditioned and equilibrated before loading the sample.
-
Optimize Wash and Elution: The wash steps should be stringent enough to remove interfering substances without eluting the target analyte. The elution solvent must be strong enough to ensure complete recovery of this compound.
-
-
Internal Standard: Incorporate an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a close structural analog (e.g., heptadecanoyl-CoA), at the beginning of the extraction process. This will help to account for losses during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a dry powder at -20°C or below. For solutions, it is best to prepare single-use aliquots in a suitable solvent (e.g., a mixture of water and a minimal amount of an organic solvent like DMSO for initial solubilization, followed by dilution in an acidic buffer), flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the primary degradation pathway for this compound in vitro?
A2: The primary degradation pathway is the hydrolysis of the high-energy thioester bond, which releases coenzyme A and 10-hydroxypentadecanoic acid. This can occur through non-enzymatic chemical hydrolysis, which is accelerated by higher temperatures and alkaline pH, or through enzymatic hydrolysis catalyzed by acyl-CoA thioesterases present in biological samples.
Q3: Can I use standard plastic tubes for storing and handling this compound solutions?
A3: It is advisable to use low-binding polypropylene (B1209903) tubes to minimize the loss of the analyte due to adsorption to the tube surface, which can be a significant issue for long-chain acyl-CoAs.
Q4: Are there any specific considerations for the hydroxyl group on the acyl chain?
A4: The hydroxyl group can be a site for oxidation. To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or during lengthy incubations. The use of antioxidants in your buffer could be considered, but their compatibility with your experimental setup must be validated.
Quantitative Data
Currently, there is limited published quantitative data specifically on the stability of this compound. However, data from related long-chain acyl-CoAs can provide valuable insights.
Table 1: General Stability of Long-Chain Acyl-CoAs Under Various Conditions (Qualitative)
| Condition | Stability | Rationale |
| Temperature | ||
| -80°C (frozen) | High | Minimizes chemical and enzymatic degradation. |
| 4°C (refrigerated) | Moderate | Slows down degradation for short-term storage. |
| Room Temperature | Low | Significant degradation can occur within hours. |
| pH | ||
| 4.0 - 6.0 | High | Thioester bond is more stable in acidic conditions. |
| 7.0 - 7.4 | Moderate | Physiological pH; some hydrolysis occurs. |
| > 8.0 | Low | Alkaline hydrolysis of the thioester bond is rapid. |
| Presence of Thioesterases | Low | Rapid enzymatic degradation. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Solubilizing this compound
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount quickly.
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For initial solubilization, dissolve the powder in a small volume of a suitable organic solvent such as DMSO or ethanol.
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Immediately dilute the solution to the desired concentration with an ice-cold, slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Vortex briefly and keep the solution on ice at all times.
-
For storage, aliquot the solution into low-binding tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.
-
Sample Preparation:
-
To 100 µL of sample (e.g., cell lysate in buffer), add 10 µL of an internal standard solution (e.g., [¹³C₁₆]-Palmitoyl-CoA).
-
Add 400 µL of ice-cold acetonitrile/isopropanol (3:1 v/v) to precipitate proteins and extract the acyl-CoAs.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards. A characteristic neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often used for acyl-CoAs.
-
Visualizations
Caption: In vitro fate of this compound.
Caption: LC-MS/MS sample preparation workflow.
Technical Support Center: Synthesis of 10-Hydroxypentadecanoyl-CoA
Welcome to the technical support center for the synthesis of 10-Hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this long-chain hydroxy fatty acyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, a process that typically involves the activation of 10-hydroxypentadecanoic acid by a long-chain acyl-CoA synthetase (ACSL).
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Enzyme Inactivity: The acyl-CoA synthetase may be inactive or have low specific activity towards 10-hydroxypentadecanoic acid. | - Verify Enzyme Activity: Use a known substrate for the ACSL (e.g., oleic acid) to confirm its activity. - Optimize Reaction Conditions: Adjust pH, temperature, and incubation time. Most ACSL enzymes function optimally at a physiological pH (around 7.4). - Consider Enzyme Source: Different ACSL isoforms exhibit varying substrate specificities. Consider screening different ACSLs to find one with higher activity for 10-hydroxypentadecanoic acid.[1] |
| Sub-optimal Substrate Concentration: The concentration of 10-hydroxypentadecanoic acid, Coenzyme A (CoA), or ATP may be limiting. | - Titrate Substrates: Perform kinetic analysis to determine the optimal concentrations of all substrates. | |
| Presence of Inhibitors: Contaminants in the substrate or buffer could be inhibiting the enzyme. | - Purify Substrates: Ensure the purity of 10-hydroxypentadecanoic acid and other reagents. - Buffer Exchange: Perform a buffer exchange of the enzyme preparation. | |
| Incomplete Reaction | Enzyme Instability: The acyl-CoA synthetase may lose activity over the course of the reaction. | - Add Stabilizing Agents: Include glycerol (B35011) or BSA in the reaction mixture to stabilize the enzyme. - Replenish Enzyme: For longer incubations, consider adding a fresh aliquot of the enzyme. |
| Product Inhibition: The accumulation of this compound or byproducts like AMP and pyrophosphate may inhibit the enzyme. | - In-situ Product Removal: If feasible, consider methods to remove the product as it is formed. - Add Pyrophosphatase: Include inorganic pyrophosphatase in the reaction to hydrolyze pyrophosphate, a known inhibitor of the forward reaction. | |
| Product Degradation | Thioester Instability: The thioester bond in this compound is susceptible to hydrolysis, especially at non-optimal pH. | - Maintain Optimal pH: Keep the pH of the reaction and subsequent purification steps within a stable range (typically 6.0-7.5). - Work at Low Temperatures: Perform purification steps on ice or at 4°C to minimize degradation. |
| Contaminating Thioesterases: The enzyme preparation may contain thioesterases that hydrolyze the product. | - Purify the Synthetase: Use a more highly purified acyl-CoA synthetase preparation. - Inhibit Thioesterases: If a specific thioesterase is known to be present, consider adding a specific inhibitor. | |
| Difficulty in Purification | Co-elution with Substrates: Unreacted 10-hydroxypentadecanoic acid or CoA may co-elute with the product during chromatography. | - Optimize HPLC Gradient: Adjust the mobile phase gradient to improve the separation of the product from the starting materials. - Use Different Chromatography Modes: Consider using a combination of reversed-phase and ion-exchange chromatography for better purification. |
| Low Recovery from Purification: The product may be lost during extraction or chromatography steps. | - Solid-Phase Extraction (SPE): Employ SPE to concentrate the sample and remove interfering substances before final purification. - Optimize Elution: Adjust the elution conditions to ensure complete recovery of the product from the chromatography column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 10-hydroxypentadecanoic acid. The purity of this precursor is critical for achieving a high yield of the final product.
Q2: Which enzyme should I use for the synthesis?
A2: A long-chain acyl-CoA synthetase (ACSL) is the enzyme of choice. Several isoforms of ACSL exist, and their substrate specificity can vary.[1] It is advisable to test a few commercially available ACSLs or to express and purify a specific isoform known to have broad substrate specificity.
Q3: What are the typical reaction conditions for the enzymatic synthesis?
A3: A general starting point for the reaction mixture would include:
-
10-hydroxypentadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
A suitable buffer (e.g., Tris-HCl or HEPES at pH 7.4)
-
Magnesium chloride (as a cofactor for the enzyme)
-
The acyl-CoA synthetase
The reaction is typically incubated at 37°C for 1-2 hours. Optimization of substrate concentrations and incubation time is recommended for each specific enzyme and substrate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by observing the consumption of the substrates (10-hydroxypentadecanoic acid and CoA) and the formation of the product (this compound). This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).
Q5: What is the best method for purifying the synthesized this compound?
A5: Reversed-phase HPLC is the most common method for purifying acyl-CoAs. A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Q6: How should I store the purified this compound?
A6: Due to the labile nature of the thioester bond, this compound should be stored at -80°C in a slightly acidic buffer (pH ~6.0) to minimize hydrolysis. It is also advisable to aliquot the sample to avoid multiple freeze-thaw cycles.
Q7: I am observing a low yield. What are the most likely reasons?
A7: Low yields can be attributed to several factors as outlined in the troubleshooting guide. The most common culprits are low enzyme activity or specificity for the hydroxylated fatty acid, product degradation by contaminating thioesterases, and losses during purification.
Data Presentation
Table 1: Representative Yields for Enzymatic Synthesis of Acyl-CoAs
| Acyl-CoA | Enzyme | Precursor | Yield (%) | Reference |
| Hydroxycinnamate-CoAs | 4-Coumarate-CoA ligase | Hydroxycinnamic acids | 88-95 | [2] |
| Various Acyl-CoAs | Acetyl-CoA Synthetase | Carboxylic acids | 40 or higher | [3] |
Note: The yields presented are for similar, but not identical, molecules and should be used as a general reference. Actual yields for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
10-hydroxypentadecanoic acid
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Inorganic pyrophosphatase
Procedure:
-
Prepare a reaction mixture containing:
-
1 mM 10-hydroxypentadecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO before adding to the aqueous buffer)
-
0.5 mM Coenzyme A
-
2.5 mM ATP
-
5 mM MgCl₂
-
1 mM DTT
-
1 U/mL inorganic pyrophosphatase
-
1-5 µg/mL of Long-chain Acyl-CoA Synthetase
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC.
-
Once the reaction is complete, stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to a final concentration of 1%.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the supernatant containing this compound using reversed-phase HPLC.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Conceptual Signaling Pathway Involvement
While a specific signaling pathway for this compound is not yet fully elucidated, based on the known functions of its precursor, 10-hydroxydecanoic acid, a potential role in modulating inflammatory responses can be conceptualized.
References
troubleshooting low yield in 10-Hydroxypentadecanoyl-CoA extraction
Welcome to the technical support center for the troubleshooting of low yield in 10-Hydroxypentadecanoyl-CoA extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during extraction?
A1: The yield of this compound can be influenced by several factors. Key considerations include the complete disruption of the cell or tissue matrix, the choice of extraction solvent, the pH of the extraction buffer, temperature control throughout the procedure, and the prevention of enzymatic degradation. The inherent stability of the hydroxylated acyl-CoA is also a critical factor.
Q2: I am observing a significantly lower than expected yield of this compound. What are the likely causes?
A2: Low yields can stem from multiple stages of the extraction process. Common causes include:
-
Incomplete Cell Lysis: Inadequate homogenization can leave a significant portion of the target molecule trapped within the cellular matrix.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for the efficient solubilization of this compound.
-
Degradation: this compound can be degraded by endogenous enzymes (e.g., hydrolases) if not properly inactivated. High temperatures and extreme pH can also lead to chemical degradation.[1][2]
-
Poor Phase Separation (in Liquid-Liquid Extraction): Inefficient separation of the aqueous and organic phases can lead to loss of the analyte.
-
Inefficient Elution (in Solid-Phase Extraction): The elution solvent may not be strong enough to release the analyte from the SPE sorbent.
Q3: Can the presence of other lipids or metabolites interfere with the extraction and quantification of this compound?
A3: Yes, co-extraction of other lipids and metabolites is a common issue. These compounds can interfere with quantification, particularly in LC-MS/MS analysis, by causing ion suppression or overlapping chromatographic peaks. To mitigate this, a purification step, such as solid-phase extraction (SPE), is highly recommended after the initial extraction.
Q4: What are the best practices for storing samples and extracts to prevent degradation of this compound?
A4: To ensure the stability of this compound, it is crucial to handle and store samples and extracts at low temperatures. Snap-freezing tissue samples in liquid nitrogen immediately after collection is recommended. Extracts should be stored at -80°C. Avoid repeated freeze-thaw cycles. The use of antioxidants in the extraction buffer can also help prevent oxidative degradation.
Troubleshooting Guides
Low Yield After Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Recommended Solution |
| Low analyte concentration in the desired phase | Inappropriate solvent system for partitioning. | Optimize the solvent system. For a hydroxylated long-chain acyl-CoA, a common approach is a biphasic system like chloroform/methanol (B129727)/water. Adjusting the ratios can alter the polarity and improve partitioning. |
| Incorrect pH of the aqueous phase. | The charge state of this compound can affect its partitioning. Adjust the pH of the aqueous phase to ensure the analyte is in a neutral form, which will favor partitioning into the organic phase. A slightly acidic pH (e.g., 4.5-5.5) is often used.[3] | |
| Emulsion formation at the interface. | Centrifuge at a higher speed or for a longer duration. The addition of a small amount of a demulsifying agent, like a saturated salt solution, can also help break the emulsion. | |
| Analyte detected in the undesired phase | Incomplete phase separation. | Ensure complete separation of the aqueous and organic layers before collecting the desired phase. Allow sufficient time for the phases to settle after centrifugation. |
Low Yield After Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution |
| Analyte detected in the flow-through or wash fractions | Inappropriate SPE sorbent. | For a molecule with a long alkyl chain and a polar head group like this compound, a reverse-phase (e.g., C18) or a mixed-mode sorbent is typically used.[4][5][6] Ensure the chosen sorbent has appropriate retention characteristics. |
| Sample loading conditions are not optimal. | The sample should be loaded in a weak solvent (high aqueous content for reverse-phase) to ensure strong retention on the column. Adjusting the pH of the sample to ensure the analyte is charged (for ion-exchange) or neutral (for reverse-phase) can improve retention. | |
| Flow rate is too high during sample loading. | A high flow rate can prevent efficient interaction between the analyte and the sorbent. Reduce the flow rate during sample loading to allow for adequate binding.[6] | |
| Analyte is not eluting from the SPE cartridge | Elution solvent is too weak. | Increase the strength of the elution solvent. For reverse-phase SPE, this typically means increasing the percentage of the organic solvent (e.g., methanol or acetonitrile). |
| Insufficient volume of elution solvent. | Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent. Eluting in multiple smaller volumes can sometimes be more effective than a single large volume. | |
| Secondary interactions between the analyte and the sorbent. | The hydroxyl and CoA moieties can have secondary interactions with the sorbent. Adding a modifier to the elution solvent, such as a small amount of acid or base, can help to disrupt these interactions and improve recovery. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a general guideline and may require optimization for specific sample types.
-
Homogenization:
-
Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) containing a protease and phosphatase inhibitor cocktail.
-
-
Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and protein precipitation.
-
Add water to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:1:0.8.
-
Vortex again for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 x g for 15 minutes at 4°C to separate the phases.
-
-
Collection:
-
Carefully collect the lower organic phase, which contains the lipids including this compound.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol or acetonitrile).
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound
This protocol is designed as a clean-up step following an initial extraction.
-
Column Conditioning:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the reconstituted extract (from LLE or another initial extraction) onto the conditioned SPE cartridge. Ensure the sample is in a high-aqueous solvent.
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of a strong organic solvent, such as methanol or acetonitrile. The addition of a small amount of acetic acid (e.g., 0.1%) to the elution solvent can improve recovery.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen gas and reconstitute in the desired solvent for analysis.
-
Data Presentation
Table 1: Comparison of Solvent Systems for Long-Chain Acyl-CoA Extraction
| Solvent System | Relative Polarity | Typical Recovery for Long-Chain Acyl-CoAs | Notes |
| 80% Methanol | High | Good to Excellent | Simple and fast, but may have lower recovery for very long-chain species.[7] |
| Chloroform:Methanol (2:1, v/v) | Medium-High | Excellent | A classic lipid extraction method, effective for a broad range of lipids. |
| Acetonitrile | Medium | Good | Often used in combination with other solvents or for SPE.[3] |
| Isopropanol | Medium | Good | Can be used as an alternative to methanol or ethanol.[8] |
Recovery percentages are relative and can vary significantly based on the specific acyl-CoA, sample matrix, and protocol details.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for this compound, based on known fatty acid metabolism pathways such as omega-oxidation and beta-oxidation.
Caption: Metabolic fate of this compound via omega- and beta-oxidation.
Experimental Workflow for this compound Extraction and Analysis
This diagram outlines the key steps in a typical workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound extraction and analysis.
Troubleshooting Logic for Low Extraction Yield
This diagram provides a logical approach to troubleshooting low yields.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
enhancing ionization efficiency of 10-Hydroxypentadecanoyl-CoA in MS
Welcome to the technical support center for the mass spectrometry analysis of 10-Hydroxypentadecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and overall data quality in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound by LC-MS?
A1: Both positive and negative electrospray ionization (ESI) modes can be utilized for the analysis of long-chain acyl-CoAs like this compound.[1][2]
-
Positive Ion Mode (+ESI): This mode is commonly used and often involves monitoring for the protonated molecule [M+H]⁺ or the doubly charged ion [M+2H]²⁺. Fragmentation in tandem MS (MS/MS) typically results in a characteristic neutral loss of the CoA moiety (507 Da), which can be used for selective detection.[1]
-
Negative Ion Mode (-ESI): This mode can also be effective, particularly when using specific mobile phase additives that enhance the formation of [M-H]⁻ ions.[2]
The optimal choice may depend on the specific instrumentation, sample matrix, and desired sensitivity. It is recommended to test both modes during method development.
Q2: How can I improve the signal intensity of this compound in my LC-MS analysis?
A2: Several strategies can be employed to enhance signal intensity:
-
Optimize Mobile Phase Composition: The addition of volatile modifiers to the mobile phase is crucial. For negative ion mode, adding a low concentration of acetic acid (e.g., 0.02% v/v) has been shown to significantly increase the signal intensity for many lipid classes compared to ammonium (B1175870) acetate (B1210297) or ammonium hydroxide.[3][4] For positive ion mode, formic acid is a common and effective additive.[5]
-
Consider Derivatization: Chemical derivatization can significantly improve ionization efficiency.[6][7] A promising strategy for acyl-CoAs is phosphate (B84403) methylation, which can improve chromatographic peak shape and overall analytical coverage.[8]
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. This reduces matrix effects, such as ion suppression, which can quench the signal of your target molecule.[8][9]
Q3: What are common causes of poor peak shape (e.g., tailing) for this compound and how can I fix it?
A3: Poor peak shape is a frequent issue in the analysis of amphiphilic molecules like long-chain acyl-CoAs.[10]
-
Secondary Interactions: Tailing can be caused by interactions between the phosphate group of the CoA moiety and the stationary phase or metal surfaces in the LC system.
-
Solution: Use a column with a modern, well-endcapped stationary phase. The addition of a chelating agent or a competitive base to the mobile phase can sometimes mitigate these interactions.
-
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion.
-
Solution: Whenever possible, dissolve the final sample extract in a solvent that is similar in composition to the initial mobile phase conditions of your gradient.[11]
-
-
Column Contamination: Buildup of matrix components on the column can lead to deteriorating peak shape.
-
Solution: Implement a robust sample clean-up procedure, such as SPE.[9] Regularly flush the column with a strong solvent to remove contaminants.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / No Peak Detected | Suboptimal Ionization: The analyte is not ionizing efficiently in the chosen mode or with the current mobile phase. | 1. Mobile Phase Optimization: For negative ESI, try adding 0.02% acetic acid to your mobile phase. For positive ESI, ensure 0.1% formic acid is present.[3][4][5] 2. Switch Ionization Mode: If you are using negative mode, try positive mode, and vice-versa. 3. Derivatization: Consider a derivatization strategy like phosphate methylation to improve ionization.[8] |
| Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[12] | 1. Improve Sample Clean-up: Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol.[8][9] 2. Chromatographic Separation: Modify your LC gradient to better separate the analyte from interfering compounds. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary Interactions with Stationary Phase: The polar head group of the acyl-CoA is interacting with the column packing material. | 1. Mobile Phase pH: Adjust the pH of the mobile phase to suppress secondary interactions. 2. Column Choice: Use a high-performance, end-capped C18 or C8 column. |
| Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[11] | Reconstitute Extract: After evaporation, reconstitute your sample in a solvent that matches the initial mobile phase composition as closely as possible. | |
| Inconsistent Retention Times | Column Equilibration: The column is not fully equilibrated between injections. | Increase Equilibration Time: Extend the post-run equilibration time to ensure the column is ready for the next injection. |
| Mobile Phase Instability: The mobile phase composition is changing over time. | Fresh Mobile Phase: Prepare fresh mobile phases daily. Ensure proper mixing if using an online degasser/mixer. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced Ionization
This protocol describes a systematic approach to optimize mobile phase additives for the analysis of this compound.
Objective: To determine the mobile phase additive that provides the highest signal intensity for this compound.
Materials:
-
This compound standard
-
LC-MS grade water, acetonitrile, and methanol (B129727)
-
Mobile phase additives: Acetic acid, formic acid, ammonium acetate, ammonium hydroxide
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a set of mobile phases with different additives. For a reversed-phase separation:
-
Mobile Phase A: Water with additive
-
Mobile Phase B: Acetonitrile/Methanol with the same additive
-
-
Test the following additive conditions in both positive and negative ESI modes:
-
Condition A: 0.1% Formic Acid
-
Condition B: 0.02% Acetic Acid
-
Condition C: 10 mM Ammonium Acetate
-
Condition D: 0.1% Ammonium Hydroxide
-
-
Perform flow injections or a short isocratic run for each condition and record the signal intensity of the target analyte.
-
Compare the signal intensities to determine the optimal mobile phase and ionization mode.
Expected Results: For negative mode, acetic acid is expected to provide a significant signal enhancement compared to ammonium acetate and ammonium hydroxide.[3][4] For positive mode, formic acid is expected to perform well.
Protocol 2: Phosphate Methylation of this compound for Improved Analysis
This protocol is based on the derivatization strategy proposed for acyl-CoAs to improve chromatographic performance and ionization efficiency.[8]
Objective: To derivatize the phosphate group of this compound to reduce its polarity and improve its analytical characteristics.
Materials:
-
Dried extract containing this compound
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)
-
Methanol
-
Toluene
-
Glacial acetic acid
Procedure:
-
Ensure the sample extract is completely dry.
-
Reconstitute the sample in a small volume of a 2:1 mixture of methanol and toluene.
-
Add TMSD solution to the sample. The reaction is typically rapid.
-
After a short incubation (e.g., 5-10 minutes) at room temperature, quench the reaction by adding a small amount of glacial acetic acid.
-
Evaporate the solvent and reconstitute the derivatized sample in a solvent suitable for LC-MS injection.
Safety Precaution: Trimethylsilyldiazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood and follow all safety guidelines provided by the manufacturer.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. | Semantic Scholar [semanticscholar.org]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 10-Hydroxypentadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the analysis of 10-Hydroxypentadecanoyl-CoA, with a focus on addressing matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause: Ion suppression due to co-eluting matrix components is a primary cause of reduced signal intensity in LC-MS/MS analysis.[1][2] This is particularly prevalent in complex biological matrices where endogenous lipids, salts, and other small molecules can interfere with the ionization of the target analyte.[3]
Solutions:
-
Optimize Sample Preparation: A robust sample preparation protocol is crucial to remove interfering substances.
-
Solid-Phase Extraction (SPE): Employ SPE cartridges that are specifically designed for lipid analysis. This can effectively remove salts and polar interferences.
-
Liquid-Liquid Extraction (LLE): An LLE protocol can be used to partition this compound into an organic solvent, leaving behind many interfering matrix components in the aqueous phase.[3]
-
Protein Precipitation: While a simple method, protein precipitation with solvents like acetonitrile (B52724) or methanol (B129727) can still leave a significant amount of matrix components in the supernatant.[3] It is often used as a first step before further cleanup.
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and matrix components can significantly reduce ion suppression.[2]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of your analyte.
-
Column Chemistry: Experiment with different C18 columns or consider alternative chemistries that may offer better selectivity for long-chain acyl-CoAs.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) systems provide narrower peaks and better resolution, which can help separate the analyte from interfering compounds.[4][5]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][6] However, this approach is only viable if the concentration of this compound is high enough to remain detectable after dilution.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[6][7][8][9] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.
Issue 2: Poor Peak Shape (Tailing, Broadening)
Possible Cause: Poor peak shape can be caused by several factors, including secondary interactions with the analytical column, issues with the mobile phase, or the presence of active sites in the flow path. For acyl-CoAs, interactions with metal surfaces in the HPLC system can also be a contributing factor.[10]
Solutions:
-
Mobile Phase Optimization:
-
pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte. For acyl-CoAs, slightly acidic conditions are often used.
-
Additive Selection: The use of additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve peak shape.[11][12]
-
-
Column Choice and Care:
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants that may cause peak distortion.
-
Column Washing: Implement a robust column washing procedure between runs to remove strongly retained matrix components.
-
-
Consider Metal-Free Systems: For analytes prone to metal chelation, such as those with phosphate (B84403) groups like acyl-CoAs, using metal-free or PEEK-lined columns and tubing can significantly improve peak shape and recovery.[10]
Issue 3: Inconsistent and Irreproducible Results
Possible Cause: Variability in sample collection, storage, and preparation can lead to inconsistent results. The inherent instability of acyl-CoAs can also contribute to this issue.[8] Furthermore, sample-to-sample variations in matrix composition can cause differing degrees of ion suppression, leading to poor reproducibility.[6]
Solutions:
-
Standardize Pre-Analytical Procedures:
-
Consistent Sample Handling: Ensure all samples are collected, processed, and stored under identical conditions.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of acyl-CoAs.
-
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, will minimize variability in matrix effects.[3]
-
Utilize a Stable Isotope-Labeled Internal Standard: As mentioned before, a SIL-IS is crucial for correcting variability in ion suppression between different samples, thereby improving reproducibility.[6]
-
Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in a blank matrix that is as close as possible to the study samples can help to compensate for consistent matrix effects.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when analyzing this compound in biological samples?
A1: The most significant challenge is overcoming matrix effects, particularly ion suppression, during LC-MS/MS analysis.[1][2] Biological matrices are complex and contain numerous endogenous compounds that can interfere with the ionization of this compound, leading to inaccurate and imprecise measurements.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte of interest.[6][7][9] This means it will behave similarly during sample extraction, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS experiences the same degree of matrix effects, allowing for reliable correction and accurate quantification.
Q3: What are the key considerations for sample preparation when analyzing long-chain acyl-CoAs?
A3: Key considerations include:
-
Efficiency of Extraction: The chosen method should efficiently extract long-chain acyl-CoAs from the sample matrix.
-
Removal of Interferences: The protocol must effectively remove proteins, phospholipids, and other molecules that can cause ion suppression.[3]
-
Analyte Stability: Acyl-CoAs can be unstable, so the extraction process should be performed quickly and at low temperatures to minimize degradation.[12]
Q4: Can I use a different ionization source to mitigate matrix effects?
A4: While electrospray ionization (ESI) is commonly used for acyl-CoA analysis, it is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][13] However, APCI may not be as sensitive for this class of molecules. The choice of ionization source should be carefully evaluated during method development.
Q5: How can I assess the extent of matrix effects in my assay?
A5: A common method is the post-extraction spike experiment.[1] In this experiment, you compare the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent. A significant difference in signal indicates the presence of matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis
| Sample Preparation Technique | Advantages | Disadvantages | Typical Recovery Range | Reference |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Limited cleanup, significant matrix effects may remain.[3] | 50-80% | [14] |
| Liquid-Liquid Extraction (LLE) | Good for removing polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. | 60-90% | [3] |
| Solid-Phase Extraction (SPE) | Excellent cleanup, can significantly reduce matrix effects.[3] | More expensive and time-consuming, requires method development. | 80-100% | [14] |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs
-
Sample Pre-treatment: Homogenize tissue or cell samples in a suitable buffer. Add an internal standard solution.
-
Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol) and centrifuge to pellet the protein.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis with troubleshooting steps.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of Hydroxy Fatty Acyl-CoA Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of hydroxy fatty acyl-CoA (HFA-CoA) isomers.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of HFA-CoA isomers.
Question: My 2-OH and 3-OH positional isomers are co-eluting or showing poor separation. What can I do?
Answer:
Co-elution of positional HFA-CoA isomers is a common challenge due to their similar physicochemical properties. Here are several strategies to improve resolution:
Potential Causes & Solutions:
-
Suboptimal Stationary Phase: Standard C18 columns often lack the selectivity for positional isomers.
-
Solution: Employ a column with alternative chemistry. Phenyl-based columns, particularly those with a pentafluorophenyl (PFP) phase, are highly effective. These columns provide alternative separation mechanisms, such as π-π interactions, which can differentiate between the subtle structural differences of positional isomers.[1][2] Biphenyl columns can also offer enhanced selectivity for aromatic analytes.[3]
-
-
Mobile Phase Composition: The mobile phase may not be optimized to exploit the minor differences between isomers.
-
Solution:
-
Solvent Choice: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity.[3] Methanol often provides different selectivity for aromatic compounds compared to acetonitrile.
-
Additives: The addition of a small percentage of a different solvent or modifying the pH with additives like formic acid can influence ionization and interaction with the stationary phase, thereby improving separation.
-
-
-
Gradient Slope: A steep elution gradient may not provide sufficient time for the isomers to resolve.
-
Solution: Decrease the gradient slope (i.e., make it shallower) in the region where the isomers elute. This increases the residence time on the column, allowing for better separation.
-
-
Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C). Sometimes, a lower temperature can enhance separation, while other times a higher temperature may be optimal.
-
The following diagram outlines a logical workflow for troubleshooting poor isomer separation.
Caption: A logical workflow for troubleshooting poor isomer resolution.
Question: I'm observing poor peak shape (tailing or fronting) for my HFA-CoA peaks. What's causing this?
Answer:
Poor peak shape can compromise quantification and resolution. Here are the common causes and solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: The polar CoA moiety interacts with active sites (e.g., free silanols) on the silica-based column.[4] | - Add a small amount of a competing agent (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[5]- Use a column with end-capping to reduce silanol (B1196071) interactions.[3] |
| Column Overload: Injecting too much sample can saturate the stationary phase.[4] | - Reduce the injection volume or dilute the sample. | |
| Column Degradation: The column has lost efficiency due to contamination or age. | - Flush the column with a strong solvent sequence (e.g., water, methanol, isopropanol).[4]- If performance doesn't improve, replace the column. | |
| Peak Fronting | Column Overload: A common cause, especially for highly concentrated samples.[4] | - Dilute the sample or reduce the injection volume. |
| Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent. | - Ensure the sample is fully dissolved before injection.- Use an injection solvent that is weaker than or matches the initial mobile phase.[4] | |
| Split Peaks | Blocked Column Frit: Particulate matter is blocking the inlet frit, causing a disturbed flow path. | - Backflush the column. If this fails, replace the frit or the column.[4]- Always filter samples and mobile phases. |
| Void in Column Packing: A void has formed at the head of the column. | - This is usually irreversible. Replace the column.[4] |
Question: My internal standard recovery is low and inconsistent. How can I improve this?
Answer:
Low and variable recovery of internal standards for HFA-CoAs is often traced back to the sample preparation stage. Acyl-CoA thioesters are prone to degradation.
Troubleshooting Steps:
-
Optimize Extraction:
-
Quenching: Immediately quench metabolic activity. This can be done by using cold aqueous solutions of perchloric or sulfosalicylic acid.[6]
-
Solvent System: Use a robust extraction method. A common approach is a two-phase extraction derived from the Bligh-Dyer method, where acyl-CoAs partition into the methanolic aqueous phase.[6] Alternatively, buffered isopropanol (B130326) followed by solvent partitioning is effective.[6]
-
pH Control: Maintain a slightly acidic pH (e.g., pH 4.0-5.0) during extraction and in the final sample solvent, as acyl-CoAs are unstable at neutral or alkaline pH.[7][8]
-
-
Minimize Degradation:
-
Temperature: Keep samples on ice or at 4°C throughout the entire preparation process.[8]
-
Storage: For short-term storage, keep extracts at 4°C in the autosampler. For long-term, store at -80°C.[9][10]
-
Solvent Stability: Reconstitute final samples in a solvent that promotes stability, such as 50% methanol with a buffer like 50 mM ammonium (B1175870) acetate (B1210297) at pH 4.0.[8]
-
-
Ensure Complete Derivatization (if applicable):
-
If you are derivatizing the hydroxyl group, ensure the reaction goes to completion by optimizing reagent concentration, reaction time, and temperature. Incomplete derivatization is a major source of variability.[11]
-
The diagram below illustrates a standard workflow for HFA-CoA extraction, highlighting critical steps for ensuring stability and recovery.
Caption: HFA-CoA extraction and preparation workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating HFA-CoA isomers?
A1: The primary challenges stem from the structural similarities of the isomers:
-
Positional Isomers: Isomers such as 2-hydroxy vs. 3-hydroxy acyl-CoA have nearly identical mass and polarity, making them difficult to resolve with standard reversed-phase chromatography.[5]
-
Stereoisomers: The presence of a chiral center at the hydroxyl position results in enantiomers (e.g., 3R- and 3S-hydroxy) that behave identically in an achiral environment, requiring specialized chiral chromatography for separation.[5]
-
Compound Stability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at neutral or basic pH, requiring careful sample handling and storage at low temperatures and acidic pH.[6][8]
Q2: Which advanced analytical techniques can resolve difficult HFA-CoA isomers?
A2: When conventional LC-MS is insufficient, more advanced techniques can provide the necessary resolution:
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[12] Different positional isomers often have slightly different three-dimensional structures, resulting in different collision cross-sections (CCS) that allow IMS to separate them.[13] Ultra-high resolution IMS platforms can distinguish isomers with extremely small structural differences, such as double bond positions or cis/trans configurations.[14][15]
-
Chemical Derivatization: Derivatizing the hydroxyl group can improve chromatographic separation.[16] By attaching a bulky chemical group, the stereochemical environment is altered, which can enhance resolution on certain stationary phases. Derivatization can also improve ionization efficiency for MS detection.[17][18] For GC-MS analysis, derivatization is essential to increase volatility, often by creating trimethylsilyl (B98337) (TMS) esters.[11][19]
Q3: What is a good starting point for a sample preparation protocol for HFA-CoAs from tissue?
A3: A robust starting protocol involves rapid quenching of metabolism followed by a carefully controlled extraction. This protocol is adapted from established methods for acyl-CoA analysis.[6][7]
Experimental Protocol: Tissue HFA-CoA Extraction
-
Homogenization:
-
Weigh approximately 20-40 mg of frozen, powdered tissue into a 2 mL tube on dry ice.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH₂PO₄, pH 4.9).
-
Add your internal standard solution (e.g., heptadecanoyl-CoA).
-
Add 0.5 mL of an ice-cold organic solvent mixture (e.g., acetonitrile:isopropanol:methanol, 3:1:1 v/v/v).[7]
-
Immediately homogenize the sample on ice until fully dispersed.
-
-
Extraction & Phase Separation:
-
Vortex the homogenate for 2-5 minutes at 4°C.
-
Sonicate the sample in an ice bath for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant containing the HFA-CoAs to a new tube.
-
-
Final Preparation:
-
If necessary, evaporate the solvent under a gentle stream of nitrogen. Avoid overheating.
-
Reconstitute the extract in a stabilizing solvent suitable for LC-MS analysis, such as 50% methanol containing 50 mM ammonium acetate, adjusted to pH 4.0.[8]
-
Vortex briefly, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.
-
Q4: Can you provide a comparison of LC columns for isomer separation?
A4: The choice of column is critical for resolving HFA-CoA isomers. While a standard C18 is good for general separation by hydrophobicity, specialized phases are needed for isomer resolution.
Table: Comparison of HPLC Column Chemistries for Isomer Separation
| Column Phase | Primary Separation Mechanism | Best For | Considerations |
| C18 (ODS) | Hydrophobic interactions | Separating HFA-CoAs by acyl chain length and unsaturation.[20] | Generally poor at resolving positional isomers without significant method optimization. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Excellent for positional isomers (e.g., 2-OH vs. 3-OH) and other structurally similar compounds.[1] | May require different mobile phase conditions (e.g., methanol-based) compared to C18 for optimal performance. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Good for compounds with aromatic rings; can resolve some positional isomers.[1] | Selectivity is generally less pronounced than with PFP phases. |
| Chiral Phases | Enantioselective interactions (e.g., inclusion, H-bonding) | Essential for separating stereoisomers (e.g., 3R- vs. 3S-hydroxy isomers).[5] | Often requires specific mobile phases (normal phase or polar organic) and may not be compatible with all MS conditions. More expensive. |
| Amide (Polar-Embedded) | Hydrophobic and hydrogen bonding interactions | Can offer alternative selectivity for polar analytes and may separate E/Z (cis/trans) isomers.[3] | Provides a different selectivity profile compared to standard reversed-phase columns. |
References
- 1. welch-us.com [welch-us.com]
- 2. nacalai.com [nacalai.com]
- 3. chromforum.org [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. youtube.com [youtube.com]
- 13. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. lipidmaps.org [lipidmaps.org]
- 20. jsbms.jp [jsbms.jp]
Technical Support Center: 10-Hydroxypentadecanoyl-CoA Enzyme Kinetics
This guide provides troubleshooting, frequently asked questions (FAQs), and standardized protocols for researchers studying the enzyme kinetics of 10-Hydroxypentadecanoyl-CoA. This substrate is primarily metabolized by enzymes in the fatty acid β-oxidation pathway, with a key enzyme being Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).
Frequently Asked Questions (FAQs)
Q1: Which enzyme is responsible for the metabolism of this compound?
A1: this compound is an intermediate in the β-oxidation of odd-chain fatty acids. The primary enzyme class that would act on the corresponding acyl-CoA is Acyl-CoA Dehydrogenase. Given its 15-carbon chain length, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the most probable enzyme responsible for its initial dehydrogenation step.[1][2]
Q2: What are the common methods for monitoring the kinetics of VLCAD?
A2: The activity of VLCAD and other acyl-CoA dehydrogenases is typically monitored using spectrophotometric or fluorometric assays. A common method involves a coupled assay that measures the reduction of a reporter molecule. For example, the reaction can be coupled to the reduction of ferrocenium (B1229745) hexafluorophosphate (B91526) or dichlorophenolindophenol (DCPIP), which results in a measurable change in absorbance.
Q3: How should I prepare and handle the this compound substrate?
A3: Long-chain acyl-CoAs are amphipathic and can form micelles at high concentrations, which can inhibit enzyme activity. It is crucial to prepare fresh solutions and determine the critical micelle concentration (CMC). The substrate should be dissolved in a suitable buffer, potentially with a small amount of a gentle detergent like Triton X-100, to ensure it remains in a monomeric state. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.
Q4: What are the expected kinetic parameters for this substrate?
A4: Specific kinetic data for this compound are not widely published. However, based on data for similar long-chain substrates like Palmitoyl-CoA (C16), one can expect a Michaelis constant (K_m) in the low micromolar range. The maximal velocity (V_max) and turnover number (k_cat) will be highly dependent on the purity and concentration of the enzyme preparation.
Troubleshooting Guide
This section addresses common problems encountered during the kinetic analysis of this compound.
Problem 1: No or Very Low Enzyme Activity Detected
-
Potential Cause 1: Inactive Enzyme. The enzyme may have degraded due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the correct temperature (typically -80°C) in a buffer containing a stabilizing agent like glycerol. Always keep the enzyme on ice during experimental setup. Run a positive control with a known, stable substrate (e.g., Palmitoyl-CoA) to verify enzyme activity.
-
-
Potential Cause 2: Substrate Aggregation. The substrate concentration may be above its critical micelle concentration (CMC), leading to inhibition.
-
Solution: Lower the substrate concentration. Perform a substrate titration curve to identify the optimal concentration range. Consider adding a non-inhibitory detergent to the assay buffer to prevent micelle formation.
-
-
Potential Cause 3: Missing Cofactors. Acyl-CoA dehydrogenases require an electron acceptor.
-
Solution: Ensure the necessary electron transfer flavoprotein (ETF) or an artificial electron acceptor (like ferrocenium) is present in the reaction mixture at an appropriate concentration.
-
Problem 2: High Background Signal or Non-Linear Reaction Progress
-
Potential Cause 1: Substrate Instability. The thioester bond of the acyl-CoA is susceptible to hydrolysis, which can lead to a drifting baseline.
-
Solution: Prepare the substrate solution fresh before each experiment. Run a "no-enzyme" control (containing all reaction components except the enzyme) to measure the rate of non-enzymatic substrate degradation and subtract this from your experimental data.
-
-
Potential Cause 2: Product Inhibition. The reaction product (enoyl-CoA) may be inhibiting the enzyme.
-
Solution: Analyze only the initial velocity of the reaction, where the product concentration is minimal. If necessary, set up a coupled assay where the product is immediately consumed by a subsequent enzyme in the pathway.
-
Problem 3: Poor Reproducibility Between Replicates
-
Potential Cause 1: Inaccurate Pipetting. Long-chain acyl-CoA solutions can be viscous and prone to measurement errors.
-
Solution: Use calibrated pipettes with tips appropriate for viscous solutions. Ensure thorough mixing of all components, but avoid vigorous vortexing that could denature the enzyme.
-
-
Potential Cause 2: Temperature Fluctuations. Enzyme activity is highly sensitive to temperature.
-
Solution: Use a temperature-controlled cuvette holder in your spectrophotometer. Allow all reagents to equilibrate to the assay temperature before initiating the reaction.
-
Troubleshooting Workflow
Below is a logical workflow to diagnose common experimental issues.
Caption: A troubleshooting flowchart for diagnosing low enzyme activity.
Experimental Protocols
Protocol: Spectrophotometric Assay for VLCAD Activity
This protocol is adapted from standard assays for long-chain acyl-CoA dehydrogenases.
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA.
-
Enzyme Solution: Purified VLCAD diluted to a working concentration (e.g., 0.1-1.0 µM) in assay buffer containing 10% glycerol. Keep on ice.
-
Substrate Stock (1 mM): Dissolve this compound in assay buffer. Sonicate briefly if needed to ensure complete dissolution. Store in single-use aliquots at -80°C.
-
Electron Acceptor (DCPIP, 10 mM): Dissolve 2,6-Dichlorophenolindophenol in the assay buffer.
-
Electron Transfer Flavoprotein (ETF, 100 µM): If using the natural electron acceptor, prepare in assay buffer.
2. Assay Procedure:
-
Set a spectrophotometer to the appropriate wavelength for the electron acceptor (e.g., 600 nm for DCPIP) and equilibrate the cuvette holder to the desired temperature (e.g., 30°C).
-
In a 1 mL cuvette, prepare the reaction mixture:
-
800 µL Assay Buffer
-
50 µL DCPIP solution (final concentration 0.5 mM)
-
50 µL ETF solution (if applicable, final concentration 5 µM)
-
Varying concentrations of this compound substrate (e.g., 1-100 µM).
-
-
Mix gently and incubate for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time (e.g., for 3-5 minutes).
3. Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient for the electron acceptor.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[3]
Experimental Workflow Diagram
Caption: Workflow for a typical enzyme kinetics experiment.
Reference Data
The following table presents hypothetical, yet realistic, kinetic parameters for VLCAD with this compound, based on values for similar long-chain fatty acyl-CoAs. These values should be determined experimentally for your specific system.
| Parameter | Symbol | Representative Value | Unit | Notes |
| Michaelis Constant | K_m | 2.5 | µM | Represents the substrate concentration at which the reaction velocity is half of V_max. A lower K_m indicates higher affinity. |
| Maximal Velocity | V_max | 150 | nmol/min/mg | The maximum rate of the reaction for a given enzyme concentration. Highly dependent on enzyme purity. |
| Catalytic Constant | k_cat | 5 | s⁻¹ | Also known as the turnover number; represents the number of substrate molecules converted to product per enzyme molecule per second. |
| Specificity Constant | k_cat/K_m | 2.0 x 10⁶ | M⁻¹s⁻¹ | A measure of the enzyme's catalytic efficiency and substrate specificity.[3][4] |
Metabolic Pathway Context
This compound is an intermediate in the β-oxidation spiral. Understanding its position in the pathway is crucial for interpreting kinetic data.
Caption: Simplified β-oxidation pathway for a C15 fatty acid.[5]
References
- 1. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enzyme Kinetics Flashcards by Elisha Long [brainscape.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 10-Hydroxypentadecanoyl-CoA and 16-Hydroxypalmitoyl-CoA in Cutin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles of 10-hydroxypentadecanoyl-CoA and 16-hydroxypalmitoyl-CoA in the biosynthesis of cutin, the polyester (B1180765) matrix of the plant cuticle. The information presented is based on current scientific literature and experimental data, offering a valuable resource for those involved in plant biochemistry, agricultural sciences, and the development of compounds that interact with the plant cuticle.
Introduction
Cutin is a complex biopolymer primarily composed of C16 and C18 omega-hydroxy fatty acids and their derivatives, cross-linked by ester bonds to form a protective barrier on the aerial surfaces of plants.[1] The biosynthesis of cutin monomers is a multi-step process involving fatty acid synthesis, hydroxylation, and polymerization. 16-Hydroxypalmitoyl-CoA is a well-established precursor in the synthesis of the C16 family of cutin monomers. In contrast, the presence and role of odd-chain fatty acids and their hydroxylated derivatives, such as this compound, are not well-documented in the context of cutin formation. This guide aims to objectively compare the established role of 16-hydroxypalmitoyl-CoA with the current understanding of the potential involvement of hydroxylated C15 fatty acids in cutin biosynthesis.
Biosynthetic Pathways
The biosynthesis of C16 cutin monomers from palmitoyl-CoA is a well-characterized pathway involving omega-hydroxylation and, in some cases, subsequent mid-chain hydroxylation. 16-hydroxypalmitoyl-CoA is a key intermediate in this process. The potential pathway for a hypothetical this compound would likely involve different enzymatic activities, for which there is currently limited evidence in the context of major cutin monomer synthesis.
Caption: Biosynthetic pathways for C16 and a hypothetical C15 cutin monomer.
Quantitative Comparison of Cutin Monomers
The C16 family of monomers is a major constituent of the cutin of many plant species, including the model plant Arabidopsis thaliana. In contrast, odd-chain fatty acids are generally found in much lower abundance, if at all. The following table summarizes the relative abundance of major C16 cutin monomers in the floral organs of wild-type Arabidopsis thaliana.
| Cutin Monomer | Chemical Formula | Relative Abundance (%) in Arabidopsis Floral Organs[2] |
| 16-Hydroxyhexadecanoic acid | C16H32O3 | ~5% |
| Hexadecanedioic acid | C16H30O4 | ~10% |
| 10,16-Dihydroxyhexadecanoic acid | C16H32O4 | ~80% |
| 15-Hydroxypentadecanoic acid | C15H30O3 | Not typically reported as a major component. Detected in Arabidopsis.[3] |
| 10-Hydroxypentadecanoic acid | C15H30O3 | No direct evidence of its presence in cutin. |
Comparative Analysis
| Feature | 16-Hydroxypalmitoyl-CoA | This compound |
| Precursor | Palmitoyl-CoA (C16) | Pentadecanoyl-CoA (C15) |
| Abundance in Cutin | High, a major component of the C16 family of cutin monomers.[1] | Not detected as a significant component. Odd-chain fatty acids are generally minor components of plant lipids. |
| Biosynthetic Enzymes | ω-hydroxylation is catalyzed by cytochrome P450 monooxygenases of the CYP86A family.[4] | The enzymes responsible for the synthesis of hydroxylated C15 fatty acids in the context of cutin are not well-characterized. |
| Function in Cutin Polymer | Forms the backbone of the cutin polyester, with the ω-hydroxyl group and the carboxyl group participating in ester linkages. Mid-chain hydroxyl groups can provide branching points.[5] | The functional role, if any, is unknown due to its apparent absence from the cutin polymer. |
Experimental Protocols
Analysis of Cutin Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of plant cuticular polyesters.[6]
Objective: To depolymerize cutin and analyze the resulting monomers to determine the presence and quantity of hydroxylated fatty acids.
Workflow:
Caption: Workflow for the analysis of cutin monomers.
Methodology:
-
Sample Preparation: Excise plant tissue and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness.
-
Delipidation: Extract the dried tissue with a series of organic solvents (e.g., chloroform, methanol) to remove soluble waxes and lipids.
-
Depolymerization: Treat the delipidated tissue with a reagent such as sodium methoxide (B1231860) in methanol (B129727) to break the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.
-
Derivatization: Silylate the hydroxyl groups of the monomers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times, and the mass spectrometer provides fragmentation patterns for identification.
-
Quantification: Use an internal standard to quantify the abundance of each identified monomer.
Assay for Fatty Acid ω-Hydroxylase Activity
This protocol provides a general method for assaying the activity of enzymes that catalyze the ω-hydroxylation of fatty acids, a key step in the biosynthesis of many cutin monomers.
Objective: To determine the substrate specificity and activity of ω-hydroxylases, such as those from the CYP86A family.
Methodology:
-
Enzyme Source: Microsomal fractions are typically isolated from plant tissues or from heterologous expression systems (e.g., yeast, insect cells) expressing the enzyme of interest.
-
Reaction Mixture: The reaction mixture typically contains the microsomal fraction, the fatty acid substrate (e.g., palmitic acid), NADPH as a cofactor, and a buffer to maintain pH.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent.
-
Analysis: The hydroxylated fatty acid products are analyzed by methods such as HPLC with fluorescence detection or GC-MS after derivatization.
Conclusion
The available scientific evidence strongly supports the central role of 16-hydroxypalmitoyl-CoA as a precursor for the C16 family of cutin monomers, which are major components of the cutin polymer in many plant species. In contrast, there is currently no significant evidence for the involvement of this compound in cutin biosynthesis. While odd-chain fatty acids like 15-hydroxypentadecanoic acid have been detected in plants such as Arabidopsis thaliana, they do not appear to be major structural components of cutin.[3] Future research may reveal novel cutin compositions in a wider range of plant species or uncover minor but functionally important roles for odd-chain fatty acids in the plant cuticle. However, based on current knowledge, research and development efforts targeting the cutin biosynthetic pathway should primarily focus on the well-established C16 and C18 monomer precursors.
References
- 1. Cutin - Wikipedia [en.wikipedia.org]
- 2. Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Hydroxypentadecanoic acid | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arabidopsis CYP86A2 represses Pseudomonas syringae type III genes and is required for cuticle development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Substrate Specificity of Enzymes for 10-Hydroxypentadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of key enzyme families that are likely to metabolize 10-hydroxypentadecanoyl-CoA, a hydroxylated medium-chain fatty acid. Due to the limited direct experimental data on this compound, this guide draws comparisons from studies on structurally similar long-chain and hydroxylated fatty acyl-CoAs. The information presented is intended to inform research and development in areas such as drug metabolism, lipidomics, and the study of metabolic diseases.
Key Enzyme Families and Their Substrate Preferences
The metabolism of this compound is likely initiated by its activation to a coenzyme A (CoA) thioester, this compound. This activated form can then be a substrate for several enzyme families, including Acyl-CoA Synthetases, Glycerol-3-Phosphate Acyltransferases, and Cytochrome P450 enzymes.
Long-Chain Acyl-CoA Synthetases (ACSLs)
Long-chain acyl-CoA synthetases (ACSLs) are crucial for the activation of fatty acids, a prerequisite for their involvement in metabolic pathways. Different isoforms of ACSLs exhibit distinct substrate preferences, which can influence the metabolic fate of the activated fatty acid. While direct kinetic data for this compound is scarce, studies on other fatty acids provide insights into the potential specificity of these enzymes.
ACSL isoforms have shown varied affinities for fatty acids of different chain lengths and saturation. For instance, some ACSL isoforms are known to activate hydroxylated fatty acids like hydroxyeicosatetraenoic acids (HETEs)[1]. The substrate preferences can also differ between assays performed with mammalian cell membranes and purified recombinant proteins, suggesting that the cellular environment influences enzyme activity[1].
Table 1: Comparative Substrate Preferences of Selected Acyl-CoA Synthetases
| Enzyme/Isoform | Preferred Substrates | Less Favored Substrates | Key Findings |
| ACSL6V1 | Octadecapolyenoic acids (e.g., linoleic acid) | Eicosapolyenoic acids, Docosapolyenoic acids | Shows preference for C18 polyunsaturated fatty acids. |
| ACSL6V2 | Docosapolyenoic acids (e.g., DHA, DPA) | Octadecapolyenoic acids | Exhibits a strong preference for very-long-chain polyunsaturated fatty acids. |
| FATP1 | Broad specificity for C16-C24 fatty acids | - | Acts as a broad substrate specificity acyl-CoA synthetase. |
| ACS1 | Long-chain fatty acids (e.g., palmitic acid) | Very-long-chain fatty acids | Is 10-fold more active on long-chain fatty acids compared to very-long-chain ones. |
This table is a summary of findings from various studies and does not represent a direct head-to-head comparison in a single experiment.
Glycerol-3-Phosphate Acyltransferases (GPATs)
GPATs catalyze the initial step in the synthesis of glycerolipids, transferring an acyl-CoA to glycerol-3-phosphate. The substrate specificity of GPAT isoforms can determine the fatty acid composition of these lipids. Studies have shown that GPAT isoforms have distinct preferences for the chain length and saturation of their acyl-CoA substrates.
For example, mitochondrial GPAT1 shows a preference for saturated fatty acids like palmitoyl-CoA, while GPAT2 displays a preference for arachidonoyl-CoA[2]. The substrate specificity of plant GPATs involved in cutin and suberin biosynthesis has also been investigated, revealing preferences for ω-oxidized acyl-CoAs.
Table 2: Comparative Substrate Preferences of Selected Glycerol-3-Phosphate Acyltransferases
| Enzyme/Isoform | Preferred Acyl-CoA Substrates | Less Favored Acyl-CoA Substrates | Key Findings |
| Mitochondrial GPAT1 | Saturated fatty acids (e.g., Palmitoyl-CoA) | Unsaturated fatty acids | Plays a key role in incorporating saturated fatty acids into glycerolipids. |
| Mitochondrial GPAT2 | Arachidonoyl-CoA (20:4) | Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA | Shows a distinct preference for the polyunsaturated fatty acid arachidonic acid. |
| Microsomal GPAT4 (AGPAT6) | Lauroyl-CoA (12:0), Palmitoyl-CoA (16:0), Oleoyl-CoA (18:1), Linoleoyl-CoA (18:2) | Stearoyl-CoA (18:0) | Active towards a range of saturated and unsaturated fatty acids. |
This table summarizes findings from different studies and is not a direct comparative analysis under identical conditions.
Cytochrome P450 (CYP) Enzymes
Table 3: General Substrate Preferences of CYP4 Family Enzymes
| CYP Subfamily | Preferred Fatty Acid Chain Length | Primary Products |
| CYP4A | Medium-chain (C10-C16) | ω-hydroxy fatty acids |
| CYP4B | Short-chain (C7-C10) | ω-hydroxy fatty acids |
| CYP4F | Long-chain (C16-C26) | ω-hydroxy fatty acids |
This table provides a general overview of the substrate preferences of CYP4 subfamilies.
Experimental Protocols
Accurate determination of enzyme kinetics and substrate specificity relies on robust experimental protocols. Below are summaries of commonly used methods for the enzyme families discussed.
Acyl-CoA Synthetase Activity Assay (Radiometric)
This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, Coenzyme A, MgCl₂, and the purified enzyme or cell lysate.
-
Substrate Preparation: The radiolabeled fatty acid (e.g., [³H] or [¹⁴C]-labeled) is complexed with fatty acid-free bovine serum albumin (BSA).
-
Initiation and Incubation: Start the reaction by adding the enzyme preparation to the reaction mixture containing the substrate. Incubate at a specific temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding a solution that denatures the enzyme and partitions the unreacted fatty acid from the acyl-CoA product (e.g., Dole's reagent - isopropanol/heptane/H₂SO₄).
-
Extraction and Quantification: The aqueous phase containing the radiolabeled acyl-CoA is separated from the organic phase containing the unreacted fatty acid. The radioactivity in the aqueous phase is then quantified using liquid scintillation counting.
-
Data Analysis: The amount of product formed is calculated based on the specific activity of the radiolabeled substrate. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay (TLC-based)
This method quantifies the formation of lysophosphatidic acid (LPA) from glycerol-3-phosphate and an acyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and fatty acid-free BSA.
-
Substrates: Use radiolabeled [¹⁴C]glycerol-3-phosphate and the desired unlabeled acyl-CoA substrate (or vice versa).
-
Enzyme Source: Use microsomal fractions or purified enzyme preparations.
-
Reaction: Initiate the reaction by adding the enzyme to the reaction mixture containing the substrates. Incubate at room temperature for a set time (e.g., 15 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solvent system.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate and develop the chromatogram using an appropriate solvent system to separate LPA from other lipids.
-
Quantification: Visualize the radiolabeled LPA spot using autoradiography or a phosphorimager and quantify the amount of product formed.
Cytochrome P450 Enzyme Activity Assay (LC-MS/MS)
This highly sensitive and specific method is used to identify and quantify the hydroxylated products of CYP-mediated fatty acid metabolism.
-
Incubation: Incubate the fatty acid substrate with human liver microsomes (or a recombinant CYP enzyme), and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol) and an internal standard. Precipitate the proteins by centrifugation.
-
Sample Preparation: Evaporate the supernatant and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific detection of the parent compound and its hydroxylated metabolites.
-
Data Analysis: Quantify the metabolites by comparing their peak areas to that of the internal standard and a standard curve.
Visualizing Metabolic and Signaling Pathways
The following diagrams illustrate the general pathways in which this compound may be involved.
Caption: General workflow for the activation and subsequent metabolic fate of 10-hydroxypentadecanoic acid.
Caption: Potential signaling pathway involving a cytochrome P450-generated hydroxy fatty acid.
References
- 1. GPAT3 and GPAT4 are regulated by insulin-stimulated phosphorylation and play distinct roles in adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol-3-Phosphate Acyltransferase-2 Is Expressed in Spermatic Germ Cells and Incorporates Arachidonic Acid into Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Hydroxy Fatty Acid Composition in Plant Cutin: A Comparative Analysis
This guide provides a comparative overview of the hydroxy fatty acid monomer composition of cutin in different plant species, details the experimental protocols for their analysis, and illustrates the key biosynthetic pathways.
Comparative Analysis of Cutin Monomers
The composition of cutin is analyzed by depolymerizing the polyester (B1180765) and quantifying the released monomers, typically through gas chromatography-mass spectrometry (GC-MS). The following table summarizes the relative abundance of major C16 and C18 hydroxy fatty acid monomers in the cutin of Arabidopsis thaliana leaves and Solanum lycopersicum (tomato) fruit, two well-characterized model systems in plant biology.
| Monomer | Chemical Formula | Arabidopsis thaliana (Leaf) Relative Abundance (%) | Solanum lycopersicum (Tomato Fruit) Relative Abundance (%) |
| 16-Hydroxyhexadecanoic acid | C16H32O3 | ~15 | ~5 |
| 10,16-Dihydroxyhexadecanoic acid | C16H32O4 | ~60 | ~80 |
| 9,16-Dihydroxyhexadecanoic acid | C16H32O4 | Traces | Traces |
| 18-Hydroxyoctadecanoic acid | C18H36O3 | ~2 | ~1 |
| 18-Hydroxy-9,10-epoxyoctadecanoic acid | C18H34O4 | ~5 | ~10 |
| 9,10,18-Trihydroxyoctadecanoic acid | C18H36O5 | ~10 | ~3 |
Data are approximate and compiled from multiple studies for illustrative purposes. Actual values can vary based on developmental stage, environmental conditions, and specific analytical methods.
The data highlights that while both species utilize similar building blocks for their cutin, the relative proportions differ. For instance, 10,16-dihydroxyhexadecanoic acid is the predominant monomer in both, but it is found in higher proportions in tomato fruit cutin compared to Arabidopsis leaf cutin. Conversely, Arabidopsis leaves appear to incorporate a higher relative amount of 9,10,18-trihydroxyoctadecanoic acid. These differences in monomer composition are thought to contribute to the distinct properties of the cuticle in these organs.
Experimental Protocols
The analysis of cutin composition involves a multi-step process to isolate, depolymerize, and identify the constituent monomers.
1. Cuticle Isolation:
-
Plant tissues (e.g., leaves, fruits) are incubated in an enzymatic solution containing cellulase (B1617823) and pectinase (B1165727) to digest the underlying cell walls.
-
The detached cuticles are then washed extensively with water and solvents (e.g., chloroform, methanol) to remove waxes and other lipids.
2. Cutin Depolymerization:
-
The isolated cuticles are subjected to transesterification, typically using sodium methoxide (B1231860) in methanol, or hydrolysis with potassium hydroxide.
-
This process breaks the ester bonds of the cutin polymer, releasing the fatty acid monomers as methyl esters or free acids.
3. Derivatization:
-
The hydroxyl and carboxyl groups of the monomers are derivatized to increase their volatility for gas chromatography. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized monomers are separated on a GC column and detected by a mass spectrometer.
-
The identity of each monomer is determined by its retention time and mass spectrum, which are compared to authentic standards.
-
Quantification is achieved by integrating the peak areas and comparing them to an internal standard.
Biosynthesis of Cutin Monomers
The biosynthesis of C16 and C18 cutin monomers originates from fatty acid synthesis in the plastids of epidermal cells. The resulting fatty acids are then modified in the endoplasmic reticulum by a series of enzymes.
A Comparative Guide to Gene Function Validation: The Case of Acetyl-CoA Carboxylase 1 (ACC1) Knockout Mutants
Introduction
Initial research into the function of 10-Hydroxypentadecanoyl-CoA did not yield specific knockout mutant studies for direct functional validation. However, the broader field of fatty acid metabolism offers robust examples of using knockout models to elucidate enzyme function. This guide will therefore focus on a pivotal, well-documented enzyme in this pathway: Acetyl-CoA Carboxylase 1 (ACC1).
Acetyl-CoA Carboxylase (ACC) is a critical enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA.[1] Malonyl-CoA is a fundamental building block for the synthesis of fatty acids and also plays a key role in regulating fatty acid oxidation.[1][2] There are two main isoforms, ACC1 and ACC2. The following guide compares wild-type mice with heterozygous (Acc1+/-) and homozygous (Acc1-/-) knockout mutants to validate the essential function of the ACC1 isoform.
Comparison of Phenotypes: ACC1 Knockout vs. Wild-Type
The following table summarizes the quantitative and qualitative data from studies on ACC1 knockout mice, providing a clear comparison between the wild-type, heterozygous, and homozygous knockout phenotypes.
| Parameter | Wild-Type (Acc1+/+) | Heterozygous (Acc1+/-) | Homozygous (Acc1-/-) |
| Viability | Viable and fertile | Viable and fertile | Embryonically lethal by day 8.5 |
| Body Weight | Normal | Similar to wild-type | N/A (not viable) |
| ACC1 mRNA Level | Normal (100%) | ~50% of wild-type | N/A |
| ACC1 Protein Level | Normal | Similar to wild-type | N/A |
| Total Malonyl-CoA Level | Normal | Similar to wild-type | N/A |
| Fatty Acid Synthesis | Normal | No significant difference from wild-type | N/A |
| Fatty Acid Oxidation | Normal | No significant difference from wild-type | N/A |
Key Findings and Interpretation
The most striking finding from the ACC1 knockout studies is the embryonic lethality of the homozygous null mutants (Acc1-/-).[1] Embryos were observed to be undeveloped by embryonic day 7.5 and were completely resorbed by day 11.5, demonstrating that ACC1 is absolutely essential for embryonic development.[1]
Interestingly, heterozygous mice (Acc1+/-), despite having half the level of ACC1 mRNA, showed no significant difference in ACC1 protein levels, malonyl-CoA levels, or rates of fatty acid synthesis and oxidation compared to their wild-type counterparts.[1] This suggests the presence of robust compensatory mechanisms at the translational or post-translational level that maintain metabolic homeostasis when one copy of the gene is lost. These results strongly support the hypothesis that ACC1 and ACC2 have distinct, non-redundant roles in fatty acid metabolism.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies used in the characterization of ACC1 knockout mice.[1]
Generation of ACC1 Knockout Mice
A targeting vector is designed to replace a critical exon of the Acc1 gene with a neomycin resistance cassette. This vector is electroporated into embryonic stem (ES) cells. Successfully targeted ES cells are then selected and injected into blastocysts to generate chimeric mice. Chimeras are bred to establish germline transmission of the null allele.
Genotyping
Genomic DNA is extracted from tail biopsies. Polymerase Chain Reaction (PCR) is used to distinguish between wild-type, heterozygous, and homozygous knockout genotypes. Three primers are typically used:
-
Primer A: Binds to a region upstream of the targeted exon.
-
Primer B: Binds within the targeted exon (present only in the wild-type allele).
-
Primer C: Binds within the neomycin cassette (present only in the knockout allele).
The expected PCR product sizes would be:
-
Wild-Type (Acc1+/+): A single band from Primers A+B.
-
Heterozygous (Acc1+/-): Two bands, one from A+B and one from A+C.
-
Homozygous (Acc1-/-): A single band from Primers A+C.
Metabolic Assays in Hepatocytes
-
Isolation: Primary hepatocytes are isolated from the livers of wild-type and heterozygous mice by collagenase perfusion.
-
Fatty Acid Synthesis: Isolated hepatocytes are incubated with a radiolabeled precursor, such as [14C]acetate. After incubation, lipids are extracted, and the incorporation of the radiolabel into the fatty acid fraction is measured by scintillation counting.
-
Fatty Acid Oxidation: Hepatocytes are incubated with radiolabeled [1-14C]palmitate. The rate of oxidation is determined by measuring the amount of radiolabeled CO2 produced.
Visualizing Metabolic and Experimental Frameworks
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
Caption: Metabolic role of ACC1 and the consequence of its homozygous knockout.
Caption: Experimental workflow for generating and analyzing ACC1 knockout mice.
References
Navigating Enzyme Kinetics: A Guide to Competitive Inhibition Assays with Coenzyme A Analogs
For researchers, scientists, and drug development professionals, understanding enzyme kinetics is paramount. Competitive inhibition assays, in particular, are a cornerstone of drug discovery and development, providing critical insights into the potency and mechanism of action of novel inhibitor compounds. This guide focuses on the principles and methodologies for conducting competitive inhibition assays with analogs of long-chain hydroxy fatty acyl-CoAs, such as 10-Hydroxypentadecanoyl-CoA, which play roles in various metabolic pathways.
While specific comparative data on this compound analog inhibitors is not extensively available in the public domain, this guide provides a comprehensive framework for performing and interpreting competitive inhibition assays for Coenzyme A (CoA) analogs. The principles and protocols outlined here are broadly applicable for studying enzymes that utilize acyl-CoA substrates.
Understanding Competitive Inhibition
Competitive inhibition is a fundamental concept in enzymology where an inhibitor molecule, structurally similar to the enzyme's natural substrate, competes for binding to the active site. This binding is reversible, and the inhibitory effect can be overcome by increasing the substrate concentration. The key hallmark of a competitive inhibitor is an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.
Experimental Protocol: A Step-by-Step Guide to Competitive Inhibition Assays
The following protocol provides a generalized methodology for assessing the competitive inhibition of an enzyme that utilizes a long-chain hydroxy fatty acyl-CoA as a substrate.
Objective: To determine the inhibitory constant (Ki) of a this compound analog.
Materials:
-
Purified target enzyme
-
This compound (substrate)
-
Analog of this compound (inhibitor)
-
Assay buffer (pH and composition optimized for the target enzyme)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate that couples to the reaction product)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.
-
Substrate Saturation Curve: In the absence of the inhibitor, measure the initial reaction velocity at various concentrations of this compound to determine the enzyme's Km for its substrate.
-
Inhibitor Assays:
-
Prepare a series of inhibitor dilutions at fixed concentrations.
-
For each inhibitor concentration, perform a set of reactions with varying concentrations of the this compound substrate.
-
Initiate the reaction by adding the enzyme.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
To more accurately determine the kinetic parameters, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). In the presence of a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax).
-
Calculate the apparent Km (Km,app) from the x-intercept of each line (-1/Km,app).
-
Determine the inhibitory constant (Ki) using the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
Data Presentation: Quantifying Inhibitory Potency
The results of competitive inhibition assays are typically summarized in a table that presents the key kinetic parameters. While specific data for this compound analogs is not available, the following table template illustrates how such data should be presented.
| Inhibitor (Analog) | Target Enzyme | Substrate | Km (µM) | Vmax (µmol/min) | Ki (µM) |
| Analog A | Acyl-CoA Thioesterase X | This compound | Value | Value | Value |
| Analog B | Acyl-CoA Dehydrogenase Y | This compound | Value | Value | Value |
| Analog C | Acyl-CoA Synthetase Z | This compound | Value | Value | Value |
This table is a template. The values would be determined experimentally.
Visualizing the Process: Workflows and Pathways
Diagrams are invaluable tools for visualizing complex biological processes and experimental designs.
Comparative Analysis of Antibody Cross-Reactivity Against Hydroxy Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies against various hydroxy acyl-CoA molecules. Due to a lack of publicly available, comprehensive datasets directly comparing the cross-reactivity of a single antibody across a range of hydroxy acyl-CoAs, this document focuses on equipping researchers with the necessary experimental protocols and data presentation formats to conduct their own comparative studies.
Data Presentation: Quantifying Cross-Reactivity
A crucial aspect of comparing antibody specificity is the quantitative assessment of cross-reactivity. The following table provides a standardized template for presenting such data, typically obtained through competitive enzyme-linked immunosorbent assays (ELISA). The key metric, the half-maximal inhibitory concentration (IC50), represents the concentration of a competing analyte that reduces the maximal signal by 50%. Cross-reactivity is then calculated relative to the primary target analyte.
Table 1: Template for Cross-Reactivity Data of Anti-Hydroxy Acyl-CoA Antibodies
| Competing Analyte | IC50 (nM) | % Cross-Reactivity* |
| Target Hydroxy Acyl-CoA | 100 | |
| Hydroxy Acyl-CoA Analog 1 | ||
| Hydroxy Acyl-CoA Analog 2 | ||
| Hydroxy Acyl-CoA Analog 3 | ||
| Unrelated Acyl-CoA 1 | ||
| Unrelated Acyl-CoA 2 |
*% Cross-Reactivity = (IC50 of Target Hydroxy Acyl-CoA / IC50 of Competing Analyte) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines a competitive ELISA, a robust method for determining the specificity and cross-reactivity of antibodies against small molecules like hydroxy acyl-CoAs.[1][2][3][4][5] This technique relies on the competition between the analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[1][2]
Materials:
-
High-binding 96-well microplate
-
Purified antibody specific to the target hydroxy acyl-CoA
-
Target hydroxy acyl-CoA (for standard curve)
-
A panel of different hydroxy acyl-CoAs and other acyl-CoA analogs to be tested for cross-reactivity
-
Hydroxy acyl-CoA conjugated to a carrier protein (e.g., BSA or KLH) for coating.[6]
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Blocking:
-
Competition:
-
Prepare serial dilutions of the target hydroxy acyl-CoA (for the standard curve) and the panel of potentially cross-reacting hydroxy acyl-CoAs in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate the diluted primary antibody with each concentration of the standard and test analytes for 1-2 hours at room temperature.
-
Transfer 100 µL of these antibody-analyte mixtures to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the log of the target hydroxy acyl-CoA concentration. The signal will be inversely proportional to the concentration of the analyte.[1]
-
Determine the IC50 value for the target hydroxy acyl-CoA and for each of the tested analogs from their respective competition curves.
-
Calculate the percent cross-reactivity for each analog using the formula provided in the caption of Table 1.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the competitive ELISA protocol for assessing antibody cross-reactivity.
Caption: Workflow for competitive ELISA to determine antibody cross-reactivity.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. biossusa.com [biossusa.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
A Functional Comparison of 10-Hydroxypentadecanoyl-CoA and Its Precursors: A Guide for Researchers
For Immediate Release
This guide provides a detailed functional comparison of 10-Hydroxypentadecanoyl-CoA and its metabolic precursors, pentadecanoic acid (C15:0) and pentadecanoyl-CoA. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative data in a structured format, and offers detailed experimental protocols for further investigation.
Introduction
Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered significant attention for its broad health-promoting properties.[1][2][3] Its metabolic derivatives, including the activated form pentadecanoyl-CoA and the hydroxylated species this compound, are of increasing interest for their potential biological activities. Understanding the functional differences between these molecules is crucial for elucidating their roles in cellular signaling and metabolism. While extensive data exists for C15:0, the specific functions of its hydroxylated CoA ester are less characterized and are largely inferred from related compounds.
Metabolic Pathway and Precursor Relationships
Pentadecanoic acid from dietary sources is activated to pentadecanoyl-CoA within the cell. This metabolically active form can then undergo hydroxylation, a reaction likely catalyzed by a cytochrome P450 enzyme, to form this compound.
Functional Comparison of this compound and its Precursors
The following table summarizes the known and inferred functions of pentadecanoic acid, pentadecanoyl-CoA, and this compound. It is important to note that the activities of this compound are largely hypothesized based on the known functions of its precursors and other hydroxylated fatty acids.
| Feature | Pentadecanoic Acid (C15:0) | Pentadecanoyl-CoA | This compound (Inferred) |
| Primary Role | Bioactive signaling molecule, metabolic fuel | Intermediate in fatty acid metabolism | Potential signaling molecule |
| Anti-inflammatory Activity | Demonstrated to have broad anti-inflammatory effects.[2][3][4][5][6][7][8] | Likely retains some activity, but primarily serves as a substrate for further metabolism. | Potentially enhanced or more specific anti-inflammatory activity due to the hydroxyl group. |
| AMPK Activation | Activates AMP-activated protein kinase (AMPK).[1][2][9][10][11] | Substrate for β-oxidation, which is regulated by AMPK. | May directly or indirectly modulate AMPK activity. |
| mTOR Inhibition | Inhibits the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][10][11] | Not directly demonstrated. | May retain or have altered mTOR inhibitory activity. |
| PPAR Agonism | Acts as a dual partial agonist for PPARα and PPARδ.[1][7] | Not directly demonstrated. | The hydroxyl group may alter receptor binding and activation. |
| JAK-STAT Signaling Inhibition | Inhibits the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][12] | Not directly demonstrated. | May possess similar inhibitory effects on the JAK-STAT pathway. |
| Cellular Uptake and Metabolism | Readily taken up by cells.[9] | Confined to the intracellular environment. | Intracellularly generated. |
Signaling Pathways Modulated by Pentadecanoic Acid and its Derivatives
Pentadecanoic acid is known to influence several key signaling pathways that regulate metabolism, inflammation, and cell growth.[1][9][12] It is plausible that its derivatives, including this compound, exert similar or modified effects on these pathways.
Experimental Protocols
To facilitate direct comparison of this compound and its precursors, the following detailed experimental protocols are proposed.
Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages
Objective: To compare the ability of pentadecanoic acid, pentadecanoyl-CoA, and this compound to suppress lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells for 2 hours with varying concentrations (e.g., 1, 10, 50 µM) of pentadecanoic acid, pentadecanoyl-CoA, or this compound.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
Data Analysis: Normalize cytokine concentrations and gene expression levels to a vehicle control. Compare the dose-response curves for each compound.
Protocol 2: Analysis of AMPK Activation in Myotubes
Objective: To determine the relative potency of pentadecanoic acid, pentadecanoyl-CoA, and this compound in activating AMPK signaling in a skeletal muscle cell line (e.g., C2C12 myotubes).
Methodology:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Upon reaching confluence, induce differentiation into myotubes by switching to DMEM with 2% horse serum.
-
Treatment: Treat differentiated myotubes with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Western Blot Analysis: Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. Use a housekeeping protein (e.g., β-actin) as a loading control.
-
Quantification: Quantify band intensities using densitometry. Calculate the ratio of phosphorylated to total protein for AMPK and ACC.
-
Data Analysis: Compare the fold-change in phosphorylation relative to the vehicle control for each compound.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive functional comparison of these molecules.
Conclusion
Pentadecanoic acid is a well-studied bioactive fatty acid with pleiotropic health benefits. Its metabolic derivatives, pentadecanoyl-CoA and this compound, represent the next frontier in understanding the full spectrum of this fatty acid's biological activity. While the functions of this compound are currently inferred, the provided experimental framework offers a clear path for its empirical investigation. Further research in this area is warranted to uncover the specific roles of these metabolites in health and disease, potentially leading to novel therapeutic strategies.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | Semantic Scholar [semanticscholar.org]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 8. Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds (2023) | Stephanie Venn-Watson | 6 Citations [scispace.com]
- 11. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
Quantitative Comparison of 10-Hydroxypentadecanoyl-CoA in Various Tissues: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis of lipids.[1] The concentration of these molecules can significantly influence cellular processes and is increasingly recognized as important in various disease states. 10-Hydroxypentadecanoyl-CoA, a hydroxylated odd-chain fatty acyl-CoA, is presumed to be an intermediate in the peroxisomal alpha- and beta-oxidation of odd-chain fatty acids.[2][3] Understanding its tissue distribution and concentration is vital for elucidating its physiological and pathological roles.
Given the current gap in quantitative data for this compound, this guide provides a foundational approach for its study, leveraging established methods for the analysis of similar long-chain acyl-CoAs.
Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Tissues
While specific data for this compound is lacking, the following table summarizes reported concentrations of various long-chain acyl-CoAs in different rat tissues to provide a general reference for expected physiological concentrations. These values are typically in the nanomolar per gram of wet weight range.
| Tissue | Total Acyl-CoA Content (nmol/g wet weight) | Reference |
| Liver | 83 ± 11 | [4] |
| Heart | 61 ± 9 | [4] |
Note: The content and molecular species of acyl-CoA were determined by gas-liquid chromatography.[4]
Further detailed analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revealed the distribution of various acyl-CoA species within cells, with very-long-chain fatty acyl-CoAs (chain lengths > C20) showing significant variation between different cell types.[5] For instance, in MCF7 cells, these species constitute over 50% of the total fatty acyl-CoA pool.[5]
Experimental Protocols for Acyl-CoA Quantification
The accurate quantification of acyl-CoAs in biological tissues requires meticulous sample handling and sophisticated analytical techniques to ensure stability and sensitivity. The following protocol is a composite of established methods for the analysis of long-chain acyl-CoAs and is recommended for the study of this compound.[6][7][8]
Tissue Homogenization and Extraction
-
Tissue Collection: Immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt metabolic activity.
-
Homogenization: Homogenize the frozen tissue (typically 10-100 mg) in a glass homogenizer with a cold potassium phosphate (B84403) buffer (100 mM, pH 4.9).
-
Solvent Extraction: Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 17,000 x g) at 4°C to pellet the protein and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE) for Purification
-
Column Conditioning: Condition an oligonucleotide purification column or a similar reversed-phase SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with an appropriate buffer to remove interfering substances.
-
Elution: Elute the bound acyl-CoAs using a solvent mixture, such as 2-propanol.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: Use a C8 or C18 reversed-phase UPLC/HPLC column for separation.
-
Mobile Phase: Employ a binary gradient system. For example, Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) in water, and Solvent B: 15 mM ammonium hydroxide in acetonitrile.[6]
-
Gradient: A typical gradient would start with a low percentage of organic solvent (Solvent B) and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI) mode.
-
Detection Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for targeted quantification.
-
Transitions: For this compound, the precursor ion would be its [M+H]+ mass, and the product ion would correspond to the loss of the phosphopantetheine moiety or other characteristic fragments. A neutral loss scan of 507 can be used for screening for various acyl-CoAs.[7]
-
-
Quantification:
-
Internal Standards: Use an appropriate internal standard, such as an odd-chain-length fatty acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled version of the analyte if available.[5]
-
Calibration Curve: Prepare a calibration curve using a synthetic standard of this compound to determine the concentration in the samples.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound from tissue samples.
Caption: Experimental workflow for acyl-CoA quantification.
Metabolic Pathway: Peroxisomal Beta-Oxidation of Odd-Chain Fatty Acids
This compound is an intermediate in the beta-oxidation of odd-chain fatty acids, a process that primarily occurs in peroxisomes for very-long-chain fatty acids.[2][9] The following diagram outlines the key steps of this metabolic pathway.
References
- 1. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
Validating the Role of 10-Hydroxypentadecanoyl-CoA in Stress Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Hydroxypentadecanoyl-CoA's potential role in cellular stress responses. Given the limited direct research on this specific molecule, its hypothesized functions are compared against well-established lipid mediators of stress: ceramides (B1148491) and eicosanoids (specifically prostaglandins). This document synthesizes available data on related molecules and outlines experimental protocols to facilitate further investigation.
Comparative Analysis of Lipid Mediators in Stress Response
Cellular stress, whether from environmental insults, inflammation, or metabolic dysregulation, triggers a complex network of signaling pathways. Lipids are now recognized as critical mediators in these responses, capable of initiating, modulating, and resolving stress signals. Here, we compare the known roles of ceramides and prostaglandins (B1171923) with the potential functions of this compound, inferred from studies on structurally similar molecules.
1.1. This compound (Hypothesized Role)
Direct evidence for the role of this compound in mammalian stress response is currently scarce. However, studies on its potential precursor, 10-hydroxydecanoic acid (10-HDA), and other medium-chain fatty acids (MCFAs) provide a basis for a hypothesized anti-inflammatory and antioxidant role. For instance, 10-HDA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by reducing nitric oxide (NO) production.[1] Furthermore, the medium-chain fatty acid decanoic acid has demonstrated the ability to reduce oxidative stress levels in neuroblastoma cells.[2][3][4]
Conversely, it is important to note that excessive intake of certain MCFAs, such as lauric acid, has been linked to induced myocardial oxidative stress, suggesting that the effects of these lipids can be context- and concentration-dependent.[5] Therefore, this compound, as an activated form of a medium-chain hydroxy fatty acid, may act as a signaling molecule in pathways that modulate oxidative stress and inflammation, though its precise impact requires direct experimental validation.
1.2. Ceramides (Established Role)
Ceramides are well-documented lipid second messengers that accumulate in response to a wide array of cellular stressors, including inflammatory cytokines (TNF-α), chemotherapy, and irradiation.[6][7][8][9][10] Their generation is primarily mediated by the activation of sphingomyelinases or through de novo synthesis.[7][9][10] The accumulation of ceramide is a key signal for cellular responses such as:
-
Apoptosis: Ceramide can activate downstream targets, including protein phosphatases and caspases, to initiate programmed cell death.
-
Cell-Cycle Arrest: It plays a role in halting cell proliferation under stressful conditions.[8][9]
-
Cell Senescence: The accumulation of ceramide is also linked to the induction of a state of irreversible growth arrest.[8][9]
Ceramides are thus considered central players in the decision-making process of a cell under stress, often pushing it towards apoptosis if the damage is irreparable.
1.3. Eicosanoids and Prostaglandins (Established Role)
Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, with prostaglandins being a prominent subfamily.[11] They are synthesized in response to various stimuli, including physical and psychological stress.[12][13][14][15] Their functions in the stress response are multifaceted:
-
Neuroendocrine Regulation: Prostaglandin (B15479496) E2 (PGE2), for example, is involved in activating the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of stress hormones like ACTH and glucocorticoids.[12][13][14]
-
Inflammation and Immunity: Eicosanoids are potent regulators of inflammation, with different family members having either pro-inflammatory (e.g., certain prostaglandins, leukotrienes) or pro-resolving (e.g., lipoxins, resolvins) effects.[11][16][17][18]
-
Physiological Stress Responses: They contribute to stress-induced fever and can modulate neuronal pathways involved in behavioral responses to stress.[13][15]
The balance between different eicosanoids is critical for orchestrating an appropriate response to stress and ensuring a return to homeostasis.[19]
Data Presentation: Comparative Effects on Stress Markers
The following tables summarize quantitative data from studies on these lipid mediators, providing a basis for experimental design and comparison.
Table 1: Comparison of Effects of Different Lipid Mediators on Stress Markers
| Lipid Mediator/Precursor | Stressor | Experimental Model | Stress Marker | Observed Effect | Reference |
|---|---|---|---|---|---|
| 10-Hydroxydecanoic Acid | Lipopolysaccharide (LPS) | Microglial BV-2 Cells | Nitric Oxide (NO) | Decrease | [1] |
| Decanoic Acid (10:0) | H₂O₂ | Neuroblastoma SH-SY5Y Cells | Reactive Oxygen Species (ROS) | Decrease | [2][3] |
| Lauric Acid (12:0) | High-fat diet | BALB/c Mice Myocardium | 8-OHdG (Oxidative Stress) | Increase | [5] |
| Ceramide | TNF-α, Fas Ligand, etc. | Various Cell Lines | Apoptosis (Caspase Activation) | Increase | [9] |
| Prostaglandin E2 (PGE2) | Cage-switch Stress | Rats | Plasma ACTH | Increase | [14] |
| Specialized Proresolving Mediators (SPMs) | Ischemia/Reperfusion | Murine Model | Oxidative Stress | Decrease |[20] |
Table 2: Summary of Effective Concentrations and Key Findings
| Lipid Mediator/Precursor | Effective Concentration | Key Finding | Reference |
|---|---|---|---|
| 10-Hydroxydecanoic Acid | 100-200 µM | Inhibited LPS-induced iNOS expression and NO production in microglia. | [1] |
| Decanoic Acid (10:0) | 10 µM | Reduced cellular H₂O₂ release and intracellular ROS levels. | [2] |
| Ceramide (C2-Ceramide) | 10-50 µM | Induced apoptosis in various cancer cell lines. | [9] |
| Indomethacin (inhibits Prostaglandins) | 2 mg/kg | Suppressed stress-induced increases in plasma ACTH and PGE2. |[14] |
Experimental Protocols
To validate the role of this compound and other lipid mediators in stress responses, robust analytical methods are required. The following protocol outlines a general workflow for the extraction and quantification of these lipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[21][22][23][24]
Protocol 1: Lipid Mediator Quantification by LC-MS/MS
1. Sample Collection and Preparation:
- Collect biological samples (e.g., cell pellets, tissue homogenates, plasma) and immediately freeze them in liquid nitrogen or at -80°C to quench metabolic activity.
- For absolute quantification, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled analog of the target analyte) prior to extraction.[23]
2. Lipid Extraction (Modified Bligh-Dyer Method):
- To the homogenized sample (e.g., 100 µL plasma or 1x10⁶ cells resuspended in water), add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add 125 µL of chloroform and vortex again for 1 minute.
- Add 125 µL of water to induce phase separation and vortex for 1 minute.
- Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (methanol/water), a protein disk, and a lower organic layer (chloroform) containing the lipids.
- Carefully collect the lower organic layer into a new tube.
3. Sample Concentration and Reconstitution:
- Dry the collected organic phase under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol mixture).
4. LC-MS/MS Analysis:
- Chromatography: Perform reverse-phase liquid chromatography using a C18 column to separate the lipid species.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
- Gradient: Run a gradient from a lower percentage of Mobile Phase B to a high percentage over 15-30 minutes to elute lipids based on their polarity.
- Mass Spectrometry:
- Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic lipids like hydroxy fatty acids.
- Perform tandem mass spectrometry (MS/MS) using a Multiple Reaction Monitoring (MRM) method. For each analyte and internal standard, define a specific precursor ion (the molecular ion) and one or more product ions (characteristic fragments) to monitor. This provides high specificity and sensitivity.[22]
5. Data Analysis:
- Integrate the peak areas for the MRM transitions of each analyte and its corresponding internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the absolute concentration of the analyte by comparing this ratio to a standard curve generated from known concentrations of the analyte.
Mandatory Visualizations
Figure 1. Experimental workflow for the quantification of lipid mediators.
Figure 2. Hypothesized signaling pathway for this compound.
Figure 3. Established ceramide signaling pathway in stress response.
Figure 4. Prostaglandin E2 signaling in the neuroendocrine stress response.
References
- 1. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide in stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ceramide in the eukaryotic stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functions of ceramide in coordinating cellular responses to stress - ProQuest [proquest.com]
- 10. Ceramide in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eicosanoid - Wikipedia [en.wikipedia.org]
- 12. Cytokines, prostaglandins and nitric oxide in the regulation of stress-response systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stress responses: the contribution of prostaglandin E(2) and its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Possible involvement of prostaglandins in psychological stress-induced responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. primescholars.com [primescholars.com]
- 20. mdpi.com [mdpi.com]
- 21. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. books.rsc.org [books.rsc.org]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of 10-Hydroxypentadecanoyl-CoA and Other Lipid Signals
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of lipid signaling, the functions of numerous lipid molecules remain to be fully elucidated. One such molecule is 10-Hydroxypentadecanoyl-CoA, a medium-chain hydroxy fatty acyl-CoA whose specific biological roles are not yet well-documented in scientific literature. This guide provides a comparative analysis of the inferred properties of this compound against two well-characterized lipid signals: the long-chain saturated fatty acyl-CoA, Palmitoyl-CoA, and the short-chain fatty acyl-CoA, Propionyl-CoA. This comparison aims to offer a predictive framework for understanding the potential functions of this compound based on its structural characteristics and the known activities of related molecules.
Inferred Metabolic and Signaling Profile of this compound
Given the absence of direct experimental data, the biological activities of this compound are inferred from the general principles of fatty acid metabolism. As a C15 hydroxy fatty acyl-CoA, it is likely an intermediate in the metabolism of odd-chain fatty acids. The beta-oxidation of odd-chain fatty acids ultimately yields propionyl-CoA, which can then enter the Krebs cycle. The hydroxyl group at the 10th position suggests it may be a product of fatty acid hydroxylation, a process often mediated by cytochrome P450 enzymes. Such hydroxylated fatty acids can have distinct signaling properties compared to their non-hydroxylated counterparts.
It is plausible that this compound can serve as a substrate for protein acylation, a post-translational modification where the fatty acid moiety is attached to a protein. This modification can alter the protein's localization, stability, and interaction with other molecules, thereby influencing cellular signaling pathways.
Comparative Data of Lipid Signals
The following table summarizes the known and inferred characteristics of this compound, Palmitoyl-CoA, and Propionyl-CoA.
| Feature | This compound (Inferred) | Palmitoyl-CoA | Propionyl-CoA |
| Chain Length | Medium-chain (C15) | Long-chain (C16) | Short-chain (C3) |
| Primary Metabolic Origin | Metabolism of odd-chain fatty acids | De novo fatty acid synthesis, diet | Catabolism of odd-chain fatty acids and specific amino acids (e.g., valine, isoleucine)[1][2] |
| Primary Metabolic Fate | Beta-oxidation to Propionyl-CoA and Acetyl-CoA | Beta-oxidation to Acetyl-CoA[3][4] | Conversion to Succinyl-CoA and entry into the Krebs cycle[1][2] |
| Known Signaling Roles | Unknown, potentially protein acylation and receptor modulation | Substrate for protein palmitoylation, regulation of ion channels, gene expression, and insulin (B600854) signaling[5][6][7] | Substrate for protein propionylation, epigenetic regulation of gene expression[8][9] |
| Cellular Transport | Likely does not require the carnitine shuttle for mitochondrial entry | Requires the carnitine shuttle for mitochondrial entry[3] | Can cross the mitochondrial membrane without a specific transporter[10] |
| Key Associated Enzymes | Fatty acid hydroxylases (predicted), beta-oxidation enzymes | Palmitoyl-CoA synthetase, Carnitine palmitoyltransferase, Palmitoyl-protein thioesterases[3][7] | Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase[1][11] |
Signaling Pathways and Metabolic Fates
The following diagrams illustrate the metabolic pathways and potential signaling roles of the compared lipid signals.
References
- 1. fiveable.me [fiveable.me]
- 2. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 6. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylation - Wikipedia [en.wikipedia.org]
- 8. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibitors of 10-Hydroxypentadecanoyl-CoA Producing Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting the primary enzymes responsible for the biosynthesis of 10-Hydroxypentadecanoyl-CoA. The focus is on cytochrome P450 (CYP) enzymes belonging to the CYP4A and CYP4F subfamilies, which are the key catalysts in the ω-hydroxylation of medium-chain fatty acids, including pentadecanoic acid. This process converts pentadecanoic acid into 10-hydroxypentadecanoic acid, which is subsequently activated to its coenzyme A (CoA) ester.
This document presents quantitative data for inhibitor performance, detailed experimental methodologies for inhibitor assessment, and visual representations of the relevant biological pathways and experimental workflows to aid in research and development efforts.
Enzymatic Production of this compound
The production of this compound is initiated by the ω-hydroxylation of pentadecanoic acid. This reaction is primarily catalyzed by two key cytochrome P450 enzymes:
-
CYP4A11: This enzyme is highly efficient in the ω-hydroxylation of medium-chain fatty acids ranging from C10 to C16.[1]
-
CYP4F2: This enzyme is also a major contributor to the ω-hydroxylation of fatty acids.[2]
These enzymes are crucial in fatty acid metabolism, and their inhibition can have significant effects on various physiological and pathophysiological processes.
Comparative Analysis of Inhibitors
The following tables summarize the quantitative data for various inhibitors of CYP4A11 and CYP4F2. The data is primarily presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. When available, the inhibition constant (Ki) is also provided.
Table 1: Inhibitors of CYP4A11
| Inhibitor | IC50 | Ki | Substrate Used/Assay Condition | Reference(s) |
| HET0016 | 42 nM | 19.5 nM (for CYP4A1) | Arachidonic Acid/Recombinant Enzyme | [1][3] |
| Dihydrotanshinone I | 0.09 µM (Mixed-type) | Not Specified | [4] | |
| Salvianolic Acid A | 19.37 µM (Competitive) | Not Specified | [4] | |
| Plumbagin | 1.7 µM | Not Specified | 12-hydroxylauric acid formation | [5] |
Table 2: Inhibitors of CYP4F2
| Inhibitor | IC50 | Ki | Substrate Used/Assay Condition | Reference(s) |
| HET0016 | 125 nM | Not Specified | Arachidonic Acid/Recombinant Enzyme | [1] |
| Ketoconazole | Potent Inhibitor | Not Specified | Vitamin K1/In vivo and in vitro | [6][7] |
| 17-Octadecynoic Acid (17-ODYA) | < 100 nM | Not Specified | Arachidonic Acid/Rat Renal Microsomes | |
| Sesamin | 1.9 µM | Not Specified | 20-HETE synthesis/Recombinant Enzyme | [8] |
| Dihydrotanshinone I | 4.25 µM (Noncompetitive) | Not Specified | [4] | |
| Salvianolic Acid A | 15.28 µM (Noncompetitive) | Not Specified | [4] | |
| Salvianolic Acid C | 5.70 µM (Noncompetitive) | Not Specified | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the inhibitory activity of compounds against CYP4A11 and CYP4F2.
Protocol 1: CYP4A11 Inhibition Assay using Lauric Acid
This protocol describes a method to determine the inhibitory potential of a compound on CYP4A11 activity by measuring the formation of 12-hydroxylauric acid from lauric acid.
Materials:
-
Recombinant human CYP4A11 enzyme (or human liver microsomes)
-
[1-14C]-Lauric acid (or unlabeled lauric acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor compound
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS)
-
LC-MS/MS system or a high-performance liquid chromatography (HPLC) system with radiometric detection
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP4A11 enzyme or human liver microsomes.
-
Inhibitor Pre-incubation: Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included. Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow for potential time-dependent inhibition.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, [1-14C]-lauric acid or unlabeled lauric acid. The final substrate concentration should be close to its Km value for CYP4A11.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
Quantification: Analyze the formation of 12-hydroxylauric acid using either LC-MS/MS or HPLC with radiometric detection.[9]
-
Data Analysis: Determine the rate of metabolite formation in the presence of different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: CYP4F2 Inhibition Assay using Arachidonic Acid
This protocol outlines a method to assess the inhibition of CYP4F2 by measuring the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid.
Materials:
-
Recombinant human CYP4F2 enzyme (or human liver microsomes)
-
Arachidonic acid
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor compound
-
Methanol/acetic acid (for reaction termination)
-
Internal standard (e.g., deuterated 20-HETE)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Combine recombinant CYP4F2 enzyme or human liver microsomes with potassium phosphate buffer and the test inhibitor at various concentrations in a microcentrifuge tube. Include a vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Start the reaction by adding arachidonic acid and NADPH. The final concentration of arachidonic acid should be near its Km for CYP4F2 (approximately 24 µM).[2]
-
Incubation: Incubate at 37°C for a defined time (e.g., 20-30 minutes).
-
Termination and Extraction: Terminate the reaction by adding a solution of methanol/acetic acid. Add an internal standard. Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).
-
Sample Preparation: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analysis: Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition of 20-HETE formation against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
Signaling Pathway
The ω-hydroxylation of fatty acids by CYP4A11 and CYP4F2 is the initial step in a metabolic pathway that can lead to the generation of dicarboxylic acids for further metabolism or the production of signaling molecules like 20-HETE from arachidonic acid. While the specific downstream signaling of this compound is not extensively characterized, it is understood that hydroxylated fatty acids can influence cellular processes. For instance, pentadecanoic acid has been shown to affect the JAK/STAT signaling pathway. The diagram below illustrates a potential pathway.
Caption: Biosynthesis of this compound and its potential downstream signaling.
Experimental Workflow
The following diagram outlines a typical workflow for screening and identifying inhibitors of enzymes like CYP4A11 and CYP4F2.
Caption: A typical workflow for inhibitor screening and lead optimization.
References
- 1. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Ketoconazole, a CYP4F2 Inhibitor, and CYP4F2*3 Genetic Polymorphism on Pharmacokinetics of Vitamin K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Determination of CYP4A11-catalyzed lauric acid 12-hydroxylation by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Comparison of Enzymes in the Beta-Oxidation of Long-Chain Hydroxy Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of enzymes involved in the mitochondrial beta-oxidation of long-chain hydroxy fatty acyl-CoAs, with a focus on substrates analogous to 10-Hydroxypentadecanoyl-CoA. Due to a lack of specific kinetic data for this compound in the current literature, this guide utilizes data from enzymes acting on structurally similar long-chain hydroxyacyl-CoAs to provide a valuable comparative framework for researchers.
Executive Summary
The metabolism of this compound is presumed to proceed through the mitochondrial fatty acid beta-oxidation pathway. This process involves a sequence of enzymatic reactions catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases. While direct kinetic data for enzymes acting on this compound is not available, studies on enzymes with substrate specificity for other long-chain hydroxyacyl-CoAs provide crucial insights into the potential enzymatic efficiency. This guide presents available kinetic data for these related enzymes, details the experimental protocols for their characterization, and visualizes the metabolic pathway and experimental workflows.
Data Presentation: Kinetic Parameters of Analogous Enzymes
The following table summarizes the kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase acting on various long-chain L-3-hydroxyacyl-CoA substrates. This data is extrapolated from the findings of He et al. (1989) and serves as a proxy for understanding the potential kinetics of enzymes acting on this compound.[1]
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| L-3-Hydroxydecanoyl-CoA | C10 | 1.8 | 185 |
| L-3-Hydroxydodecanoyl-CoA | C12 | 1.6 | 160 |
| L-3-Hydroxytetradecanoyl-CoA | C14 | 1.5 | 130 |
| L-3-Hydroxypalmitoyl-CoA | C16 | 1.4 | 100 |
Note: The study by He et al. (1989) demonstrated that the enzyme is most active with medium-chain substrates, while the Km values for medium- and long-chain substrates are comparable.[1]
Experimental Protocols
Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This method, adapted from He et al. (1989), allows for the determination of L-3-hydroxyacyl-CoA dehydrogenase activity at physiological pH.[1]
Principle:
The assay is a coupled system where the 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). The primary advantage of this coupled assay is its irreversibility and the prevention of product inhibition.[1]
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.3)
-
L-3-hydroxyacyl-CoA substrate (of desired chain length)
-
NAD+
-
Coenzyme A (CoASH)
-
3-ketoacyl-CoA thiolase
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and CoASH in a cuvette.
-
Add the L-3-hydroxyacyl-CoA substrate to the mixture.
-
Initiate the reaction by adding a known amount of purified L-3-hydroxyacyl-CoA dehydrogenase.
-
The rate of NAD+ reduction to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
The thiolase present in the mixture immediately cleaves the 3-ketoacyl-CoA product, driving the reaction forward.
-
Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Continuous Spectrophotometric Rate Determination for β-Hydroxyacyl-CoA Dehydrogenase
This is a general method for assaying β-hydroxyacyl-CoA dehydrogenase activity.
Principle:
The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm as β-NADH is oxidized to β-NAD in the presence of the substrate, S-acetoacetyl-CoA.
Reagents:
-
Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)
-
S-Acetoacetyl Coenzyme A Solution (5.4 mM)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution (6.4 mM)
-
β-Hydroxyacyl-CoA Dehydrogenase enzyme solution
Procedure:
-
In a suitable cuvette, pipette 2.80 ml of Buffer, 0.05 ml of S-Acetoacetyl-CoA solution, and 0.05 ml of β-NADH solution.
-
Mix by inversion and equilibrate to 37°C.
-
Monitor the absorbance at 340 nm until a constant reading is obtained.
-
Initiate the reaction by adding 0.10 ml of the enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute from the maximum linear portion of the curve for both the test and a blank (without the enzyme).
-
The enzyme activity is then calculated based on the rate of NADH oxidation.
Mandatory Visualization
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Long-chain-enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 10-Hydroxypentadecanoyl-CoA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like 10-Hydroxypentadecanoyl-CoA are paramount for laboratory safety and environmental responsibility. While specific safety data sheets (SDS) for every research chemical are not always available, a comprehensive disposal plan can be formulated based on the compound's chemical properties and established laboratory safety protocols. This compound, a long-chain fatty acyl-CoA, is a biological molecule and is generally considered non-hazardous. However, it is crucial to follow institutional and local regulations for laboratory waste.
Immediate Safety and Handling Protocols
Before disposal, ensure that appropriate personal protective equipment (PPE) is used. Standard laboratory practice dictates the use of safety glasses, lab coats, and gloves when handling any chemical.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Toxicity | Presumed to be low; handle with standard laboratory care. | General Biochemical Safety Principles |
| Flammability | Not considered a fire hazard under normal laboratory conditions. | General Biochemical Safety Principles |
| Reactivity | Stable under normal laboratory conditions. Avoid strong oxidizing agents. | General Biochemical Safety Principles |
| Disposal Route | Primary: Institutional Hazardous/Chemical Waste Program. Secondary (with approval): Sanitary sewer if in aqueous, non-hazardous buffer. | Institutional EHS Guidelines[1][2][3] |
| Containerization | Sealed, properly labeled, non-reactive container (e.g., glass or polyethylene). | Institutional EHS Guidelines[4][5] |
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.
Step 1: Waste Characterization
-
Determine if the this compound waste is pure, in a solution, or mixed with other chemicals.
-
If in a solution, identify all solvents and solutes. If any component is hazardous (e.g., organic solvents, heavy metals), the entire mixture must be treated as hazardous waste.
Step 2: Segregation of Waste
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep aqueous solutions separate from organic solvent waste.
Step 3: Containerization
-
Use a chemically resistant container with a secure, leak-proof lid.
-
The container must be in good condition and compatible with all components of the waste.
-
Label the container clearly with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound", and the name and concentration of any solvents or other components. Also, include the date of accumulation.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
Step 5: Arrange for Pickup
-
Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.
Alternative Disposal (Requires EHS Approval)
For small quantities of this compound in a non-hazardous aqueous buffer, disposal down the sanitary sewer may be permissible. However, you must obtain prior approval from your institution's EHS department. Unauthorized sewer disposal can lead to regulatory violations.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound Waste.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 10-Hydroxypentadecanoyl-CoA
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available safety data for structurally related compounds, 10-Hydroxypentadecanoyl-CoA is expected to be a solid with low volatility. The primary handling concerns are the prevention of skin and eye contact, as well as the inhalation of any dust.[1] The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Nitrile or latex gloves | Inspect gloves for integrity before use. Change gloves frequently and after handling the material. |
| Laboratory coat | Fully buttoned to protect clothing and skin from potential splashes or dust. | |
| Respiratory | Not generally required under normal use conditions with adequate ventilation | If dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure and maintain sample integrity.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or a chemical fume hood if weighing dusty material, is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, solvent, vortexer) before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting :
-
If the compound is a powder, handle it in a manner that avoids creating dust.
-
Use a microbalance for accurate measurement.
-
Prepare aliquots to avoid repeated freeze-thaw cycles of the main stock solution.
-
-
Solubilization :
-
Consult the product's technical data sheet for the recommended solvent. Long-chain acyl-CoAs are often soluble in aqueous buffers, sometimes requiring a small amount of organic co-solvent.
-
Add the solvent to the solid and cap the vial securely.
-
Use a vortexer or sonicator to ensure complete dissolution.
-
-
Experimental Use :
-
Handle solutions with the same care as the solid material, avoiding splashes and aerosols.
-
Keep vials and tubes capped when not in immediate use.
-
-
Post-Handling :
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Method |
| Unused Solid Compound | Dispose of as chemical waste in a designated, labeled container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid chemical waste container. |
| Aqueous Solutions | Depending on the concentration and solvent, may be suitable for drain disposal with copious amounts of water, or may require collection as liquid chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
| Contaminated Gloves and PPE | Dispose of in the regular laboratory trash, unless grossly contaminated, in which case they should be treated as chemical waste. |
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety measures throughout the experimental workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
